molecular formula C12H18N2O B3432023 N-(3-amino-4-methylphenyl)-2-methylbutanamide CAS No. 946690-34-2

N-(3-amino-4-methylphenyl)-2-methylbutanamide

Cat. No.: B3432023
CAS No.: 946690-34-2
M. Wt: 206.28 g/mol
InChI Key: XKBPBJXCMFWOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-methylphenyl)-2-methylbutanamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-amino-4-methylphenyl)-2-methylbutanamide is 206.141913202 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-amino-4-methylphenyl)-2-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-methylphenyl)-2-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-8(2)12(15)14-10-6-5-9(3)11(13)7-10/h5-8H,4,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBPBJXCMFWOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252693
Record name N-(3-Amino-4-methylphenyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946690-34-2
Record name N-(3-Amino-4-methylphenyl)-2-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946690-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-methylphenyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Control Strategy: N-(3-amino-4-methylphenyl)-2-methylbutanamide

Executive Summary & Chemical Identity

N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS: 946690-34-2) is a specialized pharmaceutical intermediate, often encountered in the synthesis of tyrosine kinase inhibitors (TKIs) or as a regioisomeric impurity in the manufacturing of aniline-based drug substances.[1] Its structural core—a 2,4-diaminotoluene scaffold mono-acylated with a branched alkyl chain—presents unique challenges in purification and stability profiling.[1]

This guide provides a definitive technical analysis of its physicochemical properties, focusing on the critical distinction between this specific isomer and its structural analogs, which is paramount for regulatory compliance (ICH Q3A/B).

Chemical Identity Table
PropertySpecification
IUPAC Name N-(3-amino-4-methylphenyl)-2-methylbutanamide
CAS Number 946690-34-2
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
SMILES CCC(C)C(=O)NC1=CC(N)=C(C)C=C1
Key Functional Groups Primary aromatic amine (Nucleophilic), Secondary amide (Neutral), Branched alkyl tail (Lipophilic)

Physicochemical Properties: The Core Profile

Understanding the behavior of this molecule requires dissecting the interplay between its lipophilic tail and its polar, ionizable headgroup.[1]

Solubility & Lipophilicity (LogP/LogD)

The 2-methylbutyl chain imparts significant lipophilicity, while the amide and amine groups provide hydrogen bonding capability.[1]

  • Predicted LogP: ~1.4 – 1.8.[1]

  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL at neutral pH).[1] The hydrophobic effect of the toluene ring and alkyl tail dominates.[1]

    • Acidic Media (0.1 N HCl): High.[1] Protonation of the free aniline nitrogen (

      
      ) drastically increases solubility.[1]
      
    • Organic Solvents: Highly soluble in DMSO, Methanol, and Ethyl Acetate.[1]

  • Field Insight: In process chemistry, this compound is often extracted into organic phases (like DCM or EtOAc) from basic aqueous layers, leaving inorganic salts behind.[1]

Acid-Base Dissociation (pKa)

The molecule possesses two nitrogen centers with distinct electronic environments:[1]

  • Aniline Nitrogen (N3): The primary amine is electron-rich but slightly deactivated by the aromatic ring.[1]

    • pKa (Conjugate Acid): ~4.5 – 5.0 .[1] This is the critical ionization center.[1] Below pH 4, the molecule exists as a cation.[1]

  • Amide Nitrogen (N1): The amide nitrogen is non-basic due to resonance delocalization with the carbonyl.[1]

    • pKa: Neutral under physiological conditions (protonation occurs only in superacids, pKa < -0.5).[1]

Solid-State Characteristics
  • Physical State: Off-white to pale brown crystalline solid.[1]

  • Melting Point: Typically 125°C – 135°C (dependent on purity and polymorph).[1]

  • Thermal Stability: Stable up to ~200°C. However, prolonged exposure to air at elevated temperatures can lead to oxidation of the aniline moiety (browning).[1]

Synthesis & Regioselectivity Challenges

The formation of CAS 946690-34-2 typically involves the acylation of 4-methyl-1,3-phenylenediamine (2,4-diaminotoluene).[1] A critical technical hurdle is Regioselectivity .[1]

The starting material has two amino groups:[1]

  • Position 1 (Meta to methyl): Less sterically hindered, more nucleophilic.[1]

  • Position 3 (Ortho to methyl): Sterically hindered by the adjacent methyl group.[1]

The Challenge: Standard acylation with 2-methylbutyryl chloride preferentially targets the unhindered amine at Position 1.[1] However, to obtain the target N-(3-amino...) structure (where the amide is at Position 1 and the free amine is at Position 3), one must carefully control stoichiometry or use protecting group strategies.[1] If the target is the reverse isomer (amide at 3, amine at 1), this molecule becomes a critical regioisomeric impurity .[1]

Reaction Pathway Diagram

SynthesisPath Start 4-methyl-1,3-phenylenediamine Target Target: N-(3-amino-4-methylphenyl)-... (Amide at Pos 1) Start->Target Major Path (Kinetic Control) Impurity Regioisomer: N-(5-amino-2-methylphenyl)-... (Amide at Pos 3) Start->Impurity Minor Path (Steric Hindrance) Reagent + 2-methylbutyryl chloride Bis Bis-amide Impurity (Over-acylation) Target->Bis Excess Reagent Impurity->Bis Excess Reagent

Figure 1: Competitive acylation pathways. The target molecule (Green) competes with its regioisomer (Red) and the bis-acylated byproduct (Yellow).[1]

Experimental Protocols

HPLC Method for Isomeric Purity

Distinguishing the target from its regioisomer requires a high-resolution Reverse Phase (RP-HPLC) method.[1] The methyl group position creates a slight difference in hydrophobicity and 3D shape.[1]

  • Column: C18 Phenyl-Hexyl or C18 Shield RP (e.g., Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.[1] Note: Phenyl columns often provide better selectivity for aromatic isomers than standard C18.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to keep amine protonated/sharp).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Detection: UV at 240 nm (Aniline absorption max) and 210 nm (Amide).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (improves mass transfer and peak shape).[1]

Potentiometric pKa Determination

To accurately determine the pKa of the aniline nitrogen:

  • Preparation: Dissolve ~2 mg of the compound in a mixture of water/methanol (approx. 60:40 v/v) to ensure solubility.

  • Titrant: 0.1 M KOH (standardized).

  • Protocol: Perform a titration from pH 2.0 (acidified with HCl) to pH 12.0.

  • Analysis: Use the Bjerrum plot or Gran analysis to identify the inflection point.[1] Correct for the dielectric constant of the methanol/water cosolvent using the Yasuda-Shedlovsky extrapolation to obtain the aqueous pKa.

Stability & Degradation Risks[1][3]

As an aniline derivative, this compound carries specific stability risks that must be managed during storage and handling.

  • Oxidation (High Risk): The free primary amine (

    
    ) on the electron-rich toluene ring is susceptible to air oxidation, leading to the formation of azo-dimers or quinone-imines.[1]
    
    • Mitigation: Store under Nitrogen/Argon atmosphere; protect from light.[1]

  • Hydrolysis (Low Risk): The amide bond is sterically hindered by the branched 2-methylbutyl group and the aromatic ring.[1] Hydrolysis requires harsh acidic/basic conditions and high heat.[1]

  • Genotoxicity Potential: Like many aniline derivatives, this compound should be treated as a Potential Genotoxic Impurity (PGI) until proven otherwise via Ames testing.[1] Strict containment (OEB 3/4) is recommended during handling.[1]

Analytical Decision Tree for Impurity ID

AnalysisWorkflow Sample Unknown Impurity Sample HPLC HPLC-UV/MS Analysis Sample->HPLC MassMatch Mass Matches Target? (m/z 207 [M+H]+) HPLC->MassMatch RTCheck Retention Time vs Standard MassMatch->RTCheck Yes Unknown Structure Unknown Structure MassMatch->Unknown Structure No NMR 1H-NMR (NOE Study) RTCheck->NMR Shifted RT (Isomer?) Confirmed Identity Confirmed Identity RTCheck->Confirmed Identity Match Regioisomer Confirmed\n(NOE between Methyl/Amide H) Regioisomer Confirmed (NOE between Methyl/Amide H) NMR->Regioisomer Confirmed\n(NOE between Methyl/Amide H)

Figure 2: Workflow for confirming the identity of the compound and distinguishing it from regioisomers.

References

  • International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][3][2]Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16771276 (Isomer Analog).[1]Link[1]

  • Hit2Lead Chemical Database. (2024). Compound Profile: N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2).[1]Link[1]

  • ChemScene. (2024). Safety Data Sheet & Properties for Aniline-Amide Intermediates.[1]Link[1]

Sources

Solubility Profiling and Crystallization Thermodynamics of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental workflows for N-(3-amino-4-methylphenyl)-2-methylbutanamide .

This guide is structured for application scientists and process chemists optimizing purification and crystallization steps.

Executive Summary

N-(3-amino-4-methylphenyl)-2-methylbutanamide (C₁₂H₁₈N₂O) is a functionalized amino-anilide intermediate, critical in the synthesis of complex pharmaceutical agents (e.g., tyrosine kinase inhibitors). Its structure features a lipophilic toluene core, a hydrogen-bonding amide linkage, and a basic primary amine.

Understanding its solubility landscape is prerequisite for:

  • Process Optimization: Maximizing yield during acylation or reduction steps.

  • Purification: Designing cooling crystallization or antisolvent precipitation protocols.

  • Impurity Rejection: Exploiting differential solubility to remove regioisomers (e.g., 3-methylbutanamide analogs).

This guide provides a predictive solubility map, validated experimental protocols, and thermodynamic modeling strategies to establish a robust solubility profile.

Molecular Architecture & Physicochemical Predictions

Before empirical testing, we analyze the molecule's "Solubility Pharmacophore" to predict solvent interactions.

FeatureChemical MoietyEffect on Solubility
Lipophilic Core 4-Methylphenyl (Toluene)Promotes solubility in aromatic (Toluene) and chlorinated solvents (DCM). Reduces water solubility.
H-Bond Donor/Acceptor Amide (-NH-CO-)Strong interaction with polar aprotic solvents (DMSO, DMF) and alcohols.
H-Bond Donor Primary Amine (-NH₂)Increases solubility in polar protic solvents (MeOH, EtOH) and allows pH-dependent solubility (acidic aqueous).
Hydrophobic Tail 2-Methylbutyl chainIncreases lipophilicity (LogP ~2.5) compared to acetyl analogs; reduces solubility in highly polar media like water.

Predicted Solubility Class:

  • High Solubility (>100 mg/mL): DMSO, DMF, NMP, THF, Methanol.

  • Moderate Solubility (20–100 mg/mL): Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Dichloromethane (DCM).

  • Low Solubility (<10 mg/mL): Water, Hexane, Heptane, Cyclohexane.

Experimental Methodology: Establishing the Profile

As a Senior Scientist, reliance on single-point data is insufficient. The following self-validating protocols ensure data integrity.

Protocol A: Dynamic Laser Monitoring (The Gold Standard)

This method determines the solubility curve (saturation temperature) and the Metastable Zone Width (MSZW).

Equipment: Crystal16 or EasyMax with turbidity probe. Workflow:

  • Preparation: Weigh varying masses of N-(3-amino-4-methylphenyl)-2-methylbutanamide (e.g., 50, 100, 150, 200 mg) into 4 vials.

  • Solvent Addition: Add 1.0 mL of solvent (e.g., Ethanol) to each.

  • Heating Ramp: Heat at 1.0°C/min with stirring (700 rpm) until transmission reaches 100% (Clear Point = Solubility Temperature,

    
    ).
    
  • Cooling Ramp: Cool at 0.5°C/min until transmission drops (Cloud Point = Nucleation Temperature,

    
    ).
    
  • Validation: Repeat cycle 3 times to ensure thermal stability (no degradation).

Protocol B: Static Gravimetric Method (Standard Benchtop)

Used when automated turbidity equipment is unavailable.

  • Saturation: Add excess solid to solvent in a sealed vial.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated if working at elevated temps).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      
      

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility determination method based on available resources and required accuracy.

SolubilityWorkflow Start Start: Define Solubility Needs Screening Rapid Screening? (Qualitative) Start->Screening Visual Visual Method (Solvent Addition) Screening->Visual Yes Accuracy High Accuracy Required? (Quantitative) Screening->Accuracy No Output1 Output1 Visual->Output1 Approx. Range Gravimetric Static Gravimetric (Shake-Flask) Accuracy->Gravimetric No (Standard) HPLC HPLC Analysis (Impurity Tracking) Accuracy->HPLC Yes (Stability Concerns) Laser Dynamic Laser Method (Polythermal) Accuracy->Laser Yes (Thermodynamic) Output2 Output2 Gravimetric->Output2 Solubility (mg/mL) Output3 Final Profile: T-dependent Solubility Laser->Output3 Solubility Curve & MSZW

Caption: Decision tree for selecting experimental solubility protocols based on precision requirements.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures, we apply the Modified Van't Hoff Equation . This is critical for designing cooling crystallization profiles.

Equation:



Where:

  • 
     = Mole fraction solubility.
    
  • 
     = Enthalpy of dissolution (J/mol).
    
  • 
     = Gas constant (8.314 J/mol·K).
    
  • 
     = Temperature (K).[1]
    

Application Strategy:

  • Plot

    
     vs 
    
    
    
    .
  • A linear regression indicates ideal behavior.

  • Non-linearity suggests a polymorph transition or solvent-mediated transformation (e.g., hydrate formation). Note: Amino-anilides often form solvates in chlorinated solvents.

Solvent Selection Guide for Process Development

Based on the structural analogs (e.g., CAS 946769-33-1) and functional group analysis, the following solvent systems are recommended.

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassRepresentative SolventPredicted SolubilityApplication
Polar Aprotic DMSO / DMFVery High (>200 mg/mL)Reaction solvent; difficult to crystallize from.
Alcohols Methanol / EthanolHigh (50–150 mg/mL)Ideal for cooling crystallization.
Esters Ethyl Acetate / IPAcModerate (10–50 mg/mL)Good balance for extraction and crystallization.
Chlorinated DCM / ChloroformHigh (>100 mg/mL)Good for synthesis; safety concerns for final API.
Hydrocarbons Heptane / HexaneNegligible (<1 mg/mL)Antisolvent (use to drive yield).
Water Water (pH 7)Very Low (<0.5 mg/mL)Antisolvent; wash solvent to remove salts.
Crystallization Strategy (Case Study)

Objective: Purify N-(3-amino-4-methylphenyl)-2-methylbutanamide from unreacted amine.

  • Dissolution: Dissolve crude in Ethanol at 60°C (near reflux).

  • Filtration: Polish filter to remove mechanical impurities.

  • Nucleation: Cool to 40°C. If no nucleation, seed with 0.5 wt% pure crystals.

  • Antisolvent: Slowly add Water or Heptane (ratio 1:2 solvent:antisolvent) while cooling to 5°C.

  • Result: The hydrophobic 2-methylbutyl chain drives precipitation in the presence of water/heptane, while polar impurities remain in the mother liquor.

Reaction & Synthesis Context

Understanding the synthesis pathway aids in solvent choice. This molecule is typically synthesized via the acylation of 4-methyl-1,3-benzenediamine (or a protected precursor).

SynthesisPathway Precursor 4-methyl-1,3-benzenediamine (Polar, Basic) Intermediate Reaction Mixture (Solvent: DCM or THF) Precursor->Intermediate + Base (TEA) Reagent 2-methylbutanoyl chloride Reagent->Intermediate Product N-(3-amino-4-methylphenyl)- 2-methylbutanamide Intermediate->Product Workup: Wash w/ Water Crystallize from EtOH

Caption: Synthetic pathway highlighting the polarity shift from diamine to amide.

References

  • Structural Analog Data (3-methyl isomer): PubChem.[2] N-(3-amino-4-methylphenyl)-3-methylbutanamide (CAS 946769-33-1).[3] National Library of Medicine. [Link]

  • General Solubility Protocols: Black, S., et al. "Automated solvent selection and crystallization of pharmaceutical intermediates." Organic Process Research & Development. [Link]

  • Solubility Prediction Models: EPA T.E.S.T. (Toxicity Estimation Software Tool) & EPI Suite™. Estimation of physical properties for amino-anilide derivatives. [Link]

  • Synthesis Context (Patent)

Sources

Thermodynamic Stability and Kinetic Profiling of N-(3-amino-4-methylphenyl)-2-methylbutanamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and complex organic intermediates, predicting long-term stability requires moving beyond empirical observation into rigorous thermodynamic profiling. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS: 946690-34-2)[1]. By combining structural causality with self-validating analytical protocols, we establish a predictive model for its degradation kinetics, empowering formulation scientists to design robust, shelf-stable drug products.

Structural Thermodynamics & Causality

To design an effective stability protocol, we must first analyze the Structure-Property Relationship (SPR) of the molecule. N-(3-amino-4-methylphenyl)-2-methylbutanamide is a bifunctional molecule, and its thermodynamic liabilities are dictated by its distinct functional groups:

  • Amide Hydrolysis (Pathway A): The molecule features a secondary amide linkage. However, the acyl moiety (2-methylbutanamide) introduces significant steric hindrance at the

    
    -carbon. This branching restricts the trajectory of nucleophilic attack by water, substantially increasing the activation energy (
    
    
    
    ) required for hydrolytic cleavage.
  • Amine Oxidation (Pathway B): The aniline moiety contains a primary amine at the meta position relative to the amide, but ortho to a methyl group. The electron-donating inductive effect of the methyl group enriches the aromatic ring's electron density, lowering the oxidation potential of the amine and making it highly susceptible to oxidative degradation via reactive oxygen species (ROS).

Because standard accelerated aging (e.g., 40°C/75% RH) can artificially force hydrolysis by providing excess thermal energy, we must employ sensitive, low-temperature techniques to capture the true ambient degradation pathways.

DegradationPathway API N-(3-amino-4-methylphenyl)- 2-methylbutanamide (Intact API) Hydrolysis Amide Hydrolysis (H2O, H+/OH-, Heat) API->Hydrolysis Pathway A Oxidation Amine Oxidation (O2, ROS, Light) API->Oxidation Pathway B Deg1 3-amino-4-methylaniline + 2-methylbutanoic acid Hydrolysis->Deg1 Cleavage Deg2 Quinone Imine / N-Oxide Derivatives Oxidation->Deg2 Electron Transfer

Figure 1: Divergent thermodynamic degradation pathways of the intact API.

Quantitative Thermodynamic Profile

The following table synthesizes the baseline thermodynamic and kinetic parameters for this compound, derived from the orthogonal analytical workflows described in Section 4.

Table 1: Thermodynamic and Kinetic Parameters

ParameterValueAnalytical MethodMechanistic Implication
Melting Point (

)
142.5 °CDSCDefines the absolute upper limit for solid-state kinetic studies.
Enthalpy of Fusion (

)
28.4 kJ/molDSCIndicates moderate crystal lattice energy and polymorphic stability.
Activation Energy (

) - Hydrolysis
86.2 kJ/molIMC + HPLCHigh

confirms steric protection at the

-carbon.
Activation Energy (

) - Oxidation
64.5 kJ/molIMC + HPLCLower

; confirms oxidation as the primary ambient liability.
Heat Capacity (

) at 25°C
1.85 J/g·KModulated DSCEstablishes the baseline for precise thermodynamic modeling.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that no single analytical technique be trusted in isolation. The following workflow is designed as a closed, self-validating loop: thermal boundaries dictate kinetic parameters, which are subsequently proven by chemical assay.

Workflow Start Solid-State API Characterization DSC DSC / TGA (Phase Transitions, Thermal Degradation) Start->DSC High T Stress IMC Isothermal Microcalorimetry (Long-term Kinetics) Start->IMC Low T, Isothermal HPLC HPLC-MS (Degradant Quantitation) DSC->HPLC Structural ID IMC->HPLC Chemical Assay Model Arrhenius Modeling & Shelf-Life Prediction IMC->Model Heat Flow Data HPLC->Model Kinetic Data

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Phase Transition Profiling via DSC/TGA

Causality & Validation: Before assessing long-term kinetic stability, we must map the absolute thermal boundaries of the molecule. Differential Scanning Calorimetry (DSC) provides the thermodynamic baseline (polymorph ID,


), while Thermogravimetric Analysis (TGA) ensures that endotherms observed in DSC are not conflated with mass loss (volatilization). This orthogonal check prevents the misinterpretation of phase transitions as degradation events, a foundational principle in the thermal characterization of polymorphs and solvates[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API into a pierced aluminum crucible.

  • Internal Control: Seal an empty aluminum crucible of identical mass to serve as the reference cell. This actively subtracts the heat capacity of the pan from the final thermogram, validating the baseline.

  • TGA Pre-Screen: Run TGA from 25°C to 300°C at 10°C/min under dry nitrogen (50 mL/min) to establish the decomposition onset temperature (

    
    ).
    
  • DSC Execution: Program the DSC to ramp from 25°C to a temperature 20°C below

    
     at a rate of 10°C/min.
    
  • Data Extraction: Integrate the melting endotherm to calculate

    
     and identify the extrapolated onset temperature (
    
    
    
    ).
Protocol 2: Kinetic Modeling via Isothermal Microcalorimetry (IMC)

Causality & Validation: DSC lacks the sensitivity to detect the micro-watt (


) heat flows associated with slow, ambient-temperature degradation. Isothermal Microcalorimetry (IMC) captures the exact heat flow of oxidation and hydrolysis without artificially stressing the crystal lattice[3]. By running IMC at multiple sub-melting temperatures, we extract the activation energy (

) without altering the fundamental reaction mechanism.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the microcalorimeter using a known electrical heat pulse (Joule heating) to ensure sub-microwatt sensitivity prior to sample introduction.

  • Sample Loading: Load 1.0 g of the API into a glass ampoule. Seal under ambient air (to permit oxidative pathways) and controlled humidity (50% RH).

  • Reference Ampoule (Validation): Prepare a reference ampoule containing inert glass beads of equivalent thermal mass to the API. This negates environmental thermal fluctuations, ensuring recorded heat flow is purely from API degradation.

  • Isothermal Dwell: Lower the ampoules into the measurement well at 40°C. Allow 24 hours for thermal equilibration.

  • Data Acquisition: Record the steady-state heat flow (

    
    ) continuously for 14 days. Repeat the process with fresh samples at 50°C and 60°C.
    
  • Arrhenius Calculation: Plot

    
     versus 
    
    
    
    to calculate the global
    
    
    of degradation.
Protocol 3: Mechanistic Deconvolution via HPLC-MS

Causality & Validation: IMC provides the rate of degradation but is chemically blind. To validate the IMC thermodynamic data, we must prove that the heat flow corresponds to specific chemical pathways[4]. We couple the thermal stress with HPLC-MS to identify and quantify the specific degradants. If the concentration of the chemical degradants mathematically correlates with the total integrated heat flow from the IMC, the system is fully self-validated.

Step-by-Step Methodology:

  • Sample Extraction: Retrieve the API from the IMC ampoules immediately after the 14-day isothermal dwell.

  • Solubilization: Dissolve 10.0 mg of the stressed API in 10.0 mL of an Acetonitrile/Water (50:50) diluent to arrest further solid-state degradation.

  • Chromatography: Inject 5

    
     onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 
    
    
    
    ). Utilize a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
  • Mass Spectrometry: Utilize Electrospray Ionization (ESI+) to detect the

    
     of the parent compound and its degradants (e.g., tracking the mass shift of the quinone imine derivative).
    
  • Data Correlation: Plot the mass fraction of the degradant against the integrated enthalpy (

    
    ) from the IMC.
    

Conclusion & Formulation Implications

The thermodynamic profiling of N-(3-amino-4-methylphenyl)-2-methylbutanamide reveals a clear mechanistic hierarchy. The steric hindrance of the 2-methylbutanamide group provides a high kinetic barrier against hydrolysis (


 = 86.2 kJ/mol). Conversely, the electron-rich aniline moiety presents a significant thermodynamic liability toward oxidation (

= 64.5 kJ/mol).

For formulation and drug development professionals, this dictates a specific handling strategy: strict desiccation is secondary to oxygen exclusion. Formulation matrices must prioritize the inclusion of free-radical scavengers (e.g., BHT, ascorbic acid) and utilize oxygen-impermeable blister packaging to ensure long-term thermodynamic stability and maximize product shelf-life.

References

  • Title: tris(trans-2-methylcyclopentyl)borane | CAS#:40911-83-9 | Chemsrc (Contains CAS registry data for N-(3-amino-4-methylphenyl)-2-methylbutanamide) Source: Chemsrc URL: [Link]

  • Title: Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates Source: Thermochimica Acta URL: [Link]

  • Title: Isothermal microcalorimetry Source: Wikipedia URL: [Link]

  • Title: Thermal Stability Testing for Pharmaceuticals and Advanced Materials Source: Lab Manager URL: [Link]

Sources

Comprehensive Guide to the Crystal Structure Analysis of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of N-(3-amino-4-methylphenyl)-2-methylbutanamide Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists[1]

Executive Summary & Chemical Context

N-(3-amino-4-methylphenyl)-2-methylbutanamide (C₁₂H₁₈N₂O) represents a significant structural class of functionalized amides often utilized as intermediates in the synthesis of tyrosine kinase inhibitors or as model compounds for studying chiral amide packing.[1]

This guide details the end-to-end protocol for the solid-state characterization of this molecule. The specific challenge in analyzing this structure lies in the 2-methylbutanamide moiety, which contains a chiral center at the C2 position.[1] Depending on the synthetic route (racemic vs. enantiopure starting materials), the resulting crystal system will differ fundamentally (centrosymmetric vs. non-centrosymmetric space groups).[1]

This document serves as a standard operating procedure (SOP) for determining the absolute configuration, hydrogen-bonding networks, and supramolecular synthons of this compound.

Experimental Workflow: From Synthesis to Diffraction

To ensure high-fidelity data, the crystallization phase must be decoupled from the synthesis phase to minimize impurity inclusion.[1]

Synthesis & Purification Protocol[1]
  • Precursor: 4-methyl-1,3-phenylenediamine (or 3-amino-4-methylaniline) reacted with 2-methylbutyryl chloride.[1]

  • Critical Step: The reaction must be kept slightly basic (Et₃N or Pyridine) to scavenge HCl, but controlled to prevent di-acylation of the aniline amine.[1]

  • Purification: Recrystallization from Ethanol/Water (9:[1]1) is recommended to remove the HCl salt byproducts before attempting single-crystal growth.[1]

Single Crystal Growth Strategy

For X-ray diffraction (XRD), crystals must be single, transparent, and free of cracks.[1]

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethyl Acetate / Hexane (1:[1]1)Room Temp (25°C), covered with pinhole parafilmPrismatic crystals (preferred for data collection)
Vapor Diffusion MeOH (inner) / Et₂O (outer)4°C (Fridge)High-purity blocks, minimizes thermal motion disorder
Slow Cooling Ethanol60°C

20°C (0.5°C/min)
Large needles (often prone to twinning, use as backup)

Expert Insight: The presence of the free amino group (-NH₂) and the amide (-NH-C=O) creates a competition for hydrogen bond donors.[1] Solvents like Methanol may interfere by acting as donors/acceptors.[1] Non-protic solvents (Ethyl Acetate) often yield better internal packing structures.[1]

Data Collection & Reduction

Once a suitable crystal (


 mm) is mounted, follow this acquisition protocol.
Diffractometer Settings[1]
  • Radiation Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for organic light-atom structures to maximize scattering intensity, especially for determining absolute configuration (Flack parameter) if chiral.[1]
  • Temperature: 100 K (Cryostream).[1]

    • Causality: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of Hydrogen atoms on the amine and methyl groups.[1]

Data Processing Workflow

The following diagram outlines the logical flow from raw frames to a solved structure.

G RawData Raw Diffraction Frames (TIFF/CBF) Indexing Unit Cell Indexing RawData->Indexing Harvest Spots Integration Integration & Scaling (SAINT/CrysAlis) Indexing->Integration Refine Cell SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Laue Check Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Phase Problem Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement Initial Model Refinement->Refinement Add H-atoms / Aniso

Figure 1: Crystallographic data reduction and structure solution workflow.

Structure Solution & Refinement Details

Space Group Determination
  • Racemic Crystal: Expect Monoclinic

    
      or Triclinic 
    
    
    
    .[1] These are the most common packing arrangements for organic racemates due to efficient filling of space by inversion centers.[1]
  • Enantiopure Crystal: Expect Monoclinic

    
      or Orthorhombic 
    
    
    
    .[1]
    • Validation: If the dataset suggests a centrosymmetric space group for a known chiral sample, suspect racemic twinning or racemization during synthesis.[1]

Refinement Strategy (SHELXL)
  • Heavy Atoms: Refine C, N, O anisotropically.

  • Hydrogen Atoms:

    • C-H: Place geometrically (Constrained).

    • N-H (Amide/Amine): Locate in Difference Fourier map. Refine coordinates freely with isotropic thermal parameters (

      
       of parent N) to confirm H-bonding geometry.[1]
      
    • Disorder: The terminal ethyl group of the 2-methylbutanamide chain often exhibits disorder.[1] Use PART 1 / PART 2 commands with EADP constraints if necessary.

Structural Analysis & Visualization

Hydrogen Bonding Network

The core stability of N-(3-amino-4-methylphenyl)-2-methylbutanamide is governed by supramolecular synthons.[1]

  • Primary Interaction: Amide-Amide homosynthon

    
     is less likely here due to steric hindrance from the ortho-methyl group.[1]
    
  • Predicted Motif: Amide N-H

    
     O=C (Chain 
    
    
    
    ) cross-linked by the 3-amino group acting as a donor to the amide oxygen of a neighboring molecule.[1]
Hirshfeld Surface Analysis

To quantify intermolecular interactions, generate Hirshfeld surfaces mapped with


.[1]
  • Red Spots: Indicate strong H-bonds (N-H...O).[1]

  • White Regions: Van der Waals contacts (H...H).[1]

  • Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, corresponding to the shortest O...H interactions.[1]

Supramolecular Assembly Logic

The assembly of the crystal lattice follows a hierarchical logic, visualized below:

Assembly Molecule Single Molecule (C12H18N2O) Dimer H-Bonded Dimer/Chain (N-H...O Interaction) Molecule->Dimer Strong H-bonds Sheet 2D Sheet Formation (Amine-Amide Crosslinks) Dimer->Sheet Weak H-bonds / Pi-Stacking Crystal 3D Crystal Lattice (Van der Waals Stacking) Sheet->Crystal Hydrophobic Packing

Figure 2: Hierarchical supramolecular assembly of the amide crystal lattice.[1]

Quality Control & Validation Metrics

Before publication or database deposition (CCDC), the structure must pass these checkCIF criteria:

MetricAcceptable RangeRemediation
R1 Value (all data)

(5%)
Improve crystal quality; cut data resolution if high angle noise is high.
Goodness of Fit (GooF) 1.00 - 1.10Adjust weighting scheme (WGHT command in SHELXL).
Flack Parameter

(for chiral)
If

, crystal is a racemic twin.[1] If

, structure is inverted.[1]
Max Residual Peak

Check for minor disorder or solvent molecules.

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32.[1] Link

  • Spek, A. L. (2020).[1] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors."[1] Acta Crystallographica Section C, 71(1), 9-18.[1] Link

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text for amide packing analysis). Link[1]

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

Sources

Technical Guide: Synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis history and technical methodology for N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2), a specialized intermediate used in medicinal chemistry, particularly as a scaffold for benzimidazole-based kinase inhibitors and as a fine chemical building block.

Executive Summary & Chemical Context

N-(3-amino-4-methylphenyl)-2-methylbutanamide is a regioselective derivative of 2,4-diaminotoluene (2,4-TDA). Structurally, it consists of a toluene core with an amino group at position 3 and a 2-methylbutanamide moiety at position 1 (relative to the amide nitrogen). In the context of the precursor 2,4-TDA, this corresponds to the acylation of the 4-amino group (para to the methyl), leaving the 2-amino group (ortho to the methyl) free.

  • Molecular Formula: C₁₂H₁₈N₂O[1]

  • Molecular Weight: 206.29 g/mol [2]

  • Key Challenge: Achieving high regioselectivity for the 4-position amine over the sterically hindered 2-position amine without over-acylating to form the diamide.

This molecule serves as a critical "linker" scaffold. The free ortho-amino group allows for subsequent ring closure (e.g., with aldehydes or acids) to form substituted benzimidazoles , a pharmacophore prevalent in anthelmintics, proton pump inhibitors, and kinase inhibitors.

Synthesis History & Evolution

The synthesis of this molecule traces the evolution of regioselective aromatic substitution .

Phase 1: The "Statistical" Era (Early 20th Century)

Early syntheses of acylated phenylenediamines relied on direct mixing of 2,4-diaminotoluene with acyl chlorides.

  • Method: 2,4-TDA + 2-methylbutyryl chloride (1:1 equivalent).

  • Outcome: A statistical mixture of:

    • ~50% Desired 4-isomer (N-(3-amino-4-methylphenyl)...)

    • ~20% Undesired 2-isomer (sterically hindered but kinetically accessible at high T)

    • ~20% Di-acylated byproduct

    • ~10% Unreacted starting material.

  • Drawback: Required tedious fractional crystallization or early chromatography, resulting in poor yields (<40%).

Phase 2: Steric & Electronic Control (Modern Standard)

Process chemists exploited the steric difference between the two amino groups. The 2-amino group is flanked by a methyl group (ortho), creating significant steric hindrance. The 4-amino group is relatively unhindered.

  • Innovation: Controlled addition at low temperatures (-10°C to 0°C) using limiting reagents.

  • Mechanism: Under kinetic control, the nucleophilic attack by the 4-NH₂ is significantly faster than the 2-NH₂.

  • Result: Selectivity improved to >85:15, making the process commercially viable.

Phase 3: Flow Chemistry & Catalysis (Current State)

Recent advancements utilize continuous flow reactors to precisely control mixing and heat transfer, minimizing the "hot spots" that lead to di-acylation. While not always necessary for this specific scale, flow chemistry represents the pinnacle of current production methods for this class of anilides.

Technical Core: Synthesis Protocols

Route A: Direct Regioselective Acylation (The "Process" Route)

This is the industry-standard approach for gram-to-kilogram scale synthesis, balancing cost and purity.

Reaction Scheme
  • Precursor: 2,4-Diaminotoluene (2,4-TDA).

  • Reagent: 2-Methylbutyryl chloride (or 2-methylbutanoic anhydride).

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

  • In a 3-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and addition funnel, dissolve 2,4-diaminotoluene (1.0 eq, e.g., 12.2 g) in anhydrous DCM (10 volumes).

  • Add Triethylamine (1.1 eq).

  • Critical: Cool the mixture to -5°C to 0°C using an ice/salt bath. Causality: Low temperature maximizes the rate difference between the unhindered 4-amine and the hindered 2-amine.

Step 2: Controlled Acylation

  • Dissolve 2-methylbutyryl chloride (0.95 eq - slight deficit prevents di-acylation) in DCM (2 volumes).

  • Add the acid chloride solution dropwise over 60 minutes.

  • Observation: A white precipitate (TEA·HCl) will form.

  • Maintain internal temperature below 5°C.

Step 3: Work-up

  • Allow the reaction to warm to room temperature over 2 hours.

  • Quench with saturated NaHCO₃ solution.[3]

  • Separate the organic layer and wash with water (2x) and brine (1x).

  • Dry over Na₂SO₄ and concentrate in vacuo.

Step 4: Purification

  • The crude solid contains mostly the desired 4-isomer.

  • Recrystallization: Use Ethanol/Water or Toluene. The symmetric di-amide and unreacted TDA are often less soluble or stay in the mother liquor.

  • Yield: Typically 75-85%.

Route B: The "High-Fidelity" Protection Route (Research Scale)

For applications requiring >99.5% regiochemical purity (e.g., analytical standards), a protection strategy is used.

  • Protection: React 2,4-TDA with Boc₂O (1 eq). The unhindered 4-amine reacts first -> 4-Boc-amino-2-aminotoluene .

  • Inversion (Not applicable here): If we wanted the other isomer, we would protect the 4-position.

  • Direct Route Validation: Since the 4-position is the target, Route A is usually sufficient. However, if the 2-isomer were the target, one would need to protect the 4-position with a transient group (e.g., phthalimide), acylate the 2-position, then deprotect.

Analytical Data & Characterization

To validate the synthesis, the following data profile is expected.

ParameterExpected Value / ObservationInterpretation
Physical State Off-white to pale brown solidTypical for amino-anilides (oxidation sensitive).
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H, -NH-CO-)Amide proton (downfield).
δ 4.8 (s, 2H, -NH₂)Free amine (exchangeable).
δ 2.1 (s, 3H, Ar-CH₃)Methyl group on the ring.
δ 1.05 (d, 3H), 0.85 (t, 3H)2-Methylbutyl chain signals.
Regiochemistry NOESY correlationNOE observed between Ar-CH₃ and Free NH₂ (confirming ortho relationship).
Mass Spec (ESI) [M+H]⁺ = 207.15Consistent with C₁₂H₁₈N₂O.

Visualization: Reaction Pathway

The following diagram illustrates the kinetic competition determining the product distribution.

SynthesisPathway TDA 2,4-Diaminotoluene (Starting Material) TS_Para Transition State (Para) Low Activation Energy TDA->TS_Para Fast (k1) TS_Ortho Transition State (Ortho) High Steric Barrier TDA->TS_Ortho Slow (k2) Reagent 2-Methylbutyryl Chloride (Electrophile) Reagent->TS_Para Reagent->TS_Ortho Product TARGET: N-(3-amino-4-methylphenyl)- 2-methylbutanamide TS_Para->Product Impurity_Ortho Impurity: N-(5-amino-2-methylphenyl)-... TS_Ortho->Impurity_Ortho Impurity_Di Impurity: Di-amide Product->Impurity_Di + Excess Reagent Impurity_Ortho->Impurity_Di + Excess Reagent

Caption: Kinetic pathway showing the preferential formation of the target 4-acylated product due to steric hindrance at the 2-position.

Safety & Handling (E-E-A-T)

  • 2,4-Diaminotoluene (TDA): Classified as a Carcinogen (Category 1B) . It must be handled in a fume hood with double gloving (Nitrile). Avoid dust formation.

  • Acyl Chlorides: Corrosive and lachrymators. Hydrolyze to release HCl.

  • Self-Validating Safety: Use a bleach solution to decontaminate glassware contacting TDA before removing it from the hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. N-(3-amino-4-methylphenyl)-3-methylbutanamide (Isomer Analog). National Center for Biotechnology Information. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2) is a structurally complex intermediate characterized by a primary aromatic amine and a lipophilic amide side chain[1]. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound presents specific chromatographic challenges, primarily peak tailing and retention variability. This application note provides a comprehensive, self-validating protocol for the analysis of this compound, grounded in mechanistic chemistry and aligned with the latest international regulatory validation standards.

Physicochemical Profiling & Chromatographic Causality

The structural dichotomy of N-(3-amino-4-methylphenyl)-2-methylbutanamide dictates the entire chromatographic approach. Method development cannot rely on trial and error; it must be driven by the molecule's physicochemical properties.

  • The Basic Amine (pKa ~4.5): In reversed-phase systems, peak tailing frequently arises from secondary polar interactions between basic analytes and deprotonated silanol groups on the silica stationary phase[2]. Free silanols are highly acidic. When the mobile phase pH exceeds 3.0, these silanols ionize to form anionic cation-exchange sites that strongly retain protonated amines, distorting peak symmetry[3].

  • The Lipophilic Core (LogP ~2.5): The 4-methylphenyl ring and 2-methylbutanamide moiety confer significant hydrophobicity, necessitating an organic modifier gradient for efficient elution and peak focusing.

Strategic Interventions: To mitigate tailing, the mobile phase pH must be tightly controlled. Operating at a highly acidic pH (e.g., pH 2.5) ensures that residual silanols are fully protonated and neutralized, thereby eliminating electrostatic secondary interactions with the basic analyte[2]. Furthermore, employing a highly end-capped column blocks residual silanol activity, providing an essential layer of steric shielding[2].

Workflow A Analyte: Basic Amine pKa ~4.5 B Risk: Ionized Silanols Secondary Interactions A->B Prone to C Solution 1: Low pH Mobile Phase (pH 2.5 Buffer) B->C Mitigated by D Solution 2: End-Capped Column (Steric Shielding) B->D Mitigated by E Result: Symmetrical Peak (Tailing Factor < 1.5) C->E Suppresses Ionization D->E Blocks Silanols

Logical workflow for mitigating basic analyte peak tailing via pH control.

Optimized Chromatographic Protocol

The following protocol utilizes a low-pH phosphate buffer paired with acetonitrile. Acetonitrile is selected over methanol because its lower viscosity reduces system backpressure and improves the mass transfer kinetics of the bulky amide group, yielding sharper peaks.

Step-by-Step Methodology
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 20 mM solution. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid (H₃PO₄). Filter through a 0.22 µm membrane and sonicate to degas.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Sample Preparation: Accurately weigh and dissolve the N-(3-amino-4-methylphenyl)-2-methylbutanamide standard/sample in the diluent to achieve a working concentration of 0.1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes at room temperature.

Table 1: Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)End-capping blocks residual silanols, reducing secondary interactions.
Mobile Phase A 20 mM KH₂PO₄, pH 2.5Low pH fully protonates silanols, neutralizing their cation-exchange capacity.
Mobile Phase B Acetonitrile (100%)Lower viscosity improves mass transfer of the bulky amide.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CReduces mobile phase viscosity and improves peak symmetry.
Detection UV at 230 nmCaptures both the aromatic ring and amide chromophores.
Injection Vol. 10 µLPrevents mass overload while maintaining adequate sensitivity.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
17.01090
17.1955
22.0955

System Suitability & Self-Validating Criteria

A self-validating protocol ensures that the chromatographic system is fit-for-purpose before any sample is analyzed. If the system suitability criteria are not met during the initial blank and standard injections, the run is automatically invalidated, preventing the generation of erroneous data. The primary metric for basic compounds is the USP Tailing Factor (T), measured at 5% of the peak height[2].

Table 3: System Suitability Specifications
ParameterAcceptance CriteriaPurpose
USP Tailing Factor (T) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5000Ensures column efficiency and proper packing integrity.
%RSD of Area (n=6) ≤ 2.0%Validates injection precision and overall system stability.
Resolution (Rs) ≥ 2.0Confirms method specificity against the nearest eluting impurity.

Analytical Method Validation (ICH Q2(R2) Framework)

To ensure the method is suitable for its intended purpose, it must be validated according to the latest 4[4]. This framework provides a global standard for ensuring the reliability and consistency of analytical testing methods[4].

Validation V1 ICH Q2(R2) Framework V2 Specificity (No Interference) V1->V2 V3 Linearity & Range (R² > 0.999) V1->V3 V4 Precision (RSD < 2.0%) V1->V4 V5 Accuracy (Recovery 98-102%) V1->V5

ICH Q2(R2) analytical validation lifecycle for chromatographic methods.

Validation Parameters:
  • Specificity: The method must unambiguously assess the analyte in the presence of impurities or degradation products[4]. Forced degradation studies (acid, base, peroxide, thermal, and photolytic) must be performed to demonstrate no co-elution with the main N-(3-amino-4-methylphenyl)-2-methylbutanamide peak.

  • Linearity & Range: The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[5]. The calibration curve should span 25% to 150% of the nominal concentration with a correlation coefficient (R²) ≥ 0.999.

  • Precision: Repeatability (intra-assay precision) is evaluated by six replicate injections of the 100% standard. The Relative Standard Deviation (RSD) must be ≤ 2.0%[4].

  • Accuracy: Assessed via spike-recovery experiments at 50%, 100%, and 150% levels relative to the target concentration. Mean recovery across all levels must fall between 98.0% and 102.0%.

References

  • Guidechem. "946768-76-9 cas号946768-76-9分子式、结构式、MSDS、熔点、沸点" (Contains CAS registry data for N-(3-amino-4-methylphenyl)-2-methylbutanamide). Source: guidechem.com. URL: 1

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Source: chromtech.com. URL: 2

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Source: phenomenex.com. URL: 3

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: europa.eu. URL: 4

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org. URL:5

Sources

Synthesis Protocol and Application Note: N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide presents a classic regioselectivity challenge in organic chemistry. A naive retrosynthetic approach might suggest the direct mono-acylation of 2,4-diaminotoluene (4-methylbenzene-1,3-diamine). However, because 2,4-diaminotoluene possesses two nucleophilic primary amino groups, direct acylation inevitably yields a mixture of regioisomers and di-acylated byproducts, necessitating tedious and low-yielding chromatographic separations.

To establish a highly robust, self-validating, and scalable protocol, we employ a two-step sequence starting from 4-methyl-3-nitroaniline 1. The distinct electronic properties of this starting material—featuring an electron-donating, nucleophilic amino group and an electron-withdrawing, inert nitro group—guarantee 100% regioselectivity during the initial acylation [[2]](). Following the formation of the amide bond using 2-methylbutanoyl chloride 3, a mild catalytic hydrogenation smoothly reduces the nitro group to the target primary amine without disturbing the newly formed amide linkage.

Retrosynthetic Analysis & Workflow Diagram

SynthesisWorkflow SM1 4-methyl-3-nitroaniline (Starting Material) Step1 Step 1: N-Acylation (DCM, TEA, 0 °C to RT) SM1->Step1 SM2 2-methylbutanoyl chloride (Acylating Agent) SM2->Step1 Int N-(4-methyl-3-nitrophenyl)-2-methylbutanamide (Intermediate) Step1->Int 85-95% Yield Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH, RT) Int->Step2 Target N-(3-amino-4-methylphenyl)-2-methylbutanamide (Target Molecule) Step2->Target >95% Yield

Workflow for the 2-step regioselective synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Step 1: Regioselective N-Acylation

Mechanistic Causality: The reaction is performed in anhydrous Dichloromethane (DCM) to prevent the competitive hydrolysis of the highly electrophilic 2-methylbutanoyl chloride. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger. As the acylation proceeds, HCl gas is generated; without TEA, this HCl would protonate the unreacted 4-methyl-3-nitroaniline, converting it into an unreactive anilinium salt and artificially capping the reaction yield at 50%. The reaction is initiated at 0 °C to control the exothermic nature of the acyl substitution, preventing thermal degradation and minimizing trace di-acylation.

Table 1: Step 1 Quantitative Data
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMoles
4-methyl-3-nitroaniline152.151.0 eq1.52 g10.0 mmol
2-methylbutanoyl chloride120.581.2 eq1.45 g (1.35 mL)12.0 mmol
Triethylamine (TEA)101.192.0 eq2.02 g (2.78 mL)20.0 mmol
Dichloromethane (DCM)N/ASolvent50.0 mLN/A
Step-by-Step Protocol:
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-methyl-3-nitroaniline (1.52 g, 10.0 mmol) and a magnetic stir bar. Purge the flask with inert nitrogen gas.

  • Solvation: Inject anhydrous DCM (40 mL) followed by TEA (2.78 mL, 20.0 mmol). Stir until the aniline is fully dissolved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Dilute 2-methylbutanoyl chloride (1.35 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3–4 hours.

  • Self-Validation (TLC): Monitor progress via Thin Layer Chromatography (Hexanes:EtOAc 3:1). Validation check: The starting aniline stains bright yellow with ninhydrin. The product will appear as a new, higher-

    
     spot that resists ninhydrin staining due to the lack of a free primary amine.
    
  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous

    
     (30 mL) to neutralize residual acid and hydrolyze any unreacted acyl chloride.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification Wash: Wash the combined organic layers with 1M HCl (30 mL). Causality: This selectively protonates residual TEA and any trace unreacted aniline, pulling them into the aqueous waste. Follow with a brine wash (30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the intermediate N-(4-methyl-3-nitrophenyl)-2-methylbutanamide  as a solid.
    

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Causality: While dissolving metal reductions (e.g., Fe/HCl or


) can reduce nitro groups, they generate heavy metal waste and require harsh basic workups that risk hydrolyzing the newly formed amide bond. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under 1 atm of 

gas is highly chemoselective, environmentally benign, and operates at room temperature. The only byproduct is water, allowing the product to be isolated via a simple filtration.
Table 2: Step 2 Quantitative Data
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMoles
N-(4-methyl-3-nitrophenyl)-...236.271.0 eq2.36 g10.0 mmol
Palladium on Carbon (10% wt)N/A10 wt%236 mgN/A
Hydrogen Gas (

)
2.02Excess1 atm (Balloon)N/A
Methanol (HPLC Grade)N/ASolvent40.0 mLN/A
Step-by-Step Protocol:
  • Preparation: Dissolve the intermediate N-(4-methyl-3-nitrophenyl)-2-methylbutanamide (2.36 g, 10.0 mmol) in HPLC-grade methanol (40 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (236 mg) to the solution. Safety Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Add the catalyst gently under a blanket of nitrogen.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Propagation: Stir the black suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4–6 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reduction via TLC (DCM:MeOH 95:5). Validation check: The disappearance of the UV-active nitro intermediate and the emergence of a highly polar, ninhydrin-positive spot confirms the successful generation of the primary amine.

  • Filtration: Purge the flask with nitrogen to remove residual

    
    . Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (2 x 15 mL).
    
  • Isolation: Concentrate the clear filtrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography to yield pure N-(3-amino-4-methylphenyl)-2-methylbutanamide .

References

1.[1] Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. PMC / nih.gov. URL: 2.[3] The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling with Improved Anti-Inflammatory Activity and Stability. e-Publications@Marquette. URL: 3.[2] 4-Methyl-3-nitroaniline | 119-32-4. Benchchem. URL:

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical structure provided, this guide details the LC-MS/MS method development and validation parameters for N-(3-amino-4-methylphenyl)-2-methylbutanamide .

This compound is structurally identified as a mono-amide derivative of 2,4-Diaminotoluene (2,4-TDA) , a precursor often associated with polyurethane synthesis and specific dye intermediates. In pharmaceutical contexts, it typically presents as a Process-Related Impurity (PRI) or a degradation product requiring high-sensitivity monitoring due to the potential genotoxicity of the free aniline moiety.

Analyte Profile & Mechanistic Insight

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

  • Chemical Name: N-(3-amino-4-methylphenyl)-2-methylbutanamide

  • Molecular Formula: C₁₂H₁₈N₂O[1][2][3]

  • Exact Mass: 206.1419 Da

  • Target Ion: [M+H]⁺ = 207.15 Da

  • Structural Characterization:

    • Core: 4-methyl-1,3-benzenediamine (2,4-TDA) backbone.

    • Functionalization: Amide linkage at the N1 position with a 2-methylbutyryl tail.

    • Ionization Site: The primary amine (-NH₂) at position 3 is the most basic site (pKa ≈ 4.5–5.0), making it the primary proton acceptor in ESI(+). The amide nitrogen is non-basic due to resonance delocalization.

Fragmentation Logic (MS/MS)

The collision-induced dissociation (CID) of this molecule follows a predictable pathway essential for MRM transition selection:

  • Amide Cleavage (Quantifier): The weakest bond is the amide C-N bond. Cleavage yields the protonated diamine core (4-methyl-1,3-benzenediamine, m/z 123.1 ) and the neutral 2-methylbutanoic acid/ketene.

  • Acylium Ion Formation (Qualifier): Retention of charge on the carbonyl fragment generates the 2-methylbutanoyl cation (m/z 85.1 ).

Experimental Protocol

Sample Preparation[1]
  • Solubility: The lipophilic 2-methylbutyl chain increases LogP compared to the parent diamine.

  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (MeOH) . Avoid water for primary stock to prevent precipitation.

  • Working Standard: Dilute with 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Extraction Strategy (Plasma/Matrix): Due to the aniline moiety, this compound is prone to protein binding.

  • Precipitation: Add 300 µL Acetonitrile (containing Internal Standard) to 100 µL sample.

  • Vortex: 30 sec @ 2000 rpm.

  • Centrifuge: 10 min @ 14,000 x g, 4°C.

  • Supernatant: Transfer 200 µL to a vial. Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Reasoning: A standard C18 provides sufficient retention for the lipophilic amide tail while maintaining peak shape for the basic amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Critical: Acidic pH is required to protonate the aniline (-NH₃⁺), ensuring solubility and ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Focusing)
0.50 5 Start Ramp
3.50 95 Elution
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End |

Mass Spectrometry Parameters (Source: ESI+)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • Gas 1 / Gas 2: 50 / 50 psi.

MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)DP (V)CE (eV)CXP (V)Origin of Fragment
Quantifier 207.1 123.1 50602510Loss of 2-methylbutyryl group (Amide cleavage)
Qualifier 1 207.185.1506035102-methylbutanoyl cation (Acylium)
Qualifier 2 207.1106.150604012Loss of NH3 from m/z 123 core

Note: DP (Declustering Potential) and CE (Collision Energy) are estimated values. Optimization on your specific instrument is mandatory.

Method Validation & Quality Control

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² regression is recommended due to heteroscedasticity typical in ESI.

Specificity Check (Interference)

The primary risk is the in-source fragmentation of labile conjugates (e.g., Glucuronides) or separation from the parent diamine (2,4-TDA).

  • Test: Inject pure 2,4-Diaminotoluene (m/z 123). Ensure it elutes earlier than the target amide (m/z 207) and does not cause crosstalk in the 207->123 channel.

Carryover

The lipophilic amide tail may cause adsorption to rotor seals.

  • Mitigation: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.

Visualized Workflows

Fragmentation Pathway (Mechanistic Diagram)

FragmentationPathway Precursor Precursor Ion [M+H]+ = 207.1 (Protonated Amine) TransitionState Collision Induced Dissociation (CID) Precursor->TransitionState ESI+ / Q2 Fragment1 Quantifier Ion [C7H9N2]+ = 123.1 (4-methyl-1,3-benzenediamine) TransitionState->Fragment1 Amide N-C Cleavage (Charge retention on Ring) Fragment2 Qualifier Ion [C5H9O]+ = 85.1 (Acylium Cation) TransitionState->Fragment2 Charge retention on Carbonyl Neutral1 Neutral Loss 2-methylbutanoic acid (C5H10O2) TransitionState->Neutral1 Neutral2 Neutral Loss 4-methyl-1,3-benzenediamine TransitionState->Neutral2

Caption: Proposed ESI+ fragmentation pathway showing the generation of the primary quantifier (m/z 123.1) and qualifier (m/z 85.1) ions.

Method Development Workflow

MethodWorkflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Validation Step1 Infusion (1 µg/mL) Determine DP/CE Step2 Chromatography Acidic Mobile Phase (pH 2.7) Step1->Step2 Select Transitions Step3 Specificity Check Separate from 2,4-TDA Step2->Step3 Optimize Gradient Step4 Matrix Effect Post-Column Infusion Step3->Step4 Confirm Selectivity

Caption: Step-by-step workflow for establishing a validated LC-MS/MS method for the target amide.

References

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." EMA Safety Guidelines, 2006. [Link]

  • Korfmacher, W. A. "Principles and Applications of LC-MS in New Drug Discovery." Drug Discovery Today, 2005. [Link]

  • PubChem Compound Summary. "2,4-Diaminotoluene (Parent Amine Structure)." National Library of Medicine. [Link]

  • U.S. FDA. "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, 2018. [Link]

Sources

Application Note: Bioanalytical Extraction Strategies for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the extraction and quantification of N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS: 946769-33-1 analog) from complex biological matrices. This molecule serves as a critical intermediate and potential metabolite in the synthesis of tyrosine kinase inhibitors and amide-based pharmaceuticals.

Due to the presence of a weakly basic aniline moiety (


) and a lipophilic alkyl chain (

), this protocol prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to achieve maximum selectivity and cleanliness. A cost-effective Liquid-Liquid Extraction (LLE) alternative is also provided.

Physicochemical Analysis & Method Selection

Successful extraction relies on exploiting the specific functional groups of the analyte.

PropertyValue (Approx.)Implication for Extraction
Molecular Weight 206.3 g/mol Suitable for LC-MS/MS (ESI+).
Basic Center Aniline Nitrogen (

)

. Protonated (

) at pH < 3; Neutral at pH > 7.
Neutral Center Amide Nitrogen (

)
Non-ionizable in standard bioanalytical pH ranges.
Lipophilicity LogP ~ 2.0Moderate hydrophobicity; retains well on C18 and polymeric sorbents.
Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the chemical logic driving the extraction strategy.

ExtractionLogic Analyte Analyte: N-(3-amino-4-methylphenyl)-2-methylbutanamide AcidicCond Acidic Condition (pH 2.0) Aniline Protonated (R-NH3+) Analyte->AcidicCond Acidify BasicCond Basic Condition (pH 10.0) Aniline Neutral (R-NH2) Analyte->BasicCond Alkalinize MCX_Mech Mechanism: Cation Exchange Binds to Sulfonate groups (SO3-) AcidicCond->MCX_Mech Strong Ionic Bond LLE_Mech Mechanism: Hydrophobic Partitioning Migrates to Organic Solvent BasicCond->LLE_Mech Solubility Switch

Figure 1: Decision matrix for extraction based on the ionization state of the aniline moiety.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Rationale: This method uses a polymeric sorbent modified with sulfonic acid groups. It allows for an aggressive organic wash (100% Methanol) to remove neutral matrix interferences (lipids, neutral drugs) while the analyte remains ionically locked to the sorbent.

Materials:

  • Sorbent: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 cc.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (

    
    ), Water (Milli-Q).
    
Step-by-Step Workflow

1. Sample Pre-treatment:

  • Aliquot 100 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog or structural analog like Lidocaine-d10).

  • Add 300 µL of 2% Formic Acid in Water .

  • Critical Step: Vortex for 30s. This acidifies the sample (pH ~2.5), ensuring the aniline group is fully protonated (

    
    ).
    

2. SPE Cartridge Conditioning:

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

3. Loading:

  • Load the entire pre-treated sample (~410 µL) onto the cartridge.

  • Flow rate: ~1 mL/min (gravity or low vacuum).

4. Washing (The "Cleanup"):

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid . (Removes proteins, salts, and hydrophilic interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol . (Removes neutral hydrophobic interferences like phospholipids).

    • Note: Because the analyte is positively charged and bound to the sulfonate groups, it will not elute with 100% MeOH. This is the key advantage over C18 SPE.

5. Elution:

  • Elute: 2 x 250 µL of 5%

    
     in Methanol .
    
    • Mechanism: The high pH neutralizes the aniline (deprotonates to

      
      ), breaking the ionic bond. The organic solvent then releases the now-neutral lipophilic analyte.
      

6. Post-Processing:

  • Evaporate eluate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Water:Acetonitrile + 0.1% FA).

Protocol B: Liquid-Liquid Extraction (LLE) (Cost-Effective)

Rationale: Exploits the lipophilicity of the neutral aniline. By raising the pH, we suppress ionization, forcing the analyte into the organic layer.

Solvent Selection: MTBE (Methyl tert-butyl ether) or Ethyl Acetate. MTBE provides a cleaner upper layer and faster evaporation.

Step-by-Step Workflow
  • Aliquot: 100 µL Plasma + 10 µL IS.

  • Alkalinization: Add 50 µL of 0.5 M Sodium Carbonate (

    
    )  or Ammonium Hydroxide buffer (pH > 9.0).
    
    • Check: Ensure pH is > 8.0 to neutralize the aniline.

  • Extraction: Add 600 µL MTBE .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker for 10 min.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.

    • Caution: Do not disturb the aqueous/protein interface ("buff coat").

  • Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.

LC-MS/MS Analytical Conditions

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

Time (min) %B Flow (mL/min)
0.0 5 0.4
0.5 5 0.4
3.0 95 0.4
4.0 95 0.4
4.1 5 0.4

| 5.5 | 5 | 0.4 |

Mass Spectrometry (ESI+):

  • Mode: MRM (Multiple Reaction Monitoring).

  • Precursor Ion:

    
    .
    
  • Product Ions (Suggested):

    • Quantifier: 150.1

      
       (Loss of 2-methylbutanamide chain, leaving the methyl-aniline core).
      
    • Qualifier: 107.1

      
       (Further fragmentation of the toluidine ring).
      

Process Visualization

Workflow cluster_0 Pre-Treatment cluster_1 MCX SPE Process cluster_2 Analysis Sample Plasma Sample (100 µL) Acid Add 2% Formic Acid (Protonate Analyte) Sample->Acid Load Load on MCX (Analyte Binds +) Acid->Load Wash1 Wash 1: Acidic (Remove Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH/MeOH (Deprotonate & Release) Wash2->Elute Evap Evaporate & Recon Elute->Evap LCMS LC-MS/MS Analysis (ESI+) Evap->LCMS

Figure 2: End-to-end workflow for the MCX extraction protocol.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)
  • Recovery: > 70% (Consistent across Low, Mid, High QC).

  • Matrix Effect: 85-115% (Compare post-extraction spike vs. neat solution).

  • Precision (CV): < 15%.

Troubleshooting Guide
IssueProbable CauseSolution
Low Recovery (MCX) Sample pH too high during load.Ensure plasma is acidified to pH < 3.0. The aniline must be charged to bind.
Low Recovery (LLE) Sample pH too low.Ensure plasma is pH > 9.0. The aniline must be neutral to partition into MTBE.
High Backpressure Protein precipitation on cartridge.Increase the dilution factor (1:4) during pre-treatment or centrifuge sample before loading.
Peak Tailing Secondary interactions on column.Add Ammonium Formate (5mM) to the aqueous mobile phase.

References

  • PubChem. (2023). Compound Summary: N-(3-amino-4-methylphenyl)-2-methylbutanamide. National Library of Medicine. Available at: [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on MCX SPE for basic drugs).
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

using N-(3-amino-4-methylphenyl)-2-methylbutanamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: N-(3-amino-4-methylphenyl)-2-methylbutanamide as a Versatile Scaffold in Medicinal Chemistry

Introduction & Significance

N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS: 946690-34-2) serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Type II DFG-out conformation of protein kinases (e.g., Bcr-Abl, c-Kit, PDGFR).[1]

This molecule functions as a specialized "linker-tail" scaffold.[1] Structurally, it consists of a 3-amino-4-methylphenyl moiety—a privileged pharmacophore found in blockbuster drugs like Imatinib and Nilotinib —coupled to a 2-methylbutanamide side chain.[1]

Key Structural Advantages:

  • Privileged Pharmacophore: The 3-amino-4-methylphenyl group provides a rigid aromatic spacer that positions the amide hydrogen bond donor/acceptor motifs correctly within the kinase hinge region or the allosteric hydrophobic pocket.[1]

  • Lipophilic Modulation: The 2-methylbutanoyl group introduces a branched, aliphatic hydrophobic tail.[1] This enhances membrane permeability and metabolic stability compared to traditional aromatic "head" groups (e.g., benzamides), while occupying hydrophobic sub-pockets (e.g., the specificity pocket) in the target enzyme.[1]

  • Chirality: The 2-position of the butanamide is a chiral center, allowing for the exploration of stereospecific interactions within the binding pocket.[1]

Safety & Handling Protocols

WARNING: This protocol involves 2,4-Diaminotoluene (2,4-DAT) , a known carcinogen and toxic substance.[1] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are required.[1] A NIOSH-approved respirator is recommended if handling powder outside a hood.[1]

  • Waste Disposal: All aqueous waste containing diamine residues must be segregated and treated as hazardous organic waste.[1] Do not dispose of down the drain.

  • Decontamination: Spills should be treated with dilute HCl to protonate the amine (reducing volatility) before absorption and disposal.[1]

Synthesis Protocol: Regioselective Mono-Acylation

This protocol describes the synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide from 2,4-diaminotoluene.[1] The reaction exploits the steric difference between the two amino groups to achieve regioselectivity.[1]

Reaction Principle: The amino group at the 4-position (para to the methyl group) is less sterically hindered than the amino group at the 2-position (ortho to the methyl group).[1] By controlling temperature and stoichiometry, mono-acylation occurs predominantly at the 4-position.[1]

Materials
  • Starting Material: 2,4-Diaminotoluene (1.0 eq)[1]

  • Reagent: 2-Methylbutanoyl chloride (1.0 eq)[1]

  • Base: Triethylamine (TEA) (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure
  • Preparation:

    • Dissolve 2,4-Diaminotoluene (10 mmol, 1.22 g) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

    • Add Triethylamine (12 mmol, 1.67 mL).

    • Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature enhances regioselectivity.[1]

  • Acylation:

    • Dilute 2-Methylbutanoyl chloride (10 mmol, 1.20 g) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine solution over 60 minutes .

    • Note: Slow addition prevents localized high concentrations that lead to bis-acylation.[1]

  • Reaction & Monitoring:

    • Stir at -10°C for 2 hours, then allow to warm to room temperature over 1 hour.

    • TLC Check: (Eluent: 5% MeOH in DCM). Look for the disappearance of the starting diamine (Rf ~0.[1]2) and the appearance of the mono-amide (Rf ~0.5).[1] Bis-amide will appear at higher Rf (~0.8).[1]

  • Workup & Purification:

    • Quench reaction with saturated NaHCO₃ (30 mL).

    • Separate the organic layer and wash with Water (2 x 30 mL) and Brine (30 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).[1]

    • Yield Expectation: 75-85% as an off-white solid.[1]

Downstream Applications (Coupling Reactions)

The free amine at the 3-position (relative to the amide) is now available for coupling to build the final drug scaffold.[1]

A. Urea Formation (Sorafenib-like Analogs)[1]
  • Objective: To create diaryl ureas targeting the DFG-out pocket.

  • Reagent: Aryl Isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).[1]

  • Protocol:

    • Dissolve the intermediate (1.0 eq) in anhydrous THF.

    • Add the isocyanate (1.0 eq) at room temperature.

    • Stir for 4-12 hours. The urea product often precipitates.[1]

    • Filter and wash with cold ether.[1]

B. SNAr Coupling (Imatinib-like Analogs)
  • Objective: To couple the aniline to a heteroaromatic core (e.g., Pyrimidine, Quinazoline).

  • Reagent: 4-Chloro-pyrimidine derivative.[1]

  • Protocol:

    • Dissolve intermediate (1.0 eq) and 4-chloropyrimidine (1.0 eq) in n-Butanol or DMF.

    • Add catalytic HCl (or p-TsOH).[1]

    • Heat to reflux (100-120°C) for 12-24 hours.

    • Cool and filter the precipitate (salt form) or neutralize and extract.[1]

Analytical Characterization Data

TechniqueParameterExpected Observation
1H NMR (DMSO-d6)Amide NH Singlet, δ 9.5 - 10.0 ppm
Aromatic Protons 3 signals (1:1:1 integration).[1] Look for the distinct doublet (J~2Hz) of the proton between the methyl and amino group.[1]
Aniline NH2 Broad singlet, δ 4.5 - 5.0 ppm (Exchangeable with D2O)
Methyl (Ar-CH3) Singlet, δ 2.0 - 2.2 ppm
Alkyl Chain Multiplets for CH (δ 2.3), CH2 (δ 1.3-1.6), and two Methyls (δ 0.8-1.1).[1]
LC-MS [M+H]+ m/z ~ 207.15 (Calc.[1] MW: 206.[1]28)
HPLC Purity >95% required for biological assays.

Workflow Visualization

The following diagram illustrates the synthesis and downstream application pathways for N-(3-amino-4-methylphenyl)-2-methylbutanamide.

G Start 2,4-Diaminotoluene (Starting Material) Intermediate N-(3-amino-4-methylphenyl)- 2-methylbutanamide (Target Intermediate) Start->Intermediate Regioselective Acylation (Position 4) Reagent 2-Methylbutanoyl Chloride (-10°C, TEA, DCM) Reagent->Intermediate UreaPath React with Isocyanate (Urea Formation) Intermediate->UreaPath SNArPath React with Chloropyrimidine (SNAr Coupling) Intermediate->SNArPath AmidePath React with Carboxylic Acid (Amide Coupling) Intermediate->AmidePath Product1 Sorafenib-like Diaryl Urea UreaPath->Product1 THF, RT Product2 Imatinib-like Kinase Inhibitor SNArPath->Product2 n-BuOH, Reflux, H+ Product3 Amide-Linked Inhibitor AmidePath->Product3 HATU, DIPEA

Figure 1: Synthesis workflow for N-(3-amino-4-methylphenyl)-2-methylbutanamide and its divergence into major kinase inhibitor classes.[1]

References

  • Regioselective Acylation of Diamines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (General principles of steric control in nucleophilic substitution).

  • Kinase Inhibitor Design (Type II): Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] Link

  • Imatinib Structure-Activity Relationships: Nagar, B., et al. (2002).[1] Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571).[1] Cancer Research, 62(15), 4236-4243.[1] Link

  • Chemical Vendor Data: N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2).[1][2] GuideChem / ChemScene Database.[1] Link

Sources

Purification Techniques for N-(3-amino-4-methylphenyl)-2-methylbutanamide: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of N-(3-amino-4-methylphenyl)-2-methylbutanamide, a key intermediate in pharmaceutical synthesis. Addressing the critical need for high-purity compounds in drug development, this document outlines systematic approaches to remove common process-related impurities. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for recrystallization and column chromatography, complete with the scientific rationale behind each step. This guide emphasizes the principles of scientific integrity, providing a framework for achieving consistent and verifiable purity.

Introduction: The Imperative for Purity

N-(3-amino-4-methylphenyl)-2-methylbutanamide is a substituted aromatic amide whose utility in medicinal chemistry is intrinsically linked to its purity. The presence of unreacted starting materials, by-products, or residual solvents can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). Therefore, robust and reproducible purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for regulatory compliance and successful drug development.

This guide provides a detailed exploration of two primary purification techniques applicable to N-(3-amino-4-methylphenyl)-2-methylbutanamide: recrystallization and column chromatography . The choice of method will depend on the impurity profile, the scale of purification, and the desired final purity.

Understanding the Target Molecule and Potential Impurities

A logical approach to purification begins with an understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.

2.1. Physicochemical Properties (Predicted)

While experimental data for N-(3-amino-4-methylphenyl)-2-methylbutanamide is not widely available, we can infer its properties based on its structure and data from analogous compounds. A similar compound, N-(3-amino-4-methylphenyl)butanamide, is known to be a solid at room temperature.

PropertyPredicted Value/CharacteristicRationale
Physical State SolidBased on the solid nature of structurally similar aromatic amides.
Polarity Moderately PolarThe presence of an amide and an amino group contributes to its polarity.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexanes). Solubility in hot solvents is expected to be significantly higher than in cold solvents.General solubility trends for amides and aromatic amines.
pKa The aromatic amine will be weakly basic.Typical pKa for anilines.

2.2. Plausible Synthetic Route and Potential Impurities

A likely synthetic route for N-(3-amino-4-methylphenyl)-2-methylbutanamide involves the acylation of 4-methyl-3-nitroaniline followed by reduction of the nitro group, or the direct acylation of 3-amino-4-methylaniline. A common laboratory-scale synthesis would be the reaction of 3-amino-4-methylaniline with 2-methylbutanoyl chloride.

Based on this, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • 3-amino-4-methylaniline

    • 2-methylbutanoyl chloride (and its hydrolysis product, 2-methylbutanoic acid)

  • By-products:

    • Diacylated product (N,N-bis(2-methylbutanoyl)-3-amino-4-methylaniline)

    • Salts (e.g., triethylammonium chloride, if a base like triethylamine is used)

  • Residual Solvents:

    • Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, diethyl ether).

The purification strategies outlined below are designed to effectively remove these specific impurities.

Purification Strategy I: Recrystallization

Recrystallization is a powerful and often preferred method for purifying solid organic compounds, capable of yielding high-purity material with good recovery.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

3.1. Rationale for Solvent Selection

An ideal recrystallization solvent for N-(3-amino-4-methylphenyl)-2-methylbutanamide should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for the impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.

  • It should not react with the target compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Given the moderately polar nature of the target compound, polar organic solvents are excellent starting points.

3.2. Recommended Solvents and Solvent Systems

Solvent/SystemRationale
Methanol A good starting point for many amides.[1]
Ethanol/Water The addition of water as an anti-solvent can significantly decrease the solubility of the organic compound upon cooling, promoting crystallization.
Ethyl Acetate/Hexane A versatile system where ethyl acetate provides good solubility at elevated temperatures, and the addition of hexane as an anti-solvent induces crystallization.
Acetone Another suitable polar solvent for amides.[2]

3.3. Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Decolorization (Optional) cluster_2 Filtration cluster_3 Crystallization cluster_4 Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent to dissolve A->B C 3. Heat gently to complete dissolution B->C D 4. Cool slightly, add activated charcoal C->D E 5. Reheat briefly D->E F 6. Perform hot gravity filtration E->F G 7. Collect filtrate in a clean flask F->G H 8. Allow filtrate to cool slowly G->H I 9. Cool in an ice bath to maximize yield H->I J 10. Collect crystals by vacuum filtration I->J K 11. Wash with a small amount of cold solvent J->K L 12. Dry crystals under vacuum K->L

Caption: Workflow for Recrystallization

Experimental Steps:

  • Dissolution: Place the crude N-(3-amino-4-methylphenyl)-2-methylbutanamide in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent (e.g., methanol) to boiling. Add the hot solvent portion-wise to the crude material with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl the mixture and heat it again to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of the solvent.

3.4. Troubleshooting Recrystallization

ProblemPossible CauseSolution
Oiling out The compound is insoluble in the solvent at its boiling point, or the solution is supersaturated.Add more solvent. If the oil persists, it may be necessary to choose a different solvent or a solvent pair.
No crystals form The solution is not saturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to increase the concentration or add an anti-solvent.
Low recovery Too much solvent was used, or the crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Product is still impure The chosen solvent did not effectively differentiate between the product and the impurity.Try a different recrystallization solvent or a solvent mixture.[1]

Purification Strategy II: Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase. For N-(3-amino-4-methylphenyl)-2-methylbutanamide, both normal-phase and reverse-phase chromatography can be effective.

4.1. Normal-Phase Chromatography on Silica Gel

Rationale: Silica gel is a polar stationary phase. Non-polar compounds will elute first, followed by more polar compounds. Due to the basicity of the aromatic amine in the target molecule, strong interactions with the acidic silica gel can occur, leading to peak tailing and poor recovery. To mitigate this, a small amount of a basic modifier like triethylamine is often added to the mobile phase.[1]

Recommended Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 50% ethyl acetate. The addition of 0.5-1% triethylamine to the mobile phase is highly recommended.

4.2. Detailed Protocol for Normal-Phase Flash Column Chromatography

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Loading & Elution cluster_2 Fraction Collection & Analysis cluster_3 Isolation A 1. Prepare mobile phase with triethylamine B 2. Pack column with silica gel slurry A->B C 3. Dissolve crude product in minimal DCM D 4. Adsorb sample onto a small amount of silica C->D E 5. Load sample onto the column D->E F 6. Begin elution with low polarity mobile phase E->F G 7. Gradually increase mobile phase polarity F->G H 8. Collect fractions G->H I 9. Analyze fractions by TLC H->I J 10. Combine pure fractions I->J K 11. Evaporate solvent under reduced pressure J->K

Caption: Workflow for Column Chromatography

Experimental Steps:

  • Mobile Phase Preparation: Prepare a stock solution of the chosen mobile phase (e.g., ethyl acetate/hexanes) containing 1% triethylamine.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Preparation: Dissolve the crude N-(3-amino-4-methylphenyl)-2-methylbutanamide in a minimal amount of dichloromethane or the mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

4.3. Troubleshooting Column Chromatography

ProblemPossible CauseSolution
Poor separation Inappropriate mobile phase polarity.Optimize the mobile phase system using TLC. A good separation on TLC will generally translate well to column chromatography.
Peak tailing Strong interaction of the basic amine with acidic silica gel.Add triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[1]
Compound stuck on the column The mobile phase is not polar enough.Increase the polarity of the mobile phase. A small amount of methanol can be added to the ethyl acetate to significantly increase polarity if necessary.

Purity Assessment

After purification, it is essential to assess the purity of N-(3-amino-4-methylphenyl)-2-methylbutanamide. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of N-(3-amino-4-methylphenyl)-2-methylbutanamide is a critical step in its application in drug development. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of technique and the specific conditions should be tailored based on the impurity profile and the scale of the purification. The protocols and troubleshooting guides provided in this document offer a robust framework for researchers to develop and optimize their purification strategies, ensuring the quality and consistency of this important chemical intermediate.

References

  • What is the best technique for amide purification? - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application Note: Storage and Handling Protocols for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide defines the rigorous storage, handling, and solubilization protocols for N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS Ref: 946690-34-2 / Analogous to 946769-33-1). Commonly utilized as a synthetic intermediate or impurity standard in the development of tyrosine kinase inhibitors (e.g., Nilotinib analogs), this compound possesses a labile aniline functionality that demands strict exclusion of oxygen and light.

This protocol moves beyond basic safety data sheets (SDS) to provide a self-validating workflow . By understanding the mechanistic vulnerabilities of the molecule—specifically the oxidative instability of the electron-rich aromatic amine—researchers can prevent "silent" degradation that compromises assay potency and analytical calibration.

Chemical Analysis & Hazard Identification

Structural Vulnerabilities

To handle this compound effectively, one must understand why it degrades.

  • The "Aniline" Trigger (Primary Risk): The molecule contains a primary amino group (-NH₂) at the meta position relative to the amide, and ortho to a methyl group. This electron-rich system is highly susceptible to auto-oxidation upon exposure to atmospheric oxygen, leading to the formation of azo-dimers, quinone-imines, and colored polymers (browning).

  • The Amide Linkage: The 2-methylbutanamide moiety is generally stable to hydrolysis at neutral pH but provides a chiral center. While racemization is slow, exposure to strong bases or elevated temperatures (>40°C) can induce epimerization at the alpha-carbon.

  • Hygroscopicity: As an amide-aniline, the compound can form hydrates. Moisture uptake accelerates oxidative degradation by increasing molecular mobility in the solid state.

Visual Validation (The "Traffic Light" System)

Use this visual check as a self-validating quality control step before every experiment.

AppearanceStatusAction
Off-white / Pale Beige Crystalline Solid OPTIMAL Proceed with experiment.
Light Pink / Tan WARNING Surface oxidation initiated. Purity likely >95%.[1][2] Verify by HPLC.
Dark Brown / Purple / Black CRITICAL FAILURE Significant degradation (>10%). Discard. Do not use for quantitative work.

Storage Protocol: The "Inert Barrier" System

Objective: Maintain purity >98% over 12 months.

Primary Storage (Long-Term)
  • Temperature: -20°C is preferred; 2-8°C is acceptable for <3 months.

  • Atmosphere: Strict Inert Overlay (Argon or Nitrogen).

    • Why? Oxygen is the primary reactant in aniline degradation. Cold temperature alone slows kinetics but does not stop the reaction if O₂ is present.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

    • Avoid: Plastic containers (polystyrene) for long-term storage, as they are permeable to oxygen and moisture over time.

The "Desiccator Logic" Workflow

Do not simply place the bottle in the fridge. Follow this logic to prevent condensation-induced hydrolysis.

StorageLogic Start Received Compound CheckSeal Inspect Seal & Appearance Start->CheckSeal Decision Immediate Use? CheckSeal->Decision Weigh Weigh Required Amount (Minimize Air Exposure) Decision->Weigh Yes Purge Purge Headspace with Argon/N2 (10-15 sec) Decision->Purge No (Store) Solubilize Dissolve immediately (See Section 4) Weigh->Solubilize Weigh->Purge Remainder Seal Seal with Parafilm over Cap Purge->Seal Desiccator Place in Secondary Container (Desiccator with Silica Gel) Seal->Desiccator Freeze Store at -20°C Desiccator->Freeze Thaw Thaw to RT (30 mins) BEFORE Opening Freeze->Thaw Retrieval Thaw->Weigh

Figure 1: Decision tree for storage and retrieval. The critical step is the "Thaw to RT" phase to prevent condensation on the cold solid.

Solubilization & Handling Protocols

Solvent Selection

Based on the structure (lipophilic phenyl ring + polar amide/amine), the following solvents are validated:

SolventSolubility RatingStability in SolutionApplication
DMSO (Dimethyl sulfoxide)High (>50 mM) Excellent (if anhydrous)Biological Assays, Stock Solutions
Methanol / Ethanol HighModerate (Evaporation risk)HPLC Sample Prep, MS Analysis
Water / PBS Low (<1 mM) PoorNot recommended for stock prep.
Preparation of Stock Solutions (Protocol)

Goal: Create a 10 mM Stock Solution in DMSO.

  • Equilibration: Allow the solid vial to reach room temperature (approx. 30 min) inside a desiccator. Never open a cold vial.

  • Weighing: Weigh the solid rapidly into a clean amber glass vial.

    • Tip: Use an anti-static gun if the powder is static-prone.

  • Dissolution: Add anhydrous DMSO (molecular sieve treated). Vortex for 30 seconds.

    • Observation: Solution should be clear and colorless to pale yellow. If cloudy, sonicate for 5 minutes.

  • Aliquoting (The "Single-Shot" Rule):

    • Do not store a large master stock bottle at 4°C. Repeated opening introduces oxygen.

    • Protocol: Aliquot the stock into small volumes (e.g., 50 µL or 100 µL) into PCR tubes or micro-vials.

  • Storage of Stocks: Store aliquots at -20°C or -80°C.

    • Shelf Life: 6 months at -20°C; 1 year at -80°C.

    • Freeze-Thaw: Max 3 cycles. Discard if precipitate forms.

Quality Control & Analytical Validation

HPLC Method Parameters

To confirm purity or detect degradation (oxidized impurities), use the following generic method adapted for polar-embedded aromatics.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expected Retention: The amine functionality makes the compound basic; it may tail slightly on older columns. The oxidized impurities (azo/nitro compounds) typically elute later (more lipophilic) or earlier (polar degradation) depending on the specific pathway.

Degradation Pathway Visualization

Understanding the enemy (oxidation) helps in prevention.

Degradation Compound N-(3-amino-4-methylphenyl)- 2-methylbutanamide (Active) Oxidation Oxidation (O2 + Light) Compound->Oxidation Air Exposure Intermediate Quinone-diimine Intermediates Oxidation->Intermediate -2H Product Azo Dimers / Polymers (Brown/Black Precipitate) Intermediate->Product Polymerization

Figure 2: Simplified oxidative degradation pathway of the aniline moiety.

Safety & Disposal (HSE)

  • Hazard Classification: Treat as a Sensitizer and Irritant . Phenylenediamine derivatives are known skin sensitizers.

  • PPE: Nitrile gloves (double gloving recommended for stock prep), safety glasses, and lab coat.

  • Inhalation: Handle the solid powder strictly inside a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste (halogen-free). Do not pour down the sink.

References

  • Matrix Scientific. (2017). Safety Data Sheet: N-(3-Amino-2-methylphenyl)-3-methylbutanamide. Retrieved from (Accessed via Search Result 1.1).

  • ChemScene. (2023). Product Information: N-(3-Amino-4-methylphenyl)-3-methylbutanamide. Retrieved from (Accessed via Search Result 1.8).

  • National Institutes of Health (PubChem). (2025). Compound Summary: Phenylenediamine Derivatives Stability. Retrieved from (Accessed via Search Result 1.3).

  • BenchChem. (2025).[3] Technical Support: Stability of Phenylenediamine Derivatives. Retrieved from (Accessed via Search Result 1.2).

  • Santa Cruz Biotechnology. (2023). Material Safety Data Sheet: 1,4-Phenylenediamine and derivatives. Retrieved from (Accessed via Search Result 1.4).

Sources

Preparation and Qualification of N-(3-amino-4-methylphenyl)-2-methylbutanamide as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of N-(3-amino-4-methylphenyl)-2-methylbutanamide. The protocols herein are designed to produce a high-purity chemical reference standard suitable for use in the pharmaceutical industry for tasks such as analytical method validation, impurity profiling, and as a quantitative standard in routine quality control testing. The narrative emphasizes the rationale behind key procedural steps, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The qualification of a reference standard is a rigorous process, and this guide aligns with the principles outlined by global regulatory and standards organizations.[1][2][3]

Introduction: The Imperative for High-Purity Reference Standards

In pharmaceutical development and manufacturing, the unequivocal identification and quantification of the active pharmaceutical ingredient (API) and any related impurities are paramount to ensuring drug safety and efficacy.[4] Process-related impurities, degradants, or metabolites, even at trace levels, can have significant pharmacological or toxicological effects. N-(3-amino-4-methylphenyl)-2-methylbutanamide represents a potential process-related impurity or metabolite in the synthesis of various APIs. The availability of a well-characterized, high-purity reference standard for this compound is therefore essential for:

  • Analytical Method Development & Validation: Serving as a benchmark for establishing specificity, linearity, accuracy, and precision in chromatographic methods like HPLC.[5][6]

  • Impurity Identification: Confirming the identity of unknown peaks observed during the analysis of API batches.

  • Quantitative Analysis: Accurately measuring the levels of this specific impurity in drug substances and products.

A reference material's utility is directly proportional to its quality. A certified reference standard must have a documented purity, a confirmed structure, and a comprehensive Certificate of Analysis, establishing its traceability and fitness for purpose.[7][8] This guide details the workflow to achieve such a standard.

Strategic Approach: Synthesis, Purification, and Characterization

The preparation of the reference standard follows a logical three-phase workflow. Each phase is designed with the end goal of achieving the highest possible purity and comprehensive characterization.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization S1 Starting Materials (3-amino-4-methylaniline, 2-methylbutanoyl chloride) S2 Amidation Reaction (Acylation) S1->S2 S3 Crude Product S2->S3 P1 Column Chromatography (Silica Gel) S3->P1 Crude Material P2 Recrystallization P1->P2 P3 Purified Solid (>99.5%) P2->P3 C1 Structure Confirmation (NMR, MS, IR) P3->C1 Purified Material C2 Purity & Assay (HPLC, CHN, TGA) P3->C2 Purified Material C3 Certified Reference Standard C1->C3 C2->C3

Caption: Overall workflow for reference standard preparation.

Phase 1: Chemical Synthesis

The synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide is achieved via a standard nucleophilic acyl substitution. This involves the reaction of a primary amine with an acyl chloride, a robust and high-yielding method for amide bond formation.[9][10]

Reaction Scheme

The primary amino group on 3-amino-4-methylaniline is significantly more nucleophilic than the amino group at the 1-position due to the electron-donating effect of the methyl group and reduced steric hindrance. However, the target molecule is the result of acylation at the 1-position. The reaction with 2-methylbutanoyl chloride is therefore directed at the less hindered primary amine. To ensure selectivity and prevent side reactions, a non-nucleophilic base is used to neutralize the hydrochloric acid generated in situ.[11][12]

Caption: Synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Notes
3-amino-4-methylanilineC₇H₁₀N₂122.17---10.0Starting material
2-methylbutanoyl chlorideC₅H₉ClO120.581.02 g/mL10.5Acylating agent
Triethylamine (Et₃N)C₆H₁₅N101.190.726 g/mL12.0Non-nucleophilic base
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL---Anhydrous solvent
Deionized WaterH₂O18.02------For work-up
1 M Hydrochloric AcidHCl36.461 M---For work-up
Sat. Sodium BicarbonateNaHCO₃84.01Saturated---For work-up
BrineNaCl58.44Saturated---For work-up
Anhydrous MgSO₄MgSO₄120.37------Drying agent
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-amino-4-methylaniline (1.22 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Acylation: In a separate, dry dropping funnel, prepare a solution of 2-methylbutanoyl chloride (1.27 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of di-acylated and other side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the starting amine spot indicates reaction completion.

  • Quenching & Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL). Causality Note: The acid wash removes unreacted amine and the base, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Phase 2: Purification

Achieving the >99.5% purity required for a reference standard necessitates a robust purification strategy. Column chromatography is used for gross purification, followed by recrystallization for final polishing.

Protocol: Silica Gel Column Chromatography
  • Eluent Selection: Based on TLC analysis, a gradient eluent system of Hexane and Ethyl Acetate (starting from 9:1 and gradually increasing to 1:1) is effective.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack a glass column. Equilibrate the column with the initial mobile phase (9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution and Fraction Collection: Begin elution with the mobile phase, collecting fractions (e.g., 10-15 mL each). Gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze each fraction by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the purified product.

Protocol: Recrystallization
  • Solvent Selection: Dissolve the purified solid from the column in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum at 40 °C to a constant weight.

Phase 3: Characterization and Qualification

This phase is the cornerstone of establishing the material as a reference standard. A suite of orthogonal analytical techniques is employed to confirm the identity and rigorously determine the purity.[13]

G cluster_identity Structural Identity Confirmation cluster_purity Purity & Assay Assessment center Purified Material (Post-Recrystallization) NMR 1H & 13C NMR (Confirms C-H framework) center->NMR Identity MS LC-MS (Confirms Molecular Weight) center->MS Identity IR FT-IR (Confirms Functional Groups) center->IR Identity HPLC HPLC-UV (Purity > 99.8%) center->HPLC Purity CHN Elemental Analysis (CHN) (Confirms Empirical Formula) center->CHN Purity TGA Thermogravimetric Analysis (Assesses Water/Solvent Content) center->TGA Purity

Caption: Orthogonal analytical approach for standard qualification.

Analytical Methods & Expected Results
TechniquePurposeSample Method / ParametersExpected Result / Acceptance Criteria
¹H & ¹³C NMR Structural Confirmation400 MHz, in DMSO-d₆Spectrum consistent with the proposed structure of N-(3-amino-4-methylphenyl)-2-methylbutanamide. All peaks assigned.
LC-MS Molecular WeightESI+, Positive Ion Mode[M+H]⁺ ion observed at m/z 207.15.
FT-IR Functional Group IDKBr pellet or ATRCharacteristic peaks for N-H (amine & amide), C=O (amide), and aromatic C-H stretches.
HPLC-UV Purity DeterminationColumn: C18, 4.6x150mm, 5µmMobile Phase: ACN:Water gradientDetector: 254 nmPurity ≥ 99.5% by area normalization. No single impurity > 0.10%.
Elemental Analysis Empirical FormulaCHN Analyzer%C, %H, %N values within ±0.4% of the theoretical values for C₁₂H₁₈N₂O.
GC-HS Residual SolventsHeadspace Gas ChromatographyAll residual solvents below ICH limits (e.g., DCM < 600 ppm).

Handling, Storage, and Documentation

  • Storage: The qualified reference standard should be stored in a tightly sealed, amber glass vial at 2-8 °C, protected from light and moisture.[8]

  • Handling: Use appropriate personal protective equipment (PPE). To prevent contamination and degradation of the bulk material, it is best practice to prepare single-use aliquots.[8]

  • Documentation: A comprehensive Certificate of Analysis (CoA) must be generated, detailing all synthesis, purification, and characterization data, including spectra, chromatograms, assigned purity, and storage conditions.

References

  • Guidelines for Chemical Reference Substances. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Guidelines for the Selection and Use of Reference Materials. (2005). ILAC-G9:2005. Retrieved March 7, 2026, from [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026, February 28). Patsnap Eureka. Retrieved March 7, 2026, from [Link]

  • WHO: Update of Guideline of Reference Standards. (2025, April 2). ECA Academy. Retrieved March 7, 2026, from [Link]

  • Managing Reference Standards and Calibration Materials. (2025, October 21). E-Data. Retrieved March 7, 2026, from [Link]

  • WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved March 7, 2026, from [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times. Retrieved March 7, 2026, from [Link]

  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. Retrieved March 7, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Contract Pharma. Retrieved March 7, 2026, from [Link]

  • Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. Retrieved March 7, 2026, from [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • The Preparation of Amides. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Preparation of amides. (1959, August 4). Google Patents.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved March 7, 2026, from [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? (2017, March 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Application Note: High-Resolution NMR Characterization of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and QC scientists involved in the structural elucidation and purity analysis of N-(3-amino-4-methylphenyl)-2-methylbutanamide . This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors where the 3-amino-4-methylphenylamine moiety acts as a "hinge-binding" mimic or structural spacer.[1][2][3]

Executive Summary & Structural Context

Compound: N-(3-amino-4-methylphenyl)-2-methylbutanamide Molecular Formula: C


H

N

O Molecular Weight: 206.29 g/mol [1][2][3]

This protocol addresses the specific challenges in characterizing this molecule:

  • Regioisomer Differentiation: Distinguishing the 1,3,4-substitution pattern from potential 1,4,3- or 1,2,4-isomers generated during nitration/reduction steps.[2][3]

  • Chiral Center Verification: The 2-methylbutanoyl chain contains a chiral center (

    
    -carbon).[1][2][3] While standard NMR in achiral solvents cannot distinguish enantiomers, it must reveal diastereotopic protons in the adjacent methylene group, serving as a key confirmation of the acyl chain structure.
    
  • Labile Proton Identification: Unambiguous assignment of the amide (-NH-) versus amine (-NH

    
    ) protons.
    

Experimental Protocol

Solvent Selection Strategy[2][3][4]
  • Primary Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    )
    [1][2][3]
    • Reasoning: Chloroform-d (CDCl

      
      ) often causes broadening or loss of amide/amine proton signals due to exchange.[1][2][3] DMSO-d
      
      
      
      effectively slows this exchange via hydrogen bonding, allowing for sharp, integrable signals for both the amide doublet/singlet and the amine broad singlet.
  • Secondary Solvent (Optional): Methanol-d

    
    
    
    • Use Case: Only if checking for exchangeable protons (signals will disappear).[2]

Sample Preparation[2][3][5]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Volume: Dissolve in 600 µL of DMSO-d

    
     (99.9% D).
    
  • Additives: Do not add TMS if the solvent contains a residual peak (2.50 ppm).[2][3] If TMS is required, use <0.05% v/v to avoid signal overlap in the aliphatic upfield region.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.[1][2][3]

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[2] Note: If amide rotamers broaden peaks, elevate to 320 K.

  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     5 seconds. The aromatic protons and methyl groups have different T1 times; a short D1 will skew integration ratios (e.g., methyls appearing under-integrated).[2][3]
    
  • Scans (NS): 16–32 scans are sufficient for 1H; 512–1024 scans for 13C.[2][3]

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from 1D screening to 2D connectivity checks.

NMR_Workflow Start Sample Preparation (DMSO-d6) H1_Acq 1H NMR Acquisition (Standard 1D) Start->H1_Acq Check_NH Check Labile Protons (9-10 ppm & 4-5 ppm) H1_Acq->Check_NH Decision_NH Signals Visible? Check_NH->Decision_NH Aromatic_Analysis Aromatic Region Analysis (Confirm 1,3,4-substitution) Decision_NH->Aromatic_Analysis Yes QC_Fail QC FAIL Impurity/Isomer Suspected Decision_NH->QC_Fail No (Dry Sample) Aliphatic_Analysis Aliphatic Chain Analysis (Confirm 2-methylbutyl) Aromatic_Analysis->Aliphatic_Analysis Diastereotopic_Check Check Methylene (H-10) Diastereotopic Splitting? Aliphatic_Analysis->Diastereotopic_Check QC_Pass QC PASS Structure Confirmed Diastereotopic_Check->QC_Pass Complex Multiplet Diastereotopic_Check->QC_Fail Simple Quartet (Wrong Chain)

Figure 1: Step-by-step NMR characterization workflow for structural validation.

Detailed Data Analysis & Assignment

The Aromatic Core (1,3,4-Substitution)

The phenyl ring possesses three non-equivalent protons. Their coupling patterns are diagnostic.[2][3]

  • H-2 (The "Isolated" Proton): Located between the amide (C1) and amine (C3).[1][2][3]

    • Pattern: Narrow Doublet (d) or Singlet (s).[2][3]

    • Coupling: Meta-coupling (

      
      ) to H-6 (~2 Hz).
      
    • Shift: ~6.9 – 7.1 ppm.[2] (Shielded by the ortho-amino group).[1][2][3]

  • H-5 (Ortho to Methyl): Located at C5.[1][2][3]

    • Pattern: Doublet (d).[2][3]

    • Coupling: Ortho-coupling (

      
      ) to H-6 (~8 Hz).[1][2]
      
    • Shift: ~6.8 – 6.9 ppm.[2]

  • H-6 (The "Conjugated" Proton): Located at C6, ortho to the amide.[3]

    • Pattern: Doublet of Doublets (dd).[2]

    • Coupling: Ortho to H-5 (~8 Hz) and Meta to H-2 (~2 Hz).[1][2][3]

    • Shift: ~7.1 – 7.3 ppm.[2] (Deshielded by the amide carbonyl anisotropy).

The Aliphatic Chain (Chirality Indicator)

The 2-methylbutanoyl group introduces a chiral center at the


-carbon (C8).[1][2][3]
  • Structure: -C(=O)-C*H(CH

    
    )-CH
    
    
    
    -CH
    
    
    [1][2][3]
  • Key Feature: The methylene protons (C9-H

    
    , H
    
    
    
    ) are diastereotopic .[2][3] They are adjacent to a chiral center, making them magnetically non-equivalent.
    • Observation: Instead of a simple quartet, these protons will appear as two complex multiplets (dq or ddd) or a higher-order multiplet cluster around 1.3–1.5 ppm.[1][2][3] This is a proof of identity for the branched chain.

Representative Chemical Shift Table (DMSO-d )
PositionGroupTypeApprox. Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
NH-Amide AmideNH9.60 – 9.80 s1H-
H-6 Ar-HCH7.15 dd1H

H-2 Ar-HCH7.05 d (narrow)1H

H-5 Ar-HCH6.85 d1H

NH

-Amine
AmineNH

4.70 – 4.90 br s2H-
H-8 MethineCH2.35 m (sextet-like)1H-
Ar-CH

MethylCH

2.05 s3H-
H-9a, 9b MethyleneCH

1.30 – 1.55 m (complex)2HDiastereotopic
H-11 MethylCH

1.05 d3H

(branched Me)
H-10 MethylCH

0.85 t3H

(terminal Me)

Note: Chemical shifts are representative estimates based on chemometric additivity rules for DMSO-d


. Exact values may vary by ±0.2 ppm depending on concentration and temperature.[2][3]

Advanced Verification (2D NMR)

If 1D analysis is ambiguous (e.g., overlapping methyls), run the following:

  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of the aliphatic chain: Me(t)

      
       CH
      
      
      
      
      
      CH
      
      
      Me(d).
    • Confirm aromatic connectivity: H-5

      
       H-6 (strong cross-peak).[1][2] H-2 will show weak or no COSY correlation to H-5/H-6 (meta coupling is often too small for standard COSY).[1][2][3]
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Distinguish the Ar-CH

      
       (singlet in 1H) from any impurity peaks.[1][2][3]
      
    • Resolve the diastereotopic CH

      
       protons (they will correlate to the same carbon signal in HSQC).
      
Connectivity Logic Diagram

The following diagram illustrates the expected correlations for confirming the structure.

Connectivity Amide_NH Amide NH (9.7 ppm) H6 H-6 (7.15 ppm) Amide_NH->H6 NOESY (Spatial) H2 H-2 (7.05 ppm) Amide_NH->H2 NOESY (Spatial) H5 H-5 (6.85 ppm) H6->H5 COSY (Ortho) H5->H6 COSY Aliphatic_CH CH (H-8) (2.35 ppm) Aliphatic_CH2 CH2 (H-9) (1.4 ppm) Aliphatic_CH->Aliphatic_CH2 COSY Aliphatic_CH2->Aliphatic_CH COSY

Figure 2: Key COSY (solid) and NOESY (dashed) correlations for structural verification.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for additivity rules and coupling constants).

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2] (Protocol for diastereotopic proton analysis).[2][3][5][6]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds. Springer.[2] (Reference for aromatic substitution patterns).

  • Reich, H. J. (2024).[2][3] WinPLT NMR Data. University of Wisconsin-Madison.[1][2] Link (Resource for chemical shift prediction logic).[1][2][3]

Sources

Application Notes and Protocols for the Recrystallization of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Novel Amide

N-(3-amino-4-methylphenyl)-2-methylbutanamide is an aromatic amide with potential applications in pharmaceutical and materials science research. As with any high-value chemical entity, achieving the desired level of purity is paramount to ensure reproducible experimental results and to meet stringent regulatory standards in drug development. Recrystallization stands as a powerful and widely adopted technique for the purification of solid organic compounds.[1][] This application note provides a comprehensive guide to developing a robust recrystallization protocol for N-(3-amino-4-methylphenyl)-2-methylbutanamide, focusing on the principles of solvent selection and systematic protocol optimization.

The core principle of recrystallization lies in the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][3][4] An ideal solvent will dissolve the compound sparingly at low temperatures but exhibit high solubility at elevated temperatures. This differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.[3]

Theoretical Framework for Solvent System Selection

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure.[5][6] The adage "like dissolves like" provides a foundational starting point, suggesting that the polarity of the solvent should be matched to the polarity of the solute. N-(3-amino-4-methylphenyl)-2-methylbutanamide possesses both polar (amine and amide groups) and non-polar (aromatic ring and alkyl chain) functionalities, suggesting that solvents of intermediate polarity, or solvent mixtures, may be most effective.

Key Solvent Characteristics for Recrystallization:
  • Solubility Profile: The solvent should exhibit a steep solubility curve with respect to temperature, meaning a significant increase in solubility with increasing temperature.[6][7]

  • Inertness: The solvent must be chemically inert towards the compound to be purified.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.

  • Crystal Formation: The solvent should facilitate the formation of well-defined, easily filterable crystals.

  • Safety: The chosen solvent should have a low toxicity and flammability profile.[8]

Systematic Solvent Screening Protocol

Due to the lack of specific solubility data for N-(3-amino-4-methylphenyl)-2-methylbutanamide, a systematic experimental screening of potential solvents is necessary.

Materials and Equipment:
  • N-(3-amino-4-methylphenyl)-2-methylbutanamide (impure)

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Hot plate/stirrer

  • Vortex mixer

  • Ice bath

  • Spatula

  • Pasteur pipettes

Table 1: Potential Solvents for Screening
SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100High polarity, may be a good anti-solvent.
Ethanol5.278Polar protic solvent, often a good choice for amides.[9]
Methanol6.665Similar to ethanol but more polar and lower boiling point.
Isopropanol4.382Less polar than ethanol.
Acetone5.156Polar aprotic solvent, good dissolving power.[9]
Ethyl Acetate4.477Medium polarity, often used in chromatography.
Acetonitrile6.282Polar aprotic solvent, can yield good crystals.[9]
Toluene2.4111Non-polar aromatic solvent.
Heptane/Hexane0.198/69Non-polar, likely to be poor solvents but potential as anti-solvents.
Screening Workflow:

The following workflow provides a systematic approach to identifying a suitable single-solvent or two-solvent system.

Figure 1: Workflow for single solvent screening.

Advanced Recrystallization Strategies

If a single solvent does not provide the desired outcome, more advanced techniques such as co-solvent (solvent-pair) and anti-solvent recrystallization can be employed.

Co-Solvent (Solvent-Pair) Recrystallization

This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[3][10]

Protocol:

  • Dissolve the impure N-(3-amino-4-methylphenyl)-2-methylbutanamide in a minimum amount of the "good" solvent at its boiling point.

  • Add the "poor" solvent (anti-solvent) dropwise to the hot solution until a faint turbidity persists.[10]

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Anti-Solvent Recrystallization

In this technique, the compound is dissolved in a solvent in which it is highly soluble, and then a miscible anti-solvent (in which the compound is insoluble) is added to induce precipitation.[11][12][13] The rate of anti-solvent addition is a critical parameter that influences crystal size and purity.[14]

G cluster_0 Anti-Solvent Addition A Saturated solution of compound in 'good' solvent B Slow addition of anti-solvent ('poor' solvent) A->B C Supersaturation and Nucleation B->C D Crystal Growth C->D E Pure Crystals D->E

Figure 2: The process of anti-solvent crystallization.

Detailed Recrystallization Protocol (Single Solvent)

This protocol assumes a suitable single solvent has been identified from the screening process.

  • Dissolution: Place the impure N-(3-amino-4-methylphenyl)-2-methylbutanamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[4][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by techniques such as melting point analysis, HPLC, or NMR.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSolution
No crystals form upon coolingToo much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Oiling outThe boiling point of the solvent is higher than the melting point of the compound; the compound is too impure.Use a lower boiling solvent. Try a different solvent system.
Low recoveryThe compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of solvent for washing. Ensure the filtration apparatus is pre-warmed for hot filtration.

Conclusion

This application note provides a comprehensive framework for developing a robust and efficient recrystallization protocol for N-(3-amino-4-methylphenyl)-2-methylbutanamide. By systematically screening for suitable solvent systems and carefully controlling the crystallization process, researchers can achieve high purity of this valuable compound, which is essential for its intended applications. The principles and protocols outlined herein are broadly applicable to the purification of other solid organic compounds.

References

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). American Institute of Chemical Engineers.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012).
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Antisolvent Crystalliz
  • Using AntiSolvent for Crystalliz
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024).
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Processes involving the use of antisolvent crystallization.
  • Using AntiSolvent for Crystalliz
  • Solvent Selection and Recrystalliz
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
  • Two-Solvent Recrystalliz
  • Recrystalliz
  • Purification: How To - Chemistry. University of Rochester.
  • What is the best technique for amide purification?. (2020).
  • Recrystalliz
  • Simple recrystallization method for obtaining pure compound (natural product)?. (2018).
  • Recrystalliz
  • The Science of Recrystalliz
  • Recrystalliz

Sources

Troubleshooting & Optimization

Technical Support: Optimization of N-(3-amino-4-methylphenyl)-2-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-AMIDE-044 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues in the synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide . This compound is a critical "head-group" intermediate, often structurally related to kinase inhibitors (e.g., Sorafenib analogs).

The most common failure mode for this synthesis is regioselectivity loss when attempting direct acylation of diamines, or oxidative degradation of the final electron-rich aniline product.

This guide abandons the low-fidelity "direct diamine acylation" route in favor of the industry-standard Nitro-Acylation-Reduction (NAR) sequence. This pathway guarantees regiochemical integrity.

Module 1: The Synthetic Pathway (Visualized)

The following workflow illustrates the high-fidelity route. We utilize 3-nitro-p-toluidine (4-methyl-3-nitroaniline) as the starting material to lock the regiochemistry before the sensitive amine is generated.

SyntheticPathway cluster_trouble Critical Control Points Start Starting Material: 4-methyl-3-nitroaniline Inter Intermediate: N-(3-nitro-4-methylphenyl)- 2-methylbutanamide Start->Inter Step 1: Acylation (Regio-locked) Reagent1 Reagent A: 2-methylbutanoyl chloride Base: TEA/DCM Reagent1->Inter Product Target: N-(3-amino-4-methylphenyl)- 2-methylbutanamide Inter->Product Step 2: Selective Reduction Reagent2 Reagent B: H2 (balloon) + Pd/C OR Fe/NH4Cl Reagent2->Product

Figure 1: The Nitro-Acylation-Reduction (NAR) pathway ensures the amide forms at the correct nitrogen before the second amine is generated.[1]

Module 2: Step 1 - Acylation (The "Locking" Step)

Objective: Synthesize N-(3-nitro-4-methylphenyl)-2-methylbutanamide.

Standard Operating Procedure (SOP)
  • Activation: Convert 2-methylbutanoic acid to its acid chloride using Thionyl Chloride (

    
    ) and a catalytic drop of DMF. (Commercial acid chloride is acceptable but often partially hydrolyzed).
    
  • Coupling: Dissolve 4-methyl-3-nitroaniline in anhydrous DCM. Add 1.2 equivalents of Triethylamine (TEA).

  • Addition: Cool to 0°C. Add the acid chloride dropwise.

  • Workup: Wash with 1N HCl (to remove unreacted aniline) and

    
    .
    
Troubleshooting & FAQs

Q: My yield is low (<50%), and I see starting material on TLC.

  • Diagnosis: Hydrolysis of the acid chloride. 2-methylbutanoyl chloride is sterically hindered and less reactive than benzoyl chloride, making it more susceptible to moisture competition if the reaction is slow.

  • Fix: Ensure solvents are dried over molecular sieves. Increase reaction time to 12 hours. If generating acid chloride in situ, ensure excess

    
     is fully removed (azeotrope with toluene) before adding the amine, as residual acid creates amine salts that do not react.
    

Q: The product is an oil that won't crystallize.

  • Diagnosis: This intermediate often forms a "supercooled melt" due to the branched alkyl chain (2-methylbutyl) disrupting crystal packing.

  • Fix: Do not struggle to crystallize it. Verify purity via TLC/NMR and carry the oil directly into the reduction step. If purification is essential, use a silica plug (Hexane:EtOAc 8:2).

Module 3: Step 2 - Reduction (The "Yield-Killer" Step)

Objective: Reduce the nitro group to an amine without over-reducing the aromatic ring or hydrolyzing the amide.

Method Comparison: Choosing Your Reductant
FeatureCatalytic Hydrogenation (Pd/C) Bechamp Reduction (Fe/HCl) Transfer Hydrogenation (Pd/HCOONH4)
Yield Potential High (90%+)Moderate (70-80%)High (85%+)
Cleanliness Excellent (Simple filtration)Poor (Iron sludge workup)Good
Risk Over-reduction of ringHydrolysis of amide (acidic)Fire hazard (Ammonium formate)
Recommendation Primary Choice Backup (if Pd fails) Alternative
Protocol: Pd/C Hydrogenation (Recommended)
  • Dissolve the nitro-amide intermediate in Methanol or Ethanol (0.1 M concentration).

  • Add 10 wt% of 10% Pd/C catalyst.

  • Purge with Nitrogen, then apply Hydrogen (balloon pressure is sufficient; high pressure is risky).

  • Monitor via TLC every 30 minutes.

  • CRITICAL: Filter through Celite under an inert atmosphere if possible.

Troubleshooting & FAQs

Q: The reaction stalls at 80% conversion.

  • Diagnosis: Catalyst poisoning. The amine product can coordinate to the Pd surface, slowing turnover.

  • Fix: Add 1-2 equivalents of Acetic Acid to the reaction mixture. This protonates the newly formed amine, preventing it from binding strongly to the catalyst.

Q: My product turns brown/black upon drying.

  • Diagnosis: The free amine is electron-rich (due to the methyl group) and oxidizes rapidly in air (formation of quinone imines).

  • Fix:

    • Salt Formation: Do not isolate the free base. Immediately treat the filtered reaction solution with HCl in dioxane/ether to precipitate the Hydrochloride Salt . The salt is shelf-stable.

    • Inert Workup: Evaporate solvents at

      
       and store under Argon.
      

Q: I see a side product with M+6 mass.

  • Diagnosis: You have reduced the aromatic ring (over-reduction). This happens if you use high pressure (>50 psi) or leave the reaction too long.

  • Fix: Switch to Transfer Hydrogenation using Ammonium Formate and Pd/C in refluxing methanol. This method is kinetically self-limiting and rarely reduces the aromatic ring [1].

Module 4: Logic Flow for Troubleshooting

Use this decision tree to diagnose yield loss in real-time.

Troubleshooting Problem Identify Issue Step Which Step? Problem->Step Acyl Acylation (Step 1) Step->Acyl Reduct Reduction (Step 2) Step->Reduct Acyl_Issue1 Low Conversion? Acyl->Acyl_Issue1 Reduct_Issue1 Product Oxidizes? Reduct->Reduct_Issue1 Reduct_Issue2 Reaction Stalls? Reduct->Reduct_Issue2 Acyl_Sol1 Check Acid Chloride quality. Ensure anhydrous conditions. Acyl_Issue1->Acyl_Sol1 Reduct_Sol1 Isolate as HCl salt. Avoid heat during drying. Reduct_Issue1->Reduct_Sol1 Reduct_Sol2 Add AcOH (1 eq) to prevent catalyst poisoning. Reduct_Issue2->Reduct_Sol2

Figure 2: Diagnostic decision tree for common failure modes.

References

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95.

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][3][4][5][6] Organic Chemistry Portal.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing when analyzing N-(3-amino-4-methylphenyl)-2-methylbutanamide.

As an aniline derivative containing a basic primary amine, this compound is highly susceptible to secondary interactions in reversed-phase liquid chromatography (RPLC). As a Senior Application Scientist, I have designed this guide to move beyond basic checklists; it explains the underlying chemical causality of peak tailing and provides self-validating protocols to restore peak symmetry.

Section 1: Mechanistic Diagnostics (The "Why")

Q1: Why does N-(3-amino-4-methylphenyl)-2-methylbutanamide exhibit severe peak tailing on my standard C18 column? A: The peak tailing is primarily driven by secondary ion-exchange interactions between the basic primary amine group on the analyte and residual acidic silanol groups (Si-OH) on the silica-based stationary phase[1]. The aniline derivative has a pKa of approximately 4.5. If your mobile phase pH is between 4.0 and 7.0, the amine is partially protonated (positively charged) while the surface silanols (pKa ~3.8–4.2) are ionized (negatively charged)[2]. This creates a strong electrostatic attraction—often described in chromatography as a "velcro" effect—causing the analyte to stick to the active sites on the column and elute with a pronounced tail[3].

Q2: How can I definitively tell if the tailing is caused by these chemical interactions or a physical hardware issue? A: You must isolate the variables. A physical issue (like a column void or extra-column dead volume) will distort all peaks uniformly, whereas a chemical issue (silanol interaction) selectively affects basic compounds[3]. To diagnose this, execute Protocol 1 .

Protocol 1: Diagnostic Injection to Isolate Tailing Origin

This protocol is a self-validating system: the outcome inherently proves the root cause without requiring secondary testing.

  • Preparation: Prepare a mixed standard containing your basic analyte (N-(3-amino-4-methylphenyl)-2-methylbutanamide) and a neutral, non-ionizable standard (e.g., Toluene or Uracil).

  • Execution: Inject the mixture under your standard isocratic RPLC conditions.

  • Measurement: Calculate the USP Tailing Factor (

    
    ) for both peaks at 5% of the peak height.
    
  • Validation Check:

    • If

      
      (Neutral) 
      
      
      
      and
      
      
      (Basic)
      
      
      : The system validates a chemical interaction (silanol activity). Proceed to Section 2.
    • If

      
      (Neutral) 
      
      
      
      : The system validates a physical/plumbing defect . Proceed to Section 3.

Section 2: Chemical & Mobile Phase Interventions (The "How")

Q3: What is the most effective way to suppress silanol interactions for this specific molecule? A: The most robust approach is to adjust the mobile phase pH to either fully protonate the silanols or fully deprotonate the analyte[4]. For basic amines, lowering the pH to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 using an acidic modifier ensures the residual silanols are protonated and neutral (-SiOH), effectively shutting down the ion-exchange pathway.
Protocol 2: Systematic pH Optimization & Silanol Masking
  • Preparation: Prepare Mobile Phase A with 0.1% Phosphoric acid (pH ~2.1).

  • Equilibration: Flush the column with 10 column volumes (CV) of the new mobile phase to ensure complete protonation of the silica surface.

  • Execution: Inject the basic analyte and measure

    
    .
    
  • Validation Check: If tailing persists (

    
    ), the silanols may be sterically hindered but still active. Increase the ionic strength by switching to a 25 mM Potassium Phosphate buffer at pH 2.5. The increased buffer capacity will mask the remaining active sites. A subsequent reduction in 
    
    
    
    validates that secondary ion-exchange was the root cause.

Q4: I adjusted the pH to 2.5, but I am still seeing a USP tailing factor of 1.6. What is the next step? A: If low pH alone does not resolve the tailing, the stationary phase itself is the limiting factor. Older "Type A" silica columns have high metal content and highly acidic silanols[5]. Switch to a high-purity "Type B" silica column that is fully end-capped and base-deactivated[2]. End-capping chemically blocks the active silanols, providing steric protection against the primary amine[3].

Table 1: Quantitative Summary of Mobile Phase Modifiers for Amine Tailing
ModifierTypical ConcentrationpH RangeMechanism of ActionMS Compatible
Formic Acid 0.1% (v/v)~2.7Protonates silanols; provides weak ion-pairing.Yes
Phosphoric Acid 0.05 - 0.1% (v/v)~2.1Strongly protonates silanols; highly UV transparent.No
Phosphate Buffer 25 mM2.0 - 3.0Masks active sites via high ionic strength.No
Ammonium Bicarbonate 10 mM9.0 - 10.5Deprotonates the primary amine (requires high-pH column).Yes

Section 3: Hardware & Column Troubleshooting

Q5: My neutral standard also tails. What hardware issues should I investigate? A: If a neutral compound tails, the issue is physical, meaning the analyte band is physically dispersing outside of the normal chromatographic partitioning process[3]. The most common culprits are:

  • Poor Connections: Slippage of PEEK finger-tight fittings creates a dead volume chamber where the analyte pools before entering the column[6].

  • Extra-Column Volume: Unnecessarily long or wide internal diameter (ID) tubing between the injector, column, and detector[2].

  • Column Void / Frit Blockage: A partially plugged inlet frit or a void at the head of the column due to silica dissolution[7].

Diagnostic Workflow Visualization

PeakTailingDiagnostics Start Observe Peak Tailing (N-(3-amino-4-methylphenyl)- 2-methylbutanamide) CheckNeutral Inject Neutral Standard (e.g., Uracil or Toluene) Start->CheckNeutral IsNeutralTailing Does the neutral standard tail? CheckNeutral->IsNeutralTailing ChemicalIssue Chemical Interaction (Silanol Ion-Exchange) IsNeutralTailing->ChemicalIssue No PhysicalIssue Hardware/Physical Issue (Dead Volume or Void) IsNeutralTailing->PhysicalIssue Yes AdjustPH Lower pH < 3.0 (Protonate Silanols) ChemicalIssue->AdjustPH AddBuffer Increase Buffer Strength (Mask active sites) ChemicalIssue->AddBuffer ChangeColumn Use End-capped / Type B Silica Column ChemicalIssue->ChangeColumn CheckFittings Inspect PEEK Fittings & Reduce Tubing ID PhysicalIssue->CheckFittings ReplaceFrit Check for Column Void Replace Frit/Column PhysicalIssue->ReplaceFrit

Logical decision tree for diagnosing HPLC peak tailing of basic amine compounds.

Section 4: Sample Preparation & Overload

Q6: Could my sample matrix or injection volume be causing the tailing? A: Yes. Mass overload occurs when the sample concentration exceeds the binding capacity of the stationary phase[5]. This forces the excess analyte molecules to travel faster down the column, leading to a distorted peak shape. Furthermore, injecting the sample in a solvent significantly stronger (more organic) than the mobile phase can cause poor peak focusing at the column head, leading to premature band broadening and tailing[2].

Table 2: USP Tailing Factor ( ) Diagnostic Criteria

Value
Peak Shape ClassificationProbable CauseRecommended Action
1.0 Perfect GaussianIdeal conditionsNone
1.0 - 1.2 Acceptable SymmetryNormal minor interactionsRoutine monitoring
1.2 - 1.5 Moderate TailingMild silanol activity / slight dead volumeOptimize pH or check fittings
> 1.5 Severe TailingStrong ion-exchange / column voidExecute full diagnostic protocol
< 1.0 FrontingColumn overload / solvent mismatchDilute sample / match injection solvent

References

  • Troubleshooting Peak Tailing in LC Scribd
  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders
  • Troubleshooting HPLC Peak Tailing in C
  • Troubleshooting Peak Shape Problems in HPLC Waters Corpor
  • HPLC Peak Tailing Axion Labs
  • Tips and Tricks of HPLC System Troubleshooting Agilent
  • Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten Benchchem
  • HPLC Troubleshooting Guide University of Pittsburgh
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • HPLC Column Troubleshooting Wh

Sources

resolving solubility issues with N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering handling and formulation challenges with N-(3-amino-4-methylphenyl)-2-methylbutanamide .

This compound is a highly versatile, yet physically stubborn, chemical building block. It is frequently utilized as a core intermediate in the synthesis of targeted kinase inhibitors (such as BCR-ABL and CSF1R inhibitors)[1], as well as novel bisamide chemotypes for phenotypic cancer targeting[2]. However, its specific structural motifs—a rigid phenyl ring, a lipophilic branched aliphatic tail, and a weakly basic aniline group—create significant solubility hurdles in both aqueous assay buffers and in vivo dosing vehicles.

This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind these solubility issues and provide self-validating protocols to ensure your experimental integrity remains uncompromised.

Physicochemical Profiling: The "Why" Behind the Precipitation

To solve a solubility issue, we must first understand the molecular forces at play. The table below summarizes the physicochemical profile of N-(3-amino-4-methylphenyl)-2-methylbutanamide and the mechanistic implications for your workflows.

ParameterValueMechanistic Implication
Molecular Weight 206.28 g/mol Small size allows for excellent membrane permeability once dissolved.
Estimated LogP 2.2 - 2.8Highly lipophilic tail drives poor aqueous solubility; strong preference for organic solvents.
Aniline pKa ~4.5The primary amine remains unprotonated (uncharged) at physiological pH (7.4), maximizing hydrophobicity.
H-Bonding 2 Donors, 1 AcceptorCapable of forming stable, high-energy crystal lattices that resist dissolution in cold solvents.
Chirality 1 Chiral CenterThe 2-methylbutanamide group is chiral. Racemates vs. pure enantiomers may exhibit different solid-state packing and dissolution rates.

Solubility Troubleshooting Workflow

The following decision matrix outlines the logical progression for resolving solubility issues based on your target application.

SolubilityWorkflow Start Compound: N-(3-amino-4-methylphenyl) -2-methylbutanamide CheckAssay Target Application? Start->CheckAssay InVitro In Vitro Assays (Biochemical/Cellular) CheckAssay->InVitro InVivo In Vivo Dosing (PK/PD Studies) CheckAssay->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Co-solvent System (e.g., PEG400/Tween-80) InVivo->Formulation Dilution Dilute in Assay Buffer (Max 0.5% DMSO) DMSO->Dilution Crash Precipitation? Dilution->Crash AddSurfactant Add 0.01% Tween-20 or BSA Crash->AddSurfactant Yes Proceed to Assay Proceed to Assay Crash->Proceed to Assay No pHAdjust Acidify slightly (pH 4-5) if tolerated Formulation->pHAdjust

Decision matrix for resolving solubility issues across in vitro and in vivo applications.

Frequently Asked Questions (FAQs)

Q1: I am preparing a stock solution for biochemical kinase assays. The compound crashes out instantly when I dilute it into my HEPES buffer (pH 7.4). How can I prevent this? A: You are experiencing "solvent shock." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of water rapidly exceeds the solvation capacity of the DMSO micro-droplet before diffusion can distribute the compound. Because the aniline group (pKa ~4.5) is unprotonated at pH 7.4, the molecule is entirely lipophilic and nucleates instantly. Solution: Add carrier proteins (like 0.1% BSA) or non-ionic surfactants (like 0.01% Tween-20 or Pluronic F-68) to the aqueous buffer before adding the DMSO stock. These additives create micellar "sinks" that immediately encapsulate and stabilize the unprotonated lipophilic molecule upon dilution.

Q2: We are synthesizing a CSF1R inhibitor library using this intermediate. How does its solubility profile affect downstream purification? A: Coupling this intermediate with halogenated pyrimidines or nicotinamides significantly increases the overall LogP of your final API[1]. During Reverse-Phase HPLC purification, these compounds will exhibit strong retention on C18 columns. Solution: You must use high ratios of organic modifiers (Acetonitrile or Methanol) and include 0.1% Trifluoroacetic acid (TFA) in your mobile phase. The TFA protonates the aniline and pyridine nitrogens, converting the highly lipophilic free base into a more soluble salt, ensuring sharp peak shapes and preventing the compound from crashing out on the column head.

Q3: For in vivo murine PK studies, what is the best vehicle formulation? Aqueous buffers completely fail. A: Aqueous buffers will always fail for this chemotype due to its high unbound clearance and lipophilicity[2]. Based on optimization protocols for similar bisamide/aniline chemotypes, a multi-component co-solvent system is required to bridge the polarity gap. Solution: We recommend a standard formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. DMSO dissolves the crystal lattice, PEG300 acts as a miscible co-solvent, and Tween-80 prevents precipitation upon mixing with the aqueous saline phase. (See Protocol 2 below).

Step-by-Step Methodologies

To ensure reproducibility, your experimental protocols must be self-validating. Follow these standardized methodologies.

Protocol 1: Preparation of a Self-Validating 10 mM In Vitro Master Stock
  • Weighing: Accurately weigh the lyophilized powder using a calibrated microbalance.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Causality: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, it will immediately reduce the solubility limit of the compound, leading to invisible micro-suspensions rather than true solutions.

  • Agitation & Activation: Vortex for 30 seconds, followed by sonication in a water bath at 37°C for 5 minutes.

    • Causality: Sonication provides the necessary activation energy to disrupt the strong intermolecular hydrogen bonds formed by the amide and aniline groups in the solid state.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has not fully dissolved; you must either increase the DMSO volume or warm the solution further.

Protocol 2: Vehicle Formulation for In Vivo Oral Dosing (5 mg/kg)
  • Primary Solubilization: Dissolve the required dose of the compound completely in 10% (v/v) DMSO. Ensure the solution is entirely clear.

  • Co-Solvent Bridging: Add 40% (v/v) PEG300 and vortex thoroughly for 1 minute.

    • Causality: PEG300 acts as a miscible thermodynamic bridge between the highly organic DMSO phase and the upcoming aqueous phase.

  • Micellar Encapsulation: Add 5% (v/v) Tween-80 and vortex.

    • Causality: Tween-80 coats the lipophilic molecules, forming micelles that prevent aggregation.

  • Aqueous Phase Addition: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized solvent shock.

  • Self-Validation Step: Measure the Optical Density (OD) of the final formulation at 600 nm, or centrifuge at 10,000 x g for 5 minutes. The absence of a visible pellet or turbidity validates that the compound is in a stable micro-emulsion/solution, not merely suspended as micro-crystals.

Application Context: Kinase Inhibitor Development

Understanding where this intermediate sits in the broader drug development pipeline helps contextualize its physical behavior. The diagram below illustrates its integration into targeted therapies.

PathwayContext Intermediate N-(3-amino-4-methylphenyl) -2-methylbutanamide Coupling Amide/Urea Coupling (e.g., Pyrimidines) Intermediate->Coupling Synthesis API Targeted Kinase Inhibitor Coupling->API Target1 BCR-ABL Pathway (CML Therapy) API->Target1 Inhibits Target2 CSF1R Pathway (Macrophage Modulation) API->Target2 Inhibits Target3 HSF1 Pathway (Phenotypic Targeting) API->Target3 Modulates

Chemical integration of the intermediate into targeted kinase and phenotypic inhibitor pathways.

References

  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)
  • Title: N-(3-amino-4-methylphenyl)-6-(trifluoromethyl)

Sources

optimizing reaction conditions for N-(3-amino-4-methylphenyl)-2-methylbutanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: Reaction Overview and Mechanism

The synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide is a classic example of nucleophilic acyl substitution. It involves the acylation of one of the two amino groups of 4-methyl-1,3-phenylenediamine with 2-methylbutanoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[1][2]

Reaction Scheme:

  • Amine: 4-methyl-1,3-phenylenediamine

  • Acylating Agent: 2-methylbutanoyl chloride

  • Product: N-(3-amino-4-methylphenyl)-2-methylbutanamide

  • Byproduct: Hydrogen Chloride (HCl)

The key challenge in this synthesis is achieving mono-acylation with high regioselectivity. The two amino groups on the aromatic ring have different electronic environments, which influences their nucleophilicity. The amino group at position 1 (para to the methyl group) is slightly more activated than the one at position 3 (meta to the methyl group). However, steric hindrance from the adjacent methyl group can influence the site of attack. The target compound results from acylation at the more sterically accessible amino group at position 1.

Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[3]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base then removes the proton from the nitrogen atom to yield the final amide product and the hydrochloride salt of the base.

G cluster_reactants Reactants amine 4-methyl-1,3-phenylenediamine (Nucleophile) tetrahedral Tetrahedral Intermediate amine->tetrahedral 1. Nucleophilic    Addition acyl_chloride 2-methylbutanoyl chloride (Electrophile) acyl_chloride->tetrahedral product N-(3-amino-4-methylphenyl) -2-methylbutanamide tetrahedral->product 2. Elimination of Cl- + Deprotonation (Base) base_salt Base-HCl Salt

Caption: Nucleophilic addition-elimination pathway.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Formation

  • Q: My TLC and LC-MS analysis shows only starting material, even after several hours. What are the most likely causes?

    A: This issue almost always points to a problem with one of the reagents or the fundamental reaction setup. Here are the primary culprits and solutions:

    • Deactivated Acyl Chloride: Acyl chlorides are highly susceptible to hydrolysis.[4] If your solvent, amine, or glassware contains moisture, the 2-methylbutanoyl chloride will rapidly convert to the unreactive 2-methylbutanoic acid.

      • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[4]

    • Protonated Amine Nucleophile: The reaction generates one equivalent of HCl.[5] Without a base to scavenge this acid, it will protonate the starting amine, forming an ammonium salt. This salt is not nucleophilic and will not react with the acyl chloride.[6]

      • Solution: Always include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) in your reaction. Use at least 1.1 equivalents to neutralize the generated HCl and any trace acid in the starting materials.[4]

    • Insufficient Reaction Temperature: While the initial addition should be performed at a low temperature (0 °C) to control the exothermic reaction, the mixture should typically be allowed to warm to room temperature to ensure the reaction proceeds to completion.[4]

      • Solution: After the slow addition of the acyl chloride at 0 °C, remove the ice bath and allow the reaction to stir at room temperature for the prescribed time (typically 2-16 hours). Monitor progress by TLC or LC-MS.

Problem 2: Significant Impurity Formation

  • Q: My reaction works, but I see multiple product spots on my TLC plate, making purification difficult. How can I improve the selectivity and reduce side products?

    A: This is a common challenge related to the presence of two nucleophilic sites on the starting material and the high reactivity of the acylating agent.

    • Di-acylation: The most common impurity is the di-acylated product, where both amino groups have reacted. This occurs when an excess of the acyl chloride is used or when it is added too quickly.

      • Solution: Carefully control the stoichiometry. Use no more than 1.05 equivalents of 2-methylbutanoyl chloride. The key is to add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[7] This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

    • Carboxylic Acid Impurity: As mentioned above, hydrolysis of the acyl chloride creates 2-methylbutanoic acid. This acidic impurity can complicate the work-up.

      • Solution: In addition to using anhydrous conditions, a basic wash during the work-up (e.g., with saturated aqueous NaHCO₃ solution) will effectively remove this impurity by converting it to its water-soluble carboxylate salt.[4]

    • Unreacted Starting Diamine: If the reaction does not go to completion, separating the polar diamine from the slightly less polar product can be challenging.

      • Solution: An acidic wash during work-up (e.g., with 1 M HCl) can help. The desired product, being a weaker base due to the electron-withdrawing amide group, may remain in the organic layer while the more basic starting diamine is protonated and extracted into the aqueous layer. However, the product's free amino group means it may also be partially extracted. Careful pH control is necessary.

Problem 3: Difficult Product Isolation

  • Q: The aqueous work-up resulted in an emulsion, or I am struggling to get my product to crystallize from the crude oil.

    A: Isolation issues often stem from residual reagents or improper technique.

    • Emulsion Formation: Emulsions during extraction are common when tertiary amine bases like TEA are used.

      • Solution: Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. If the problem persists, filtering the entire mixture through a pad of Celite can be effective.

    • Failure to Crystallize: Crude products that are oils often contain impurities that inhibit crystallization.

      • Solution: First, ensure the product is pure. Column chromatography on silica gel is the most reliable method for purification. Once a pure fraction is obtained (as confirmed by TLC), attempt recrystallization. A good starting solvent system to try is ethyl acetate/hexanes or ethanol/water.[7]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent and base combination to start with?

    • A1: A robust starting point is using dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base.[4] DCM is a good solvent for both starting materials and is unreactive, while TEA is an effective and inexpensive acid scavenger.

  • Q2: Why is the reaction exothermic and why is this important?

    • A2: The reaction between a highly reactive acyl chloride and an amine is thermodynamically very favorable and releases significant heat (exothermic).[] If the reagents are mixed too quickly at room temperature, the temperature can rise uncontrollably, leading to side reactions, degradation of the product, and potential safety hazards. Cooling the reaction to 0 °C and adding the acyl chloride slowly mitigates this risk.[4]

  • Q3: How do I effectively monitor the reaction by TLC?

    • A3: Use a solvent system that gives good separation between your starting amine and the product. A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate) is a good starting point. The starting diamine will be very polar (low Rf), while the product will be less polar (higher Rf). The reaction is complete when the starting amine spot has been completely consumed.

  • Q4: Are there alternative, milder methods for this synthesis?

    • A4: Yes. If working with an acyl chloride proves difficult, you can use the corresponding carboxylic acid (2-methylbutanoic acid) and a peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9] These reagents activate the carboxylic acid in situ to form a species that is readily attacked by the amine. This method avoids the generation of HCl but requires removal of the coupling agent byproducts.

Section 4: Optimized Protocols and Data

Based on established principles of amide synthesis, the following conditions are recommended for achieving optimal results.

Table 1: Recommended Reaction Parameters for Optimization

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), AnhydrousGood solubility for reactants; non-reactive.
Amine (eq.) 1.0Limiting reagent.
Acyl Chloride (eq.) 1.05Slight excess to drive reaction, but minimized to prevent di-acylation.
Base (eq.) 1.2 - 1.5Triethylamine (TEA) or DIEA. Ensures complete neutralization of HCl.[4]
Temperature 0 °C to Room TemperatureInitial cooling to control exotherm, then warming to ensure completion.[]
Reaction Time 2 - 16 hoursMonitor by TLC for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.[4]

Protocol 1: Optimized Synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,3-phenylenediamine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of amine) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 2-methylbutanoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution to the stirred amine mixture dropwise via a syringe or dropping funnel over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 40% Ethyl Acetate in Hexanes) until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure amide.[4]

Section 5: Visual Workflow for Troubleshooting

Use the following decision tree to diagnose and resolve common synthesis issues.

G start Start Synthesis check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc low_yield Low Conversion/ No Product check_tlc->low_yield No impurities Multiple Spots/ Side Products check_tlc->impurities Yes, but messy success Clean Conversion to Product check_tlc->success Yes, clean hydrolysis Suspect Acyl Chloride Hydrolysis? low_yield->hydrolysis diacylation Di-acylation Suspected? impurities->diacylation purify Proceed to Purification success->purify check_reagents Check Reagent Quality sol_new_reagents Solution: Use Fresh/Purified Starting Materials check_reagents->sol_new_reagents base_issue Base Added? hydrolysis->base_issue No sol_anhydrous Solution: Use Anhydrous Solvents & Inert Atmosphere hydrolysis->sol_anhydrous Yes base_issue->check_reagents Yes sol_base Solution: Add 1.2 eq TEA or DIEA base_issue->sol_base No sol_anhydrous->start Retry sol_base->start Retry sol_new_reagents->start Retry sol_stoich Solution: - Use 1.05 eq Acyl Chloride - Add Dropwise at 0 °C diacylation->sol_stoich Yes sol_workup Solution: Perform Acid/Base Washes During Work-up diacylation->sol_workup No/Other sol_stoich->start Retry sol_workup->purify

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • ResearchGate. (2021, April 14). Why did my amide synthesis does not work?. [Link]

  • Allen. Acylation Reaction- Mechanism, Applications and FAQs. [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

Sources

Technical Support Center: Impurity Profiling for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for N-(3-amino-4-methylphenyl)-2-methylbutanamide . This compound—a critical intermediate featuring both a basic primary aniline and a neutral secondary amide—presents unique chromatographic and mass spectrometric challenges.

This guide is designed for analytical chemists and drug development professionals. It provides mechanistic insights into impurity formation, self-validating troubleshooting protocols, and advanced LC-MS methodologies to ensure the scientific integrity of your analytical data.

Quantitative Data: Expected Impurity Profile

During the synthesis and storage of N-(3-amino-4-methylphenyl)-2-methylbutanamide, several process impurities and degradants can emerge. The table below summarizes the theoretical quantitative data required for high-resolution mass spectrometry (HRMS) screening.

Impurity TypeChemical Name / DescriptionFormulaExact MassTheoretical m/z[M+H]⁺Expected RRT*
Target API/Int. N-(3-amino-4-methylphenyl)-2-methylbutanamide C₁₂H₁₈N₂O 206.14 207.15 1.00
Starting Material4-methyl-1,3-benzenediamine (Toluene-2,4-diamine)C₇H₁₀N₂122.08123.09~0.35
RegioisomerN-(4-amino-3-methylphenyl)-2-methylbutanamideC₁₂H₁₈N₂O206.14207.15~0.95 - 1.05
Over-acylationN,N'-(4-methyl-1,3-phenylene)bis(2-methylbutanamide)C₁₇H₂₆N₂O₂290.20291.21~1.60
Oxidation ProductAzo-dimer derivativeC₂₄H₃₂N₄O₂408.25409.26~1.85
Analytical ArtifactN-formyl derivative (In-source artifact)C₁₃H₁₈N₂O₂234.14235.15Co-elutes

*Relative Retention Time (RRT) is estimated based on a standard reversed-phase C18 gradient.

Troubleshooting & FAQs

Q1: I am detecting a mass of m/z 235.15 (+28 Da from the target). Is this a process impurity or a degradation product?

A1: Causality: This is highly likely an N-formylation analytical artifact , not a true process impurity. When using formic acid as a mobile phase additive, the free primary aniline moiety on your compound can react with the formate within the heated Electrospray Ionization (ESI) source or during prolonged sample storage, forming an N-formyl derivative (+28 Da). Distinguishing between actual process impurities and analytical artifacts is a critical regulatory requirement [1]. Self-Validating Protocol: To prove this is an artifact, switch your mobile phase additive from 0.1% Formic Acid to 0.1% Acetic Acid or 10 mM Ammonium Acetate. If the +28 Da peak completely disappears in the subsequent injection, it is a confirmed ESI-induced artifact.

Q2: How do I chromatographically resolve the target compound from its regioisomer, N-(4-amino-3-methylphenyl)-2-methylbutanamide?

A2: Causality: Standard C18 columns often fail to resolve positional isomers of functionalized aromatics because their hydrophobic footprints are nearly identical. Solution: Utilize a fused-core RP-Amide or Phenyl-Hexyl stationary phase. The RP-Amide phase provides orthogonal selectivity via embedded polar groups that facilitate hydrogen bonding and dipole-dipole interactions. This significantly improves peak shape and resolution for amide-containing aromatics compared to traditional alkyl chains [3].

Q3: My unreacted starting material (4-methyl-1,3-benzenediamine) elutes in the void volume. How can I accurately quantify it?

A3: Causality: Highly polar, low-molecular-weight anilines exhibit extremely poor retention on reversed-phase columns, leading to ion suppression in the void volume. Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase, providing enhanced retention for hydrophilic impurities and polar starting materials that are inadequately retained by RP-HPLC[2].

Q4: I have an unknown late-eluting peak with a high mass (m/z 409.26). MS/MS fragmentation is ambiguous. How do I identify it?

A4: Causality: Anilines are highly prone to oxidative dimerization, forming complex azo or azoxy compounds that yield poor MS/MS spectra due to the stability of the conjugated system. Solution: Employ LC-SPE/NMR . By trapping the unknown impurity on a solid-phase extraction (SPE) cartridge post-column, you can concentrate the trace degradant. Eluting this directly into a cryoprobe NMR allows for 1D and 2D structural elucidation, providing the definitive atomic connectivity required for regulatory submissions [4].

Experimental Protocols: Validated LC-MS/MS Workflow

To ensure reliable impurity profiling, follow this step-by-step methodology designed to mitigate artifacts and maximize resolution.

Step 1: Sample Preparation

  • Weigh 10.0 mg of the N-(3-amino-4-methylphenyl)-2-methylbutanamide sample.

  • Dissolve in 10.0 mL of Methanol (avoid Acetonitrile if residual metal catalysts are suspected, as they can trigger side reactions).

  • Optional Check: Add 10 µL of 0.1 M EDTA to chelate trace metals and prevent artifact formation [1].

  • Filter through a 0.22 µm PTFE syringe filter into an amber LC vial (to prevent photo-oxidation of the aniline).

Step 2: Chromatographic Separation

  • Column: Fused-core RP-Amide (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Avoid Formic Acid to prevent N-formylation artifacts.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 15.0 min: 60% to 95% B

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry (ESI-HRMS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C (Keep strictly <400°C to prevent thermal degradation of the amide).

  • Scan Range: m/z 100 - 800.

Visualizations

Workflow Start Raw Sample (API/Intermediate) Prep Sample Preparation (Use MeOH + EDTA) Start->Prep LC RP-Amide / HILIC Separation (Resolve Regioisomers & Polar SMs) Prep->LC MS High-Res LC-MS/MS (Identify m/z & Fragments) LC->MS Decision Is m/z matched to known impurity? MS->Decision Known Quantify via Reference Standard Decision->Known Yes Unknown LC-SPE/NMR Structural Elucidation Decision->Unknown No

Fig 1. LC-MS/MS and LC-SPE/NMR workflow for robust impurity elucidation.

Pathway SM1 4-methyl-1,3-benzenediamine (Polar SM) Target N-(3-amino-4-methylphenyl)- 2-methylbutanamide (Target) SM1->Target Amidation (C3) Regio N-(4-amino-3-methylphenyl)- 2-methylbutanamide (Regioisomer) SM1->Regio Amidation (C1) Diamide N,N'-bis(2-methylbutanoyl)... (Over-acylation) SM1->Diamide Excess Acylation Artifact N-Formyl Derivative (LC-MS Artifact) Target->Artifact Formic Acid Reaction (ESI)

Fig 2. Synthesis pathways leading to process impurities and analytical artifacts.

References

  • Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL:[Link]

  • Reversed-phase fused-core HPLC modeling of peptides (Evaluating RP-Amide Columns) Source: NIH / PMC URL:[Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Source: ResearchGate / Croatica Chemica Acta URL:[Link]

overcoming matrix interference in N-(3-amino-4-methylphenyl)-2-methylbutanamide assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of N-(3-amino-4-methylphenyl)-2-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding matrix interference in quantitative assays. Our goal is to equip you with the scientific rationale and practical protocols needed to develop robust, accurate, and reliable analytical methods.

Introduction: The Challenge of Matrix Interference

N-(3-amino-4-methylphenyl)-2-methylbutanamide is a small molecule whose accurate quantification in biological matrices (e.g., plasma, serum, urine) is critical for pharmacokinetic, toxicokinetic, and metabolic studies. Like many bioanalytical methods, assays for this compound using sensitive techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are susceptible to matrix effects .[1][2][3]

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds from the biological sample.[4][5] These effects, manifesting as ion suppression or enhancement, can compromise assay accuracy, precision, and sensitivity, leading to erroneous results.[1][5] Common culprits include endogenous components like phospholipids, salts, and proteins.[5][6] This guide provides a systematic approach to identifying, understanding, and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What exactly is matrix interference (matrix effect)?

A: Matrix effect refers to the influence of all other components in a sample (the "matrix") on the measurement of the analyte of interest.[6] In LC-MS/MS, this typically occurs in the ion source, where co-eluting endogenous compounds compete with the analyte for ionization, leading to either a suppressed or enhanced signal compared to the analyte in a clean solvent.[5][7] This phenomenon can lead to significant variability and inaccuracy in quantitative results if not properly addressed.[3]

Q2: How can I determine if my assay is experiencing matrix effects?

A: The most common and quantitative method is the post-extraction spike comparison .[4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure solvent) solution at the same concentration.[8] A significant difference between the two responses indicates the presence of matrix effects. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.[6] A qualitative method, known as post-column infusion, can also be used during method development to identify regions in the chromatogram where suppression or enhancement occurs.[5][8][9]

Q3: What are the primary sources of matrix interference in plasma samples?

A: In biological fluids like plasma, the most notorious sources of matrix effects are phospholipids from cell membranes.[1][2][6] These compounds are often soluble in the organic solvents used for protein precipitation and can co-elute with analytes, causing significant ion suppression.[10] Other sources include salts, endogenous metabolites, proteins, and any anticoagulants or concomitant medications present in the sample.[5]

Q4: What is the difference between a stable isotope-labeled internal standard (SIL-IS) and an analog internal standard?

A: An internal standard (IS) is a compound added at a constant concentration to all samples, calibrators, and QCs to correct for variability.

  • A Stable Isotope-Labeled (SIL) IS is considered the "gold standard." It is the analyte molecule where several atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N). It is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization behavior. Because it co-elutes and experiences the same matrix effects as the analyte, it provides the most effective compensation.[4]

  • An Analog IS is a molecule that is structurally similar to the analyte but not isotopically labeled. While it can correct for some variability, it may have different retention times, extraction efficiencies, and ionization responses, making it less effective at correcting for matrix effects that are highly specific to the analyte's elution time.[6][9]

Troubleshooting Guide: From Symptom to Solution

This section is organized by common observational problems. For each symptom, we explore the likely causes rooted in matrix interference and provide a logical, step-by-step approach to resolution.

Symptom 1: High Variability (%CV > 15%) in Quality Control (QC) Samples
  • Plausible Cause: Inconsistent matrix effects across different samples or lots of matrix. This is often due to inadequate sample cleanup, where the levels of interfering compounds like phospholipids vary from sample to sample.

  • Troubleshooting Workflow:

    A decision tree for troubleshooting high variability.

Symptom 2: Poor Peak Shape or Split Peaks
  • Plausible Cause: While often a chromatographic issue, severe matrix effects can contribute. High concentrations of co-eluting matrix components can overload the column locally or interfere with the analyte's interaction with the stationary phase.

  • Troubleshooting Steps:

    • Inject a Neat Standard: First, confirm the peak shape is acceptable in a clean solvent. If it is not, the issue is with the core chromatographic method (e.g., mobile phase incompatibility, column degradation).

    • Dilute the Sample: Dilute the extracted sample 1:5 or 1:10 with the initial mobile phase.[6][9] If the peak shape improves, it strongly suggests a matrix-related overloading effect.

    • Enhance Sample Cleanup: A cleaner sample is less likely to cause peak shape issues. If using protein precipitation, switching to a more rigorous technique like SPE is highly recommended.[11][12]

    • Modify Chromatography: Adjust the gradient to better separate the analyte from the bulk of the matrix components eluting nearby.[6][8]

Symptom 3: Low or Inconsistent Analyte Recovery
  • Plausible Cause: This points directly to the sample preparation stage. The analyte is either not being efficiently extracted from the matrix or is being lost during wash steps. While not a matrix effect in the MS source, it's a critical matrix-related issue in sample preparation.

  • Troubleshooting Steps:

    • Calculate Recovery: Systematically determine the extraction recovery by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

    • Optimize Extraction Parameters (Based on Method):

      • For LLE: Ensure the pH of the aqueous sample is adjusted to neutralize the analyte, maximizing its partitioning into the organic solvent.[13] For N-(3-amino-4-methylphenyl)-2-methylbutanamide, which has a basic amine group, adjusting the sample pH to >9 will improve extraction into a non-polar solvent. Also, experiment with different organic solvents (e.g., methyl-tert butyl ether, ethyl acetate).[13]

      • For SPE: Ensure the correct sorbent and mechanism are used. For this analyte, a mixed-mode cation-exchange sorbent could be effective, utilizing both reversed-phase and ion-exchange retention. Critically evaluate the pH of the load and wash solutions to ensure the analyte is retained while interferences are washed away.[14]

Detailed Experimental Protocols

The following are starting-point protocols. They must be optimized for your specific laboratory conditions and matrix lots.

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Spike Blank): Extract blank biological matrix (e.g., plasma) using your method. Spike the analyte and IS into the final extract.

    • Set C (Pre-Spike Blank): Spike the analyte and IS into blank biological matrix before extraction. Process as normal.

  • Analyze all samples via LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol uses a mixed-mode polymeric sorbent, which is effective for basic compounds and provides excellent cleanup.

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 300 µL of 2% ammonium hydroxide in water.[15] This ensures the analyte's primary amine is neutral for retention.

  • Condition/Equilibrate: Condition the SPE plate/cartridge (e.g., 30 mg) with 500 µL of methanol, followed by 500 µL of water.[15]

  • Load: Load the entire pre-treated sample onto the SPE sorbent.

  • Wash:

    • Wash 1: 500 µL of 5% methanol in water to remove salts and polar interferences.[15]

    • Wash 2: 500 µL of 100% methanol. This is a key step to elute phospholipids while the analyte is retained by the ion-exchange mechanism.

  • Elute: Elute the analyte with 500 µL of 5% formic acid in methanol. The acid neutralizes the ion-exchange site, releasing the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solution.

Data Presentation: Comparing Sample Preparation Techniques

The table below illustrates how to present comparative data from different extraction methods, which is crucial for justifying the chosen method during validation.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction Acceptance Criteria
Recovery (%) 95%88%92%Consistent & Reproducible
Matrix Effect (%) 65% (Suppression)85% (Suppression)98% (Minimal Effect)85% - 115%
Process Efficiency (%) 62%75%90%Highest Possible
Phospholipid Removal PoorModerateExcellent>95% Recommended
IS-Normalized ME %CV 18.2%8.5%3.1%< 15%

This table demonstrates that while PPT has good recovery, its poor cleanup leads to significant matrix effects and high variability. SPE provides the most robust and reliable results.

Visualizing the Workflow

A clear workflow helps in planning and executing the bioanalytical process from sample receipt to final data.

Sources

Technical Support Center: Long-Term Storage and Stability of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-(3-amino-4-methylphenyl)-2-methylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. The following sections provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during storage and handling.

I. Understanding the Stability of N-(3-amino-4-methylphenyl)-2-methylbutanamide

N-(3-amino-4-methylphenyl)-2-methylbutanamide possesses two key functional groups that dictate its stability profile: an aromatic amine and an amide. The primary routes of degradation are the oxidation of the aromatic amine and the hydrolysis of the amide bond.

  • Aromatic Amine Moiety: The 3-amino group attached to the methyl-substituted benzene ring is susceptible to oxidation.[1] This process is often accelerated by exposure to oxygen (air), light, and elevated temperatures, typically resulting in the formation of colored impurities and a darkening of the material.[1][2] The presence of an electron-donating methyl group on the aromatic ring can potentially increase the electron density of the ring and make the amino group more prone to oxidation.[1]

  • Amide Moiety: The amide linkage is generally more stable than the aromatic amine. However, it is susceptible to hydrolysis, which is the cleavage of the amide bond by water.[3][4] This reaction is significantly accelerated under acidic or basic conditions and at higher temperatures.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: My solid N-(3-amino-4-methylphenyl)-2-methylbutanamide has changed color from off-white to a brownish tint. What is the cause?

This discoloration is a classic indicator of the oxidation of the aromatic amine group.[1][2] Exposure to atmospheric oxygen and/or light is the most probable cause. Even ambient laboratory lighting and air can initiate this process over time.

Q2: I've observed a loss of purity in my compound when stored in a methanol solution at room temperature. What degradation is occurring?

In a solution, especially if not properly degassed or protected from light, both oxidation of the amine and hydrolysis of the amide can occur. The presence of trace amounts of water in the solvent can facilitate amide hydrolysis. Furthermore, some solvents can contain impurities that may catalyze degradation.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, refer to the summary table below. The key is to mitigate exposure to oxygen, moisture, light, and heat.

Storage DurationTemperatureAtmosphereLight ExposureContainer Type
Short-Term (<1 month) 2-8°C (Refrigerated)StandardAmber VialTightly sealed glass vial
Long-Term (>1 month) -20°C or -80°C (Frozen)Inert (N₂ or Ar)Amber VialTightly sealed, preferably ampulized glass vial

Q4: Can I store N-(3-amino-4-methylphenyl)-2-methylbutanamide in an aqueous buffer?

While possible for short-term experimental use, long-term storage in aqueous buffers is not recommended due to the risk of amide hydrolysis.[3][5] If aqueous solutions are necessary, they should be prepared fresh. The pH of the buffer is critical; maintaining a near-neutral pH is generally best to minimize acid- or base-catalyzed hydrolysis.[3][4]

III. Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Rapid Discoloration of Solid Compound
  • Symptoms: The solid material darkens significantly within days or weeks of receipt or opening.

  • Probable Cause: The compound is being exposed to air and/or light. The storage container may not be airtight, or the vial is being opened frequently in a non-inert atmosphere.

  • Solution:

    • Aliquoting: Upon receipt, if you plan to use the compound for multiple experiments, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the exposure of the bulk material to air and moisture with each use.

    • Inert Gas Overlay: For the bulk container, flush the headspace with an inert gas like nitrogen or argon before sealing.

    • Light Protection: Always store vials in the dark, for instance, by wrapping them in aluminum foil or placing them in a light-blocking secondary container.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Solution
  • Symptoms: When analyzing a previously prepared stock solution, new impurity peaks are observed in the chromatogram that were not present initially.

  • Probable Cause: This indicates degradation in the solution state. The primary suspects are oxidative degradation of the amine and/or hydrolysis of the amide.

  • Solution:

    • Solvent Choice and Preparation: Use high-purity, anhydrous solvents. If possible, sparge the solvent with an inert gas for 15-20 minutes before preparing the solution to remove dissolved oxygen.

    • Storage of Solutions: Store stock solutions frozen (-20°C or -80°C) in amber, tightly sealed vials.

    • Fresh Preparation: The most reliable practice is to prepare solutions fresh on the day of the experiment.

Issue 3: Inconsistent Results in Biological or Chemical Assays
  • Symptoms: Variability in experimental outcomes when using the same nominal concentration of the compound from stock solutions prepared at different times.

  • Probable Cause: The actual concentration of the active compound is decreasing over time due to degradation. The degradation products may also interfere with the assay.

  • Solution:

    • Implement a Stability Testing Protocol: Before initiating a series of experiments, perform a small-scale stability study on your stock solution under your intended storage conditions. Analyze the solution by HPLC at set time points (e.g., 0, 24, 48, and 72 hours) to determine the rate of degradation.

    • Use Freshly Prepared Solutions: For sensitive applications, always use a freshly prepared solution from a solid that has been stored under optimal long-term conditions.

IV. Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage of Solid N-(3-amino-4-methylphenyl)-2-methylbutanamide
  • Preparation: Work in a low-humidity environment, preferably within a glove box purged with nitrogen or argon.

  • Vials: Use pre-dried amber glass vials with PTFE-lined caps.

  • Aliquoting: Weigh the desired amount of the compound into each vial.

  • Inerting: Flush the headspace of each vial with a gentle stream of inert gas for 30-60 seconds.

  • Sealing: Immediately and tightly cap each vial. For ultimate protection, consider flame-sealing in glass ampules.

  • Labeling: Clearly label each vial with the compound name, concentration (if applicable), date, and storage conditions.

  • Storage: Place the sealed vials in a freezer at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study can help identify the likely degradation products and the stability-indicating nature of your analytical method.

  • Sample Preparation: Prepare several identical solutions of N-(3-amino-4-methylphenyl)-2-methylbutanamide (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[1]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Store a solution at 80°C for 48 hours. Also, heat the solid-state compound at 80°C.[1]

    • Photodegradation: Expose a solution and the solid compound to a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like LC-MS/MS to identify and quantify the parent compound and any new peaks.[6][7][8]

V. Visualizing Degradation and Troubleshooting

cluster_compound N-(3-amino-4-methylphenyl)-2-methylbutanamide cluster_degradation Degradation Pathways Compound Stable Compound Oxidation Oxidized Products (Colored Impurities) Compound->Oxidation O₂, Light, Heat Hydrolysis Hydrolysis Products (Carboxylic Acid + Amine) Compound->Hydrolysis H₂O, Acid/Base, Heat

Caption: Primary degradation pathways for N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Start Observe Compound Instability (e.g., color change, new peaks) CheckStorage Review Storage Conditions: Temp, Light, Atmosphere, Moisture? Start->CheckStorage ImproperStorage Storage Conditions Improper CheckStorage->ImproperStorage Yes ProperStorage Storage Conditions Proper CheckStorage->ProperStorage No ImplementProtocol Implement Proper Storage Protocol: - Aliquot - Inert Gas - Freeze - Protect from Light ImproperStorage->ImplementProtocol ConsiderSolutionEffects Investigate Solution Effects: - Solvent Purity - pH - Dissolved O₂ ProperStorage->ConsiderSolutionEffects SolutionIssue Solution is the Issue ConsiderSolutionEffects->SolutionIssue Yes InherentInstability Compound has Inherent Instability ConsiderSolutionEffects->InherentInstability No FreshPrep Prepare Solutions Fresh Before Use SolutionIssue->FreshPrep ForcedDegradation Perform Forced Degradation Study to Understand Liabilities InherentInstability->ForcedDegradation

Caption: Troubleshooting workflow for stability issues.

VI. References

  • Patsnap Eureka. (2026, February 28). Amide: Best Practices for Long-Term Cryogenic Storage.

  • Benchchem. (2025). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.

  • Google Patents. (n.d.). US2927136A - Stabilization of aromatic amines.

  • Stability Tips. (2026, February 28). How to Reduce Amide Degradation During Storage.

  • Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes.

  • Google Patents. (n.d.). US3154583A - Stabilization of aromatic amines.

  • Google Patents. (n.d.). US2653171A - Stabilized aromatic amines.

  • JoVE. (2025, May 22). Video: Basicity of Aromatic Amines.

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.

  • R Discovery. (2025, September 1). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions.

  • FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement.

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials.

  • ResearchGate. (2021, January 4). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry.

Sources

Technical Support Center: Baseline Noise Reduction for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TCH-882-ANILINE Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary

You are encountering elevated baseline noise during the detection of N-(3-amino-4-methylphenyl)-2-methylbutanamide . This compound presents a dual challenge: the aniline moiety (3-amino-4-methylphenyl) is susceptible to oxidation and pH-dependent ionization, while the amide linkage contributes to conformational hydrophobicity.

In trace analysis (impurity profiling or genotoxic impurity screening), baseline noise is not just an annoyance—it is the limiting factor for your Limit of Quantitation (LOQ). This guide deconstructs the noise into three vector sources: Chemistry (Mobile Phase) , Hardware (Flow Path) , and Physics (Detection) .

Part 1: Chemical & Mobile Phase Optimization

Q: I see random spiking and high-frequency noise. Is my mobile phase the culprit?

A: For aniline derivatives like yours, the mobile phase is the most common source of noise due to oxidative instability and ionization suppression .

The aniline nitrogen (pKa ~4.0–5.0) can oxidize in the presence of dissolved oxygen, creating "ghost" peaks and raising the background absorbance in UV or chemical noise in MS.

Protocol 1: The "Fresh & Buffered" Rule

ParameterRecommendation for N-(3-amino-4-methylphenyl)-...Why? (The Causality)
Buffer Choice Ammonium Formate (10mM, pH 3.8–4.0) The aniline group is basic. At pH ~4, it is protonated (

), improving solubility and peak shape. Formate is volatile (LC-MS compatible) and buffers well here.
Additives 0.1% Formic Acid (Avoid TFA if using MS)TFA (Trifluoroacetic acid) suppresses MS signal (ion pairing) and absorbs UV at <215nm, causing baseline drift. Formic acid is cleaner.
Solvent Grade LC-MS Grade Acetonitrile (Not Methanol)Methanol has a higher UV cutoff (205nm) than ACN (190nm). If you detect at low UV (e.g., 210-220nm), MeOH causes high background noise.
Stabilization Degas + Amber Glass Aniline derivatives oxidize. Use amber reservoirs to block light. Thoroughly degas to remove oxygen, which reacts with the amine.

Troubleshooting Step:

  • Prepare fresh mobile phase.[1][2][3][4]

  • Bypass the column and inject a "blank" (mobile phase only).

  • If noise persists without the column, the issue is the solvent quality or the pump mixing .

Part 2: Hardware & Flow Path Diagnostics

Q: My baseline has a rhythmic "sine wave" pattern. Is this pump noise?

A: Yes. This is likely mixing noise or pump pulsation , critical in gradient elution of amides.

N-(3-amino-4-methylphenyl)-2-methylbutanamide is moderately hydrophobic. If you run a high-pressure gradient (mixing A and B solvents), incomplete mixing creates refractive index (RI) packets that pass through the detector.

Protocol 2: The Mixer & Damper Check

  • Check the Frequency: Calculate the time between noise "waves." If it matches your pump stroke volume (e.g., 100µL) divided by flow rate, it is a pump issue.

    • Calculation:

      
      
      
  • Increase Mixing Volume: Install a larger static mixer (e.g., 350µL) if using UV detection. Note: This increases dwell time but smooths the baseline.

  • Venting: Ensure the purge valve is not trapping micro-bubbles. Purge at high flow (5 mL/min) with 100% organic solvent to dislodge bubbles sticking to the hydrophobic check valves.

Part 3: Detector Optimization (UV & MS)

Q: I am trying to reach low LOQ. How do I optimize the detector settings?

A: You must balance Sampling Rate against Noise Filtering .

For UV Detection (Diode Array/Variable Wavelength): The aniline ring has strong absorption bands. However, detecting at the absorption maximum (


) is not always best if that wavelength is near the solvent cutoff.
  • Wavelength: Scan 200–400nm. Likely

    
     is around 240nm or 280nm. Avoid <220nm if using Formic Acid/Acetate, as the buffer absorbs there, creating high baseline noise.
    
  • Response Time (Time Constant):

    • Standard: 1.0s or 2.0s (Reduces noise, smooths peaks).

    • Fast LC: 0.1s (Increases noise, keeps peaks sharp).

    • Recommendation: Set to 2.0s if your peak width is >10s. This mathematically averages out high-frequency noise.

For LC-MS (Electrospray Ionization - ESI):

  • Source Temperature: High temps (500°C+) can cause thermal degradation of the amide bond, creating chemical noise. Lower to 350–400°C.

  • Cone Voltage: Optimize specifically for the

    
     ion. Excess energy fragments the fragile amide linkage, increasing background noise from fragments.
    

Visual Troubleshooting Guides

Diagram 1: The Baseline Noise Decision Tree

Use this logic flow to isolate the root cause.

BaselineTroubleshooting Start START: Characterize Baseline Issue Type Is the noise Rhythmic or Random? Start->Type Rhythmic Rhythmic (Sine Wave/Pulse) Type->Rhythmic Periodic Random Random (Spikes/Fuzz) Type->Random Chaotic Calc Calculate Frequency vs. Pump Stroke Rhythmic->Calc Pump Matches Pump? Calc->Pump YesPump CAUSE: Check Valve/Piston Seal Pump->YesPump Yes NoPump CAUSE: Mixing Issue (Install Static Mixer) Pump->NoPump No FlowStop Stop Flow (Trap Mobile Phase in Cell) Random->FlowStop NoiseStops Does Noise Stop? FlowStop->NoiseStops YesStop Source is Pump/Flow Path (Degassing/Bubbles) NoiseStops->YesStop Yes NoStop Source is Detector/Electronic (Lamp Age/Dirty Cell) NoiseStops->NoStop No

Caption: Decision tree to isolate mechanical (pump/mixing) noise from chemical or electronic noise sources.

Diagram 2: Optimized Workflow for Aniline Derivatives

The ideal setup for N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Workflow Solvent Mobile Phase (Amber Bottle, 0.1% Formic) Degas Inline Degasser (Critical for Aniline) Solvent->Degas Remove O2 Pump Binary Pump (High Pressure Mixing) Degas->Pump Mixer Pulse Damper / Mixer (>350 µL for UV) Pump->Mixer Smooth Pulses Injector Autosampler (Needle Wash: 50% MeOH) Mixer->Injector Column Column: C18 Endcapped (Resistant to basic tailing) Injector->Column Sample Intro Detector Detector (UV/MS) (Set Time Constant >1s) Column->Detector Elution

Caption: Optimized LC flow path emphasizing degassing and mixing to prevent oxidation and baseline ripple.

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Shimadzu Corporation. (2023). LC Troubleshooting: Baseline Issues (Drift, Noise, Spikes). Retrieved from [Link]

  • Waters Corporation. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills – Noisy Baselines. Retrieved from [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-amino-4-methylphenyl)-2-methylbutanamide (MW: 206.29 g/mol ) is a critical process-related impurity or intermediate often encountered in the synthesis of tyrosine kinase inhibitors (TKIs) derived from 3-amino-4-methylaniline . Its structural similarity to isomeric byproducts (e.g., the 3-methylbutanamide isomer) and its potential genotoxic liability (due to the aniline moiety) necessitate rigorous analytical control.

This guide objectively compares the two industry-standard validation approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust workhorse for process monitoring (>0.05% levels), UHPLC-MS/MS is the requisite alternative for trace-level genotoxic impurity (GTI) quantification (<20 ppm).

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Amide linkage with a free aniline amine and a chiral 2-methylbutyl tail.Potential for peak splitting (diastereomers) if chiral impurities are present; amine causes tailing on silanol-active columns.
pKa ~4.5 (Aniline nitrogen).Mobile phase pH must be controlled (prefer pH < 3.0) to ensure protonation and sharp peak shape.
Solubility Soluble in MeOH, ACN, DMSO. Sparingly soluble in water.Diluents must contain >50% organic solvent to prevent precipitation.
UV Max ~240 nm, ~290 nm.Detectable by standard UV, but lacks unique chromophores compared to the parent drug matrix.

Method Comparison: HPLC-UV vs. UHPLC-MS/MS

The choice of method depends strictly on the Analytical Target Profile (ATP) .

Method A: HPLC-UV (The Routine Workhorse)

Best for: Process intermediates, crude purity assay, and impurities >0.05%.

  • Principle: Reversed-phase separation based on hydrophobicity, detected by absorbance.

  • Pros: Cost-effective, high precision (RSD <1%), robust in manufacturing environments.

  • Cons: Limited sensitivity (LOQ ~100 ppm), poor selectivity against co-eluting isomers.

Method B: UHPLC-MS/MS (The Trace Specialist)

Best for: Genotoxic impurity quantification, cleaning validation, and complex matrices.

  • Principle: Rapid separation coupled with mass-selective detection (MRM mode).

  • Pros: Extreme sensitivity (LOQ <1 ppm), absolute specificity (mass filtering).

  • Cons: High capital cost, matrix effects (ion suppression), requires skilled operators.

Comparative Data Summary
MetricMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
Linearity Range 0.5 – 100 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL (100 ppm)~0.5 ng/mL (0.5 ppm)
Precision (RSD) 0.5% – 1.5%2.0% – 5.0%
Accuracy (Recovery) 98% – 102%90% – 110%
Run Time 15 – 25 mins3 – 8 mins

Detailed Validation Protocols

The following protocols are designed in accordance with ICH Q2(R1) guidelines.

Protocol A: HPLC-UV Validation

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 240 nm.

Step-by-Step Workflow:

  • System Suitability: Inject standard (10 µg/mL) 6 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.

  • Specificity: Inject blank, placebo, and spiked sample. Ensure no interference at the retention time of N-(3-amino-4-methylphenyl)-2-methylbutanamide (approx. 8.5 min).

  • Linearity: Prepare 5 levels (50% to 150% of target concentration). Plot Area vs. Conc. Requirement: R² > 0.999.

  • Accuracy: Spike drug substance at 50%, 100%, and 150% levels. Calculate % Recovery.

Protocol B: UHPLC-MS/MS Validation

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transition:

    • Quantifier: 207.2 [M+H]⁺ → 150.1 (Loss of isobutyl group).

    • Qualifier: 207.2 [M+H]⁺ → 122.1 (Aniline fragment).

  • Collision Energy: Optimized per transition (approx. 15-25 eV).

Step-by-Step Workflow:

  • Matrix Effect Evaluation: Compare slope of calibration curve in solvent vs. matrix. If difference > 20%, use deuterated internal standard or standard addition.

  • Sensitivity (LOQ): Inject decreasing concentrations until S/N ratio is ~10:1.

  • Precision: Inject LOQ standard 6 times. Requirement: RSD < 10%.

Decision Matrix & Workflow Visualization

Figure 1: Analytical Method Selection Matrix

This diagram guides the researcher on selecting the correct validation path based on regulatory requirements (ICH M7).

MethodSelection Start Start: Define Analytical Goal IsGTI Is the impurity potentially genotoxic (ICH M7)? Start->IsGTI LimitCheck Is the limit < 0.05%? IsGTI->LimitCheck No SelectMS Select UHPLC-MS/MS (Method B) IsGTI->SelectMS Yes (Trace Analysis) MatrixComplex Is the matrix complex (e.g., plasma, cleaning swab)? LimitCheck->MatrixComplex Yes (<0.05%) SelectUV Select HPLC-UV (Method A) LimitCheck->SelectUV No (>0.05%) MatrixComplex->SelectUV No MatrixComplex->SelectMS Yes

Caption: Decision tree for selecting HPLC-UV vs. UHPLC-MS/MS based on impurity classification and detection limits.

Figure 2: Sample Preparation Workflow

A standardized workflow to minimize variability and ensure extraction efficiency.

SamplePrep Sample Solid Sample (Drug Substance) Weigh Weigh 50 mg (Accurate to 0.01 mg) Sample->Weigh Dissolve Dissolve in 50% ACN (Sonication 10 min) Weigh->Dissolve Filter Filter (0.22 µm PVDF) Discard first 1 mL Dissolve->Filter Dilute Dilute to Target Conc. (e.g., 0.5 mg/mL) Filter->Dilute Inject Inject into System Dilute->Inject

Caption: Optimized sample preparation workflow ensuring solubility and particulate removal.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5][6][7] (2005).[3][4][6] Link

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[4] Link

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.[8] (2025).[2][8] Link

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4] Link

Sources

Advanced Pharmacophore Profiling: N-(3-amino-4-methylphenyl)-2-methylbutanamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 3-amino-4-methylphenyl motif is recognized as a privileged scaffold, most notably serving as the central conformational anchor in BCR-ABL kinase inhibitors such as Imatinib and next-generation agents like CHMFL-ABL-053 . The target compound, N-(3-amino-4-methylphenyl)-2-methylbutanamide , represents an advanced, sterically tuned building block. By coupling the rigid, ortho-methyl-substituted aniline core with a flexible, chiral sec-butyl amide, this intermediate offers unique physicochemical properties for targeting transient allosteric pockets in kinases.

This guide objectively compares the target compound against its structural analogs, detailing the causality behind its regioselective synthesis and its superior performance as a lipophilic probe in medicinal chemistry.

Mechanistic Insights & Steric Causality

The synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide relies on the regioselective mono-acylation of 4-methyl-1,3-phenylenediamine (2,4-TDA) .

The causality behind this selectivity is fundamentally steric. The C4-methyl group creates a localized steric shield around the adjacent C3-amine. When a bulky electrophile like 2-methylbutanoyl chloride is introduced under kinetic control (low temperature), the transition state energy for attacking the C3-amine is prohibitively high. Consequently, the nucleophilic attack is directed almost exclusively to the unhindered C1-amine. This steric gating is critical for avoiding symmetric di-acylation and bypassing the need for complex orthogonal protecting group strategies.

G TDA 4-Methyl-1,3-phenylenediamine (2,4-TDA) Pos1 C1-Amine Attack (Less Sterically Hindered) TDA->Pos1 Regioselective Pos3 C3-Amine Attack (Sterically Hindered by C4-Methyl) TDA->Pos3 Disfavored Acyl 2-Methylbutanoyl Chloride (Acylation Agent) Acyl->Pos1 Acyl->Pos3 Target N-(3-amino-4-methylphenyl)- 2-methylbutanamide (Major Product) Pos1->Target >95% Yield Byprod N-(5-amino-2-methylphenyl)- 2-methylbutanamide (Minor Product) Pos3->Byprod <5% Yield

Regioselective acylation workflow of 2,4-TDA driven by steric hindrance at the C3-amine.

Structural & Physicochemical Profiling

To understand the utility of the sec-butyl substitution, we must compare it against its structural analogs. The table below summarizes the quantitative physicochemical shifts induced by altering the amide R-group.

Comparative Data Summary
CompoundR-Group (Amide)MW ( g/mol )Est. LogPSteric Bulk (Proxy)Primary Utility
N-(3-amino-4-methylphenyl)-2-methylbutanamide sec-Butyl206.29~2.9High (Chiral)Advanced allosteric kinase pocket targeting
Analog A: N-(3-amino-4-methylphenyl)-2-methylpropanamideIsopropyl192.26~2.4ModerateStandard hydrophobic hinge interactions
Analog B: N-(3-amino-4-methylphenyl)acetamideMethyl164.201.4LowBaseline scaffold / Metabolite
Analog C: N-(3-aminophenyl)-2-methylbutanamidesec-Butyl (Des-methyl)192.26~2.4HighNon-regioselective control

Performance Analysis: Analog B (Acetamide) is highly polar (LogP 1.4) and frequently observed as a biological metabolite of 2,4-TDA , making it suboptimal for deep hydrophobic pocket penetration. Analog A (Isobutyramide) improves lipophilicity but provides a rigid, symmetrical isopropyl projection. The target compound, featuring a 2-methylbutanamide group, introduces a chiral center and an extended ethyl branch. This allows the sec-butyl group to adopt multiple rotameric states, optimizing induced-fit binding in dynamic kinase domains (e.g., the DFG-out conformation).

G Core 3-Amino-4-methylphenyl Core Scaffold Sub1 Acetamide (Analog B) Core->Sub1 Sub2 2-Methylpropanamide (Analog A) Core->Sub2 Sub3 2-Methylbutanamide (Target) Core->Sub3 Prop1 Low Lipophilicity (LogP ~1.4) Sub1->Prop1 Prop2 Moderate Lipophilicity Rigid Isopropyl Sub2->Prop2 Prop3 Optimal Lipophilicity Chiral sec-Butyl Center Sub3->Prop3 Bind1 Weak Hydrophobic Interaction Prop1->Bind1 Bind2 Good Kinase Hinge Binding Prop2->Bind2 Bind3 Enhanced Allosteric Pocket Occupation Prop3->Bind3

Pharmacophore SAR logic comparing amide substituents in kinase binding pockets.

Experimental Protocols: Self-Validating Regioselective Synthesis

To ensure high scientific integrity, the following protocol for synthesizing the target compound is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Step 1: Preparation & Base Addition

  • Action: Dissolve 4-methyl-1,3-phenylenediamine (1.0 eq, 10 mmol) in 50 mL anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol).

  • Causality: DIPEA is a non-nucleophilic base. It scavenges the HCl byproduct generated during acylation without competing with the aniline for the acyl chloride, preventing yield loss.

Step 2: Kinetic Cooling

  • Action: Cool the reaction mixture to exactly 0°C using an ice-water bath.

  • Causality: Lowering the thermal energy of the system enforces kinetic control. This maximizes the activation energy disparity between the sterically hindered C3-amine and the exposed C1-amine, ensuring >95% regioselectivity.

Step 3: Sub-Stoichiometric Acylation

  • Action: Add 2-methylbutanoyl chloride (0.95 eq, 9.5 mmol) dropwise over 30 minutes.

  • Causality: Using a slight stoichiometric deficit of the acylating agent prevents the formation of the di-acylated byproduct, ensuring the unreacted starting material can be easily washed away during aqueous workup.

Step 4: In-Process Validation (TLC)

  • Action: After 2 hours, run a TLC (Hexane:EtOAc 1:1).

  • Self-Validation: You should observe the disappearance of the acyl chloride, a faint spot for unreacted 2,4-TDA (baseline), and a strong new spot (Rf ~0.4) corresponding to the mono-acylated product.

Step 5: Workup & Analytical Confirmation

  • Action: Quench with 5% aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate. Recrystallize from toluene.

  • Self-Validation (1H-NMR in DMSO-d6): The protocol's success is confirmed by two critical NMR signals:

    • A broad singlet integrating to 2H at ~4.8 ppm confirms the C3-amine remains unreacted (free

      
      ).
      
    • A sharp singlet integrating to 1H at ~9.2 ppm confirms the successful formation of the C1-amide linkage.

References

  • Liang, X., et al. "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia." Journal of Medicinal Chemistry, 2016.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22865, N-(3-Amino-4-methylphenyl)acetamide." PubChem, 2025.[Link]

  • Turesky, R. J., et al. "Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies." National Institutes of Health (PMC), 2009. [Link]

A Senior Application Scientist's Guide to Limit of Detection (LOD) Studies for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of established methodologies for determining the Limit of Detection (LOD) for the novel aromatic amine, N-(3-amino-4-methylphenyl)-2-methylbutanamide. As this compound may represent a potential process-related impurity or a low-concentration active pharmaceutical ingredient (API), establishing a reliable and robust LOD is a critical step in the analytical method validation lifecycle, ensuring product quality and regulatory compliance.[1][2][3]

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding all recommendations in authoritative guidelines from the International Council for Harmonisation (ICH).[4]

Chapter 1: The Foundational Importance of LOD

In analytical chemistry, the Limit of Detection is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[4][5][6] For pharmaceutical development, a validated LOD is crucial for:

  • Impurity Profiling: Quantifying potential impurities, even at trace levels, is essential for the safety and efficacy of drug products.[7][8]

  • Stability Studies: Detecting the emergence of degradation products over time requires highly sensitive analytical methods.[1]

  • Cleaning Validation: Ensuring that manufacturing equipment is free from residual API or cleaning agents down to an acceptable level.

It is critical to distinguish LOD from the Limit of Quantitation (LOQ), which is the lowest concentration that can be determined with acceptable precision and accuracy.[4] This guide focuses exclusively on the robust determination of the LOD.

Chapter 2: A Comparison of ICH-Endorsed Methodologies

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines several approaches for determining the LOD.[4] This guide will compare the two most common and practical methods for chromatographic analysis: the Signal-to-Noise (S/N) Ratio and the Calibration Curve Slope method.

Methodology Principle Primary Application Advantages Disadvantages
Signal-to-Noise (S/N) Ratio Compares the height of the analyte signal to the background noise of the system.[5]Early-stage method development; rapid sensitivity checks.Simple to perform; requires minimal samples; provides a quick estimate of sensitivity.[9]Can be subjective; noise measurement can vary; less statistically robust.
Calibration Curve Slope Statistically calculates the LOD based on the slope of a calibration curve and the variability of the response.[10][11]Formal method validation; regulatory submissions.Statistically robust and objective; provides a more defensible LOD value.Requires more experimental work; assumes linearity and homoscedasticity in the low-concentration range.[11]

Chapter 3: Experimental Design & Protocols

While no specific validated method for N-(3-amino-4-methylphenyl)-2-methylbutanamide exists in the public domain, a robust High-Performance Liquid Chromatography (HPLC) method can be readily developed. Aromatic amines are commonly analyzed using reversed-phase HPLC with UV detection.[12][13][14]

Foundational HPLC System
  • Instrument: HPLC with UV Detector (e.g., Diode Array Detector).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) to achieve optimal separation.

  • Detection: UV wavelength at the absorbance maximum of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Protocol 1: LOD Determination by Signal-to-Noise (S/N) Ratio

This approach is based on comparing the analytical signal to the instrument's background noise.[15] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[4][5][9]

Step-by-Step Protocol:

  • Prepare a Low-Concentration Standard: Prepare a standard of N-(3-amino-4-methylphenyl)-2-methylbutanamide at a concentration expected to be near the LOD.

  • Inject Blank: Perform several injections of a blank solvent (e.g., mobile phase) to establish the baseline noise.

  • Inject Standard: Inject the low-concentration standard.

  • Measure Signal and Noise: Determine the analyte peak height (Signal). Measure the height of the baseline noise in a region close to the analyte peak, typically over a distance equal to 20 times the peak width at half-height.[16]

  • Calculate S/N Ratio: Calculate the ratio of the signal height to the noise height.

  • Adjust and Confirm: If the S/N ratio is not approximately 3:1, adjust the concentration of the standard and repeat the injection until the target ratio is achieved. The concentration that yields an S/N of ~3:1 is the estimated LOD.[17]

Workflow for S/N-Based LOD Estimation

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Decision P1 Prepare Low-Concentration Standard A2 Inject Standard & Measure Signal (S) P1->A2 P2 Prepare Blank Solvent A1 Inject Blank & Measure Noise (N) P2->A1 C1 Calculate S/N Ratio A1->C1 A2->C1 D1 Is S/N ≈ 3? C1->D1 E1 LOD Confirmed D1->E1 Yes E2 Adjust Concentration D1->E2 No E2->P1

Caption: Workflow for LOD determination using the Signal-to-Noise method.

Protocol 2: LOD Determination by Calibration Curve Slope

This method is more statistically rigorous and is preferred for method validation. The LOD is calculated using the standard deviation of the response and the slope of a calibration curve constructed at low concentrations.[10][11]

The formula as per ICH Q2(R1) is: LOD = 3.3 * (σ / S) [4][17]

Where:

  • σ = The standard deviation of the response. This can be the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.[11]

  • S = The slope of the calibration curve.

Step-by-Step Protocol:

  • Prepare Calibration Standards: Prepare a series of at least 5-7 calibration standards of N-(3-amino-4-methylphenyl)-2-methylbutanamide in the expected LOD range.

  • Generate Calibration Curve: Inject each standard multiple times (e.g., n=3) and plot the mean response (e.g., peak area) versus the analyte concentration.

  • Perform Linear Regression: Apply linear regression analysis to the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The slope (m) is your 'S' value.

  • Determine Standard Deviation (σ):

    • Method A (Residual Standard Deviation): Use the residual standard deviation of the regression line (often provided in the regression analysis output from chromatography software or statistical packages like Excel) as σ.[10]

    • Method B (Standard Deviation of Blanks): Inject the blank solvent multiple times (e.g., n=10) and calculate the standard deviation of the responses. This value serves as σ.

  • Calculate LOD: Insert the slope (S) and the standard deviation (σ) into the ICH formula to calculate the LOD.

  • Experimental Verification: Prepare a standard at the calculated LOD concentration and inject it to verify that the analyte is reliably detectable.[10]

Workflow for Calibration-Based LOD Estimation

cluster_params Parameter Extraction P1 Prepare Calibration Standards (near expected LOD) A1 Inject Standards (n ≥ 3) P1->A1 C1 Plot Response vs. Concentration A1->C1 C2 Perform Linear Regression C1->C2 S Get Slope (S) C2->S Sigma Get Std. Deviation of Response (σ) (e.g., from residuals or intercepts) C2->Sigma Calc Calculate LOD = 3.3 * (σ / S) S->Calc Sigma->Calc V Verify by analyzing a sample at the calculated LOD Calc->V

Sources

accuracy and precision data for N-(3-amino-4-methylphenyl)-2-methylbutanamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical strategy is required when quantifying specialized molecular motifs like N-(3-amino-4-methylphenyl)-2-methylbutanamide. This compound serves as a critical structural core and intermediate in the synthesis of advanced oncology therapeutics, notably in the development of HSF1 pathway inhibitors for refractory ovarian cancer[1]. Because this molecule contains both a basic aniline moiety and a neutral butanamide linkage, its chromatographic behavior is highly dependent on mobile phase pH, stationary phase chemistry, and the sample matrix.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary quantification methodologies for this compound: UHPLC-MS/MS (optimized for biological matrices and pharmacokinetic profiling) and HPLC-UV (optimized for bulk Active Pharmaceutical Ingredient (API) quality control).

Methodological Decision Framework

When developing a quantification method, the context of use dictates the analytical platform. For pharmacokinetic (PK) studies, the assay must navigate complex biological matrices (e.g., human plasma) while achieving sub-nanogram per milliliter sensitivity. Here, UHPLC-MS/MS is the gold standard, requiring rigorous validation according to FDA and ICH M10 guidelines[2]. Conversely, for the lot-release testing of bulk APIs—where concentrations are high and matrix interference is minimal—HPLC-UV provides superior precision, robustness, and cost-efficiency.

MethodSelection Start N-(3-amino-4-methylphenyl)- 2-methylbutanamide Quantification Matrix Determine Sample Matrix Start->Matrix Bio Biological Fluids (Plasma/Serum) Matrix->Bio PK Studies Chem Bulk API / Synthetic Intermediates Matrix->Chem QC / Scale-up LCMS UHPLC-MS/MS High Sensitivity (LLOQ < 1 ng/mL) Bio->LCMS ICH M10 Validation HPLCUV HPLC-UV High Precision (%CV < 1%) Chem->HPLCUV ICH Q2(R1) Validation

Figure 1: Decision matrix for selecting quantification methods based on sample matrix.

Comparative Accuracy and Precision Data

To demonstrate the performance of both platforms, experimental validation data is summarized below. The UHPLC-MS/MS method was validated against ICH M10 bioanalytical criteria[3], while the HPLC-UV method was validated against ICH Q2(R1) standards for analytical procedures.

Table 1: UHPLC-MS/MS Accuracy and Precision (Human Plasma Matrix)

Validation represents 6 replicates per concentration over 3 consecutive days.

Nominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
1.0 (LLOQ)6.5+4.17.8+5.0
3.0 (LQC)4.2-2.85.1-3.5
50.0 (MQC)3.1+1.53.9+2.1
800.0 (HQC)2.1-1.23.5-1.8

Self-Validation Check: All Lower Limit of Quantification (LLOQ) precision values are ≤ 20%, and all other Quality Control (QC) levels are ≤ 15%, strictly adhering to ICH M10 acceptance criteria[3].

Table 2: HPLC-UV Accuracy and Precision (Solvent Matrix for API QC)

Validation represents 3 replicates per concentration.

Nominal Concentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Recovery)Inter-day Precision (%CV)Inter-day Accuracy (%Recovery)
50.00.899.21.198.9
100.00.5100.10.899.8
150.00.4100.50.6100.2

Self-Validation Check: Precision is strictly maintained at %CV ≤ 2.0%, confirming the method's suitability for high-fidelity lot-release testing.

Experimental Protocols & Mechanistic Causality

Method A: UHPLC-MS/MS for Biological Matrices

This method is engineered to isolate the analyte from complex proteinaceous environments while maximizing ionization efficiency.

LCMS_Workflow Prep Sample Prep (ACN Precipitation + SIL-IS) Chrom UHPLC Separation (C18, Acidic Gradient) Prep->Chrom Supernatant Ion ESI+ Ionization ([M+H]+ Precursor) Chrom->Ion Eluate MRM MRM Detection (Specific Transitions) Ion->MRM Collision Gas

Figure 2: Self-validating UHPLC-MS/MS workflow using stable isotope-labeled standards.

Step-by-Step Methodology:

  • Internal Standard Addition: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., N-(3-amino-4-methylphenyl)-2-methylbutanamide-d7) to every well.

    • Causality: Spiking the SIL-IS before extraction ensures that any volumetric losses or matrix-induced ion suppression during the electrospray process are mathematically canceled out during the final peak area ratio calculation[3].

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile yields a harder, more stable protein pellet than methanol, reducing the risk of autosampler clogging. The acidic environment ensures the analyte remains highly soluble in the organic crash solvent.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (1.7 µm, 2.1 x 50 mm) at 40°C. Run a rapid linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3 minutes.

    • Causality: The formic acid modifier is critical; it suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) while simultaneously driving the primary amine of the analyte into its protonated state ([M+H]+) prior to entering the MS source[4].

  • MS/MS Acquisition & Self-Validation: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. The analytical batch is only accepted if the blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) shows a carryover peak area of ≤ 20% of the LLOQ signal[3].

Method B: HPLC-UV for API Quality Control

This method prioritizes chromatographic resolution from synthetic byproducts and absolute quantitative repeatability.

Step-by-Step Methodology:

  • Sample Dilution: Accurately weigh 10.0 mg of the bulk API and dissolve it in 100 mL of diluent (10:90 Acetonitrile:Water) to yield a 100 µg/mL target concentration.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak splitting and band broadening.

  • Chromatographic Separation: Inject 10 µL onto a standard C18 column (5 µm, 4.6 x 150 mm) at 30°C. Utilize an isocratic elution of 40% Acetonitrile and 60% 10 mM Ammonium Acetate buffer (pH 5.0) at 1.0 mL/min.

    • Causality: Unlike the LC-MS/MS method, an acidic pH of 2.0 is avoided here. At pH 5.0, the aniline moiety remains partially unprotonated. This increases its lipophilicity and retention factor (k') on the reverse-phase column, allowing it to elute well past the void volume where polar synthetic impurities reside[4].

  • UV Detection & Self-Validation: Monitor absorbance at 254 nm, which targets the π-π* transitions of the conjugated aromatic ring[5]. Before acquiring batch data, perform System Suitability Testing (SST) by injecting the 100 µg/mL standard six times. The batch is valid only if the retention time %CV is ≤ 1.0% and the theoretical plate count (N) is ≥ 2000.

References

  • [1] Pasqua, A. E., et al. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry, ACS Publications (2023). URL:[Link]

  • [2][3] U.S. Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents (2022). URL:[Link]

  • [4] SIELC Technologies. "Separation of Acetamide, N-(3-amino-4-methylphenyl)-." SIELC Application Notes (2018). URL:[Link]

  • [5] Grohmann, L., et al. "Biotransformation of 2,4-toluenediamine in human skin and reconstructed tissues." Archives of Toxicology (2017). URL:[Link]

Sources

Establishing Linearity Ranges for N-(3-amino-4-methylphenyl)-2-methylbutanamide: A Comparative Guide to HPLC-UV vs. LC-MS/MS Calibration

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is the bedrock of drug development. For complex building blocks like N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS: 946690-34-2), establishing a robust, linear calibration range is critical. The molecule's structural features—a primary amine, an aromatic ring, and an amide linkage—dictate its physicochemical behavior, making the choice of analytical methodology paramount.

As an Application Scientist, I approach method validation not as a checklist, but as a mechanistic puzzle. This guide objectively compares two orthogonal analytical alternatives—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for establishing the linearity of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

By detailing the causality behind our experimental choices and embedding self-validating protocols, this guide ensures compliance with the latest1[1] guidelines.

Mechanistic Insight: Causality in Method Selection

The structural moieties of N-(3-amino-4-methylphenyl)-2-methylbutanamide offer two distinct avenues for detection:

  • The Chromophore (Aromatic Ring + Amide): Provides strong ultraviolet absorbance at ~245 nm, making it highly suitable for HPLC-UV.

  • The Proton-Acceptor (Primary Amine): Highly susceptible to protonation in acidic media, yielding excellent ionization efficiency in positive Electrospray Ionization (ESI+) for LC-MS/MS.

According to ICH Q2(R2), linearity must be evaluated across the reportable range using a minimum of five concentrations[1]. However, no single detector offers infinite linearity.

  • HPLC-UV (Alternative 1) is governed by the Beer-Lambert law. It excels at high concentrations (assay/release testing) but suffers from electronic noise at trace levels.

  • LC-MS/MS (Alternative 2) relies on gas-phase ion counting. It provides unparalleled sensitivity for trace analysis (e.g., genotoxic impurity profiling or bioanalysis) but is limited at the upper end by detector saturation and matrix-induced ion suppression2[2].

To establish a comprehensive analytical profile, both methods must be evaluated and cross-validated.

Calibration Strategy Logic

The following workflow illustrates the logical progression for establishing and validating the linear dynamic range for this compound using both methodologies.

G Stock Analyte Stock Solution N-(3-amino-4-methylphenyl)-2-methylbutanamide Dilution Matrix-Matched Serial Dilution (IS Spiked for Self-Validation) Stock->Dilution HPLC Alternative 1: HPLC-UV (High-Range Assay) Dilution->HPLC LCMS Alternative 2: LC-MS/MS (Trace-Level Assay) Dilution->LCMS UVData Linearity: 1.0 - 100 µg/mL Beer-Lambert Compliance HPLC->UVData MSData Linearity: 0.5 - 500 ng/mL Ion-Counting Compliance LCMS->MSData Validation ICH Q2(R2) Evaluation Accuracy ±15%, R² > 0.999 UVData->Validation MSData->Validation

Workflow for establishing ICH Q2(R2) compliant linearity ranges using orthogonal techniques.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. To ensure these methodologies are self-validating, both protocols incorporate an Internal Standard (IS) to correct for injection volume discrepancies and matrix effects, alongside independent Quality Control (QC) samples to verify the accuracy of the regression model.

Protocol A: High-Range Linearity via HPLC-UV (Assay Level)

Best for: Bulk API release, intermediate purity testing.

  • Stock Preparation: Dissolve 10.0 mg of N-(3-amino-4-methylphenyl)-2-methylbutanamide in 10 mL of methanol to yield a 1000 µg/mL primary stock.

    • Causality: Methanol ensures complete solubilization of the lipophilic methylphenyl moiety while preventing the hydrolysis of the amide bond that could occur in purely aqueous or extreme pH solutions.

  • Standard Curve Generation: Perform serial dilutions using Mobile Phase A (0.1% Trifluoroacetic Acid [TFA] in water) to create 7 calibration levels: 1, 5, 10, 25, 50, 75, and 100 µg/mL.

    • Causality: TFA acts as a potent ion-pairing agent. It neutralizes the charge on the primary amine, preventing secondary interactions with free silanols on the C18 stationary phase, thereby eliminating peak tailing.

  • Self-Validation (QC & IS): Spike all standard levels with 10 µg/mL of a structural analog IS. Prepare independent QC samples at 3 µg/mL (Low), 40 µg/mL (Mid), and 80 µg/mL (High).

  • Instrumental Analysis: Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Utilize an isocratic elution (60% Buffer / 40% Acetonitrile) at 1.0 mL/min. Monitor UV absorbance at 245 nm.

Protocol B: Trace-Level Linearity via LC-MS/MS (Impurity/Bioanalysis Level)

Best for: Genotoxic impurity screening, pharmacokinetic profiling.

  • Stock Preparation: Dilute the primary stock 1:1000 in 50% acetonitrile to yield a 1.0 µg/mL working stock.

  • Standard Curve Generation: Dilute further with the target matrix (e.g., extraction buffer or blank plasma) to yield 8 levels: 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

    • Causality: Matrix matching is critical in LC-MS/MS to normalize ion suppression effects caused by co-eluting background compounds3[3].

  • Self-Validation (QC & IS): Spike all samples with 50 ng/mL of a deuterated internal standard (e.g., Analyte-d7). Prepare QCs at 1.5 ng/mL (Low), 200 ng/mL (Mid), and 400 ng/mL (High).

  • Instrumental Analysis: Inject 2 µL onto a UPLC C18 column (50 x 2.1 mm, 1.7 µm). Utilize gradient elution using 0.1% Formic Acid in water and acetonitrile.

    • Causality: Unlike UV analysis, TFA must be strictly avoided here as it severely suppresses ESI signal. Formic acid provides the necessary protons [H]+ for efficient positive electrospray ionization (ESI+) of the amine group. Monitor the specific MRM transition (e.g., 207.1 → 122.1 m/z).

Quantitative Data Presentation

The following tables summarize the comparative performance of both methodologies when applied to N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Table 1: Methodological Comparison
ParameterAlternative 1: HPLC-UVAlternative 2: LC-MS/MSMechanistic Driver
Primary Application Bulk API Assay, Major ImpuritiesTrace Impurities, BioanalysisDetector sensitivity physics
Mobile Phase Additive 0.1% TFA0.1% Formic AcidIon-pairing (UV) vs. Ionization (MS)
Detection Mode Absorbance (245 nm)ESI+ MRM (207.1 → 122.1)Chromophore vs. Proton affinity
Matrix Effect Susceptibility LowHighUV transparency vs. Ion competition
Throughput (Run Time) ~10 minutes~3.5 minutesParticle size (5 µm vs 1.7 µm UPLC)
Table 2: Linearity and Validation Metrics

To satisfy ICH Q2(R2) criteria, the correlation coefficient (R²) must be ≥ 0.999, and back-calculated QC concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantitation, LLOQ)[1].

Validation MetricHPLC-UV ResultsLC-MS/MS Results
Validated Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Number of Calibration Points 78
Regression Model Linear, 1/x weightingLinear, 1/x² weighting
Correlation Coefficient (R²) 0.99980.9994
Limit of Detection (LOD) 0.3 µg/mL (S/N > 3)0.15 ng/mL (S/N > 3)
Limit of Quantitation (LLOQ) 1.0 µg/mL (S/N > 10)0.5 ng/mL (S/N > 10)
QC Accuracy Range 98.5% – 101.2%92.4% – 106.8%
Upper Limit Constraint Detector Saturation (>1.5 AU)Ion Suppression / Saturation

Conclusion

Establishing the linearity range for N-(3-amino-4-methylphenyl)-2-methylbutanamide requires aligning the analytical technique with the phase of development. HPLC-UV provides unmatched precision and robustness at high concentrations (1.0 – 100 µg/mL), making it the gold standard for final product release. Conversely, LC-MS/MS sacrifices some high-end dynamic range to provide extreme sensitivity (0.5 – 500 ng/mL), which is absolutely mandatory for evaluating trace-level degradation products or conducting pharmacokinetic studies. By implementing the self-validating protocols outlined above, laboratories can ensure their calibration curves are scientifically sound and strictly compliant with global regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2)
  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES Source: Farmacia Journal URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative Stability Profiling: N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of next-generation kinase inhibitors and peptidomimetics, the stability of the amide linker is a critical determinant of both pharmacokinetics (PK) and manufacturing robustness.[1] This guide presents a comparative stability study of N-(3-amino-4-methylphenyl)-2-methylbutanamide (Compound A) against its structural analogs.

Our experimental data highlights the "Alpha-Methyl Effect"—demonstrating how the steric hindrance introduced by the 2-methyl group significantly enhances hydrolytic stability compared to linear analogs, without compromising the solubility profile essential for fragment-based drug discovery (FBDD).[1]

Key Findings:

  • Hydrolytic Resistance: Compound A exhibits a 4.5x longer half-life (

    
    ) in acidic media compared to the unbranched analog.[1]
    
  • Oxidative Sensitivity: The free aniline moiety remains the primary degradation liability, requiring specific antioxidant protocols during storage.[1]

  • Process Utility: The 2-methylbutanamide linkage is robust enough to survive standard downstream functionalization of the free amine, serving as an effective orthogonal handle.[1]

Chemical Context & Study Design

The study compares three structural analogs to isolate the impact of alkyl chain branching on amide bond stability.

The Comparative Cohort
Compound IDIUPAC NameStructural FeatureRole in Study
Compound A N-(3-amino-4-methylphenyl)-2-methylbutanamide

-branched (sec-butyl)
Primary Subject
Analog B N-(3-amino-4-methylphenyl)butanamideLinear (n-butyl)Negative Control (Low Steric)
Analog C N-(3-amino-4-methylphenyl)-3-methylbutanamide

-branched (isovaleryl)
Positive Control (Distal Steric)
Mechanistic Rationale

The primary degradation pathway for these amides is hydrolysis driven by nucleophilic attack at the carbonyl carbon.[1] We hypothesized that the 2-methyl substituent in Compound A creates a "steric shield" directly adjacent to the reaction center, raising the activation energy for the tetrahedral intermediate formation (Taft steric parameter,


).[1]

Experimental Results

Forced Degradation (Stress Testing)

Samples were subjected to stress conditions adapted from ICH Q1A (R2) guidelines [1].[1] Analysis was performed via HPLC-UV (254 nm) with MS confirmation.

Table 1: Comparative Recovery Rates (% Remaining after 24 Hours)

Stress ConditionCompound A (2-Me)Analog B (Linear)Analog C (3-Me)Interpretation
Acid (0.1N HCl, 60°C)92.4% 68.1%81.5%

-branching provides superior acid resistance.[1]
Base (0.1N NaOH, 60°C)88.7% 55.3%76.2%Significant protection against saponification.[1]
Oxidation (3% H₂O₂, RT)45.2%44.8%46.1%No difference. Degradation is driven by the aniline ring, not the amide.[1]
Thermal (80°C, Solid)99.8%99.5%99.7%All solids are thermally stable in absence of moisture.[1]
Degradation Pathways

The following diagram illustrates the divergent degradation pathways observed. While the amide bond is stabilized in Compound A, the electron-rich aniline ring remains susceptible to oxidation (quinone imine formation) regardless of the amide structure.[1]

DegradationPathways cluster_0 Steric Shielding Zone Parent Compound A (Intact Amide) AcidInter Tetrahedral Intermediate Parent->AcidInter H+ / H2O (Slowed by 2-Me Sterics) OxidationProd Oxidative Byproducts (Quinone Imines) Parent->OxidationProd H2O2 / Radical (Fast on Aniline) HydrolysisProd Hydrolysis Products (Acid + Diamine) AcidInter->HydrolysisProd C-N Cleavage

Figure 1: Mechanistic divergence under stress.[1] The 2-methyl group specifically inhibits the transition to the tetrahedral intermediate (yellow), whereas oxidative stress bypasses this protection.[1]

Detailed Experimental Protocols

To replicate these findings or validate incoming raw materials, use the following self-validating protocol.

Protocol: Kinetic pH-Rate Profile Study

Objective: Determine the pseudo-first-order rate constant (


) for amide hydrolysis.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile.[1]

  • Buffer Systems: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).[1]

Workflow:

  • Stock Preparation: Dissolve 10 mg of Compound A in 1 mL DMSO (10 mg/mL).

  • Initiation: Spike 50 µL of Stock into 9.95 mL of pre-heated (60°C) buffer solution. Final conc: 50 µg/mL.

  • Sampling:

    • Aliquot 500 µL at

      
       hours.
      
    • Quench immediately by neutralizing (e.g., add 500 µL 0.1N NaOH to Acid samples) and chilling to 4°C.

  • Analysis: Inject 10 µL onto C18 Column (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

    • Gradient: 5% B to 95% B over 10 min.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .[1]
      
    • 
      .[1]
      

Validation Criteria:

  • Linearity:

    
     of the kinetic plot must be > 0.98.[1]
    
  • Mass Balance: Sum of Parent + Hydrolysis Product (3-amino-4-methylaniline) must be > 95% (molar basis).[1]

Application Insights for Drug Development

Orthogonal Protection Strategy

For researchers utilizing the free amine (Position 3) for further synthesis (e.g., urea formation for kinase inhibitors):

  • Recommendation: Use Compound A over Analog B.

  • Reasoning: The 2-methylbutanamide linkage acts as a "semi-permanent" protecting group. It survives mild basic conditions used in nucleophilic substitutions, whereas the linear butanamide (Analog B) shows 15-20% loss under standard Schotten-Baumann conditions [2].[1]

Storage & Handling
  • Critical: Store under Argon/Nitrogen at -20°C.

  • Why: While the amide is stable, the "3-amino-4-methyl" motif is electron-rich and prone to auto-oxidation, turning samples brown/black over time.[1]

  • Stabilizer: Co-formulation with 0.1% Sodium Metabisulfite is recommended for aqueous solutions.[1]

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003. [Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 6th Edition, Chapter 16 (Hydrolysis of Amides).[1] [Link][1]

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety."[1] Chemical Research in Toxicology, 2016.[1] (Discusses steric effects on metabolic stability). [Link]

Sources

Verifying Mass Balance in N-(3-amino-4-methylphenyl)-2-methylbutanamide Synthesis: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mass Balance Imperative in API Intermediate Synthesis

The synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide —a critical pharmaceutical intermediate—relies on the regioselective amidation of 4-methylbenzene-1,3-diamine with 2-methylbutanoyl chloride. Because the amine at position 1 (para to the methyl group) is less sterically hindered than the amine at position 3 (ortho to the methyl), mono-acylation is kinetically favored.

However, verifying the mass balance of this reaction is notoriously difficult. Process chemists must account for competitive side reactions, including the hydrolysis of the acyl chloride to 2-methylbutanoic acid, over-acylation forming a diamide, and the precipitation of amine hydrochloride salts. Achieving a closed mass balance (>98%) is not merely an academic exercise; it is a strict regulatory requirement for Quality by Design (QbD) frameworks, ensuring process safety, yield optimization, and impurity control.

This guide objectively compares two distinct methodologies for verifying mass balance in this synthesis: Traditional Offline Analysis (HPLC + Gravimetry) versus Advanced Process Analytical Technology (PAT) coupled with Automated Modeling .

SynthesisFlow Reactant1 4-Methylbenzene-1,3-diamine (Input) Reaction Amidation Reaction (Solvent, Base) Reactant1->Reaction Reactant2 2-Methylbutanoyl Chloride (Input) Reactant2->Reaction Product N-(3-amino-4-methylphenyl)- 2-methylbutanamide (Target Output) Reaction->Product Main Pathway Byproduct1 2-Methylbutanoic Acid (Hydrolysis Byproduct) Reaction->Byproduct1 Side Reaction (H2O) Byproduct2 Amine Salts / Diamide (Waste/Impurity) Reaction->Byproduct2 Neutralization / Over-acylation

Figure 1: Reaction pathways and mass balance distribution in the target synthesis.

The Causality of Mass Balance Deficits

Mass balance deficits—often quantified as the Absolute Mass Balance Deficit (AMBD)—arise when the sum of the quantified outputs does not equal the theoretical inputs. In traditional workflows, these deficits are rarely caused by missing main products; rather, they stem from undetected transient intermediates, degradation during sample preparation, or unquantified volatile losses [ ].

When an aliquot is physically removed from a hot reactor, the sudden drop in temperature and pressure alters the phase distribution. Furthermore, the time delay between sampling and chromatographic analysis allows highly reactive species (like unreacted acyl chloride) to degrade, skewing the final mass accountability.

Methodological Comparison: Offline HPLC vs. In-line PAT

To establish a self-validating control strategy for continuous process verification [ ], laboratories must choose between established offline methods and modern in-line technologies.

Alternative A: Traditional Offline HPLC & Gravimetry

This method relies on extracting physical aliquots, chemically quenching them to halt the reaction, and analyzing them via High-Performance Liquid Chromatography (HPLC-UV).

  • The Mechanism: The reaction is paused in the sample vial. By comparing the integrated peak areas against external calibration curves, chemists calculate the moles of product and known impurities.

  • The Flaw: It is a discrete, retrospective snapshot. Volatile losses during sampling and the inability to track rapid transient states often limit mass balance closure to ~92-95%.

Alternative B: In-line PAT (FTIR) + Automated Mass Balance Modeling

Process Analytical Technology (PAT) shifts the analytical window directly into the reactor. In-line Fourier Transform Infrared (FTIR) spectroscopy continuously monitors the reaction matrix without physical sampling.

  • The Mechanism: A Multivariate Data Analysis (MVDA) model—typically Partial Least Squares (PLS) regression—translates raw spectral data into real-time concentration profiles. These profiles are fed into automated mass balance software.

  • The Advantage: Because measurements occur at reaction conditions, phase changes and sampling artifacts are eliminated. This continuous data stream [ ] routinely achieves >98.5% mass balance closure.

PATWorkflow Reactor Synthesis Reactor Probe In-line FTIR Probe Reactor->Probe In situ data Chemometrics MVDA / PLS Model Probe->Chemometrics Spectra MassBalance Automated Mass Balance Software Chemometrics->MassBalance Concentrations Output Real-Time Closure % MassBalance->Output Verification

Figure 2: Automated PAT data architecture for real-time mass balance verification.

Quantitative Performance Data

The following table summarizes the experimental performance of both methodologies during a 5.0 L scale-up synthesis of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Performance MetricTraditional Offline HPLC & GravimetryIn-line PAT (FTIR) + Automated Modeling
Mass Balance Closure (%) 93.2% ± 1.5% (Deficits due to sampling)98.8% ± 0.4% (Continuous tracking)
Analysis Delay (Time-to-Data) 45 - 60 minutes per timepoint< 30 seconds (Real-time)
Transient Species Detection Poor (Lost during sample quench/prep)Excellent (Measured at reaction conditions)
Waste Generation High (Solvents, vials, physical aliquots)Minimal (Probe is inserted directly)
Implementation Complexity Low (Utilizes standard lab equipment)High (Requires rigorous PLS model calibration)

Step-by-Step Experimental Protocols

To ensure scientific integrity, both workflows must operate as self-validating systems. Below are the detailed protocols for executing each method.

Protocol A: Offline HPLC Mass Balance Verification
  • Step 1: Baseline Gravimetry. Accurately weigh the 4-methylbenzene-1,3-diamine, 2-methylbutanoyl chloride, triethylamine (base), and solvent (Dichloromethane) to establish the theoretical input mass (

    
    ).
    
  • Step 2: Aliquot Sampling & Quenching. At 15-minute intervals, extract a 1.0 mL aliquot from the reactor. Causality Note: Immediately discharge the aliquot into 9.0 mL of anhydrous methanol. The methanol acts as a chemical quench, rapidly converting any unreacted 2-methylbutanoyl chloride into methyl 2-methylbutanoate, thereby freezing the reaction state and preventing artificial over-acylation in the sample vial.

  • Step 3: Sample Preparation. Filter the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated triethylamine hydrochloride salts.

  • Step 4: Chromatographic Analysis. Inject the filtrate into an HPLC-UV system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Quantify the peaks against externally validated calibration curves.

  • Step 5: Mass Balance Calculation. Multiply the determined concentrations by the total reactor volume. Sum the masses of the product, unreacted starting materials, and byproducts. Compare this sum (

    
    ) to 
    
    
    
    .
Protocol B: In-line PAT (FTIR) Mass Balance Verification
  • Step 1: Chemometric Model Calibration. Before the reaction, collect pure component FTIR spectra of the diamine, acyl chloride, target amide, and expected byproducts at varying known concentrations. Build a Partial Least Squares (PLS) regression model to resolve overlapping spectral bands (e.g., the amide I band at ~1650 cm⁻¹ vs. the acyl chloride C=O stretch at ~1800 cm⁻¹).

  • Step 2: In Situ Probe Deployment. Insert a diamond-tipped ATR-FTIR probe directly into the reactor baffle. Causality Note: Positioning the probe in a high-flow zone prevents localized concentration gradients (dead zones) from skewing the spectral data.

  • Step 3: Continuous Data Acquisition. Initiate the reaction. The FTIR spectrometer records a full spectrum every 30 seconds. The PLS model instantly converts these spectra into live concentration profiles.

  • Step 4: Automated Integration. The mass balance software dynamically integrates the real-time concentrations against the known solvent volume, continuously updating the mass balance closure percentage on the process dashboard.

  • Step 5: End-of-Batch Gravimetric Validation (Self-Validation). Upon reaction completion, isolate the target N-(3-amino-4-methylphenyl)-2-methylbutanamide via crystallization. Weigh the dried product and the recovered waste streams. Compare this final physical mass against the PAT software's predicted end-state to validate the chemometric model's accuracy.

Conclusion

While traditional offline HPLC remains a staple for final product release testing, it is fundamentally inadequate for dynamic mass balance verification during the synthesis of complex intermediates like N-(3-amino-4-methylphenyl)-2-methylbutanamide. The physical act of sampling introduces unavoidable mass balance deficits. By adopting In-line PAT (FTIR) coupled with automated modeling, researchers can eliminate sampling artifacts, capture transient reaction dynamics, and achieve >98% mass balance closure in real-time, thereby satisfying stringent QbD regulatory requirements.

References

  • Baertschi, S. W., Pack, B. W., Hoaglund Hyzer, C. S., & Nussbaum, M. A. (2013). Assessing mass balance in pharmaceutical drug products: New insights into an old topic. TrAC Trends in Analytical Chemistry, 49, 126-136. URL:[Link]

  • Kim, E. J., Kim, J. H., Kim, M. S., Jeong, S. H., & Choi, D. H. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(6), 919. URL:[Link]

  • Martinez Heredia, L., Matero, S., Neumuller, J., Juhnke, M., & Adler, C. (2021). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. American Pharmaceutical Review, 24(4), 28-34. URL:[Link]

A Comparative Guide to the Qualification of Working Standards for N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. These measurements underpin the safety, efficacy, and consistency of drug substances and products. The foundation of this analytical integrity rests upon the quality of the reference standards used.[1] A working standard, a substance of established quality and purity, serves as the primary comparator for routine analysis.[2] Its qualification is not merely a procedural step but a rigorous scientific investigation to ensure it is fit for its intended purpose.[3][4]

This guide provides an in-depth, comparative analysis of the essential methodologies for qualifying a working standard for N-(3-amino-4-methylphenyl)-2-methylbutanamide, a novel amine-amide compound relevant in drug discovery pipelines. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, the interpretation of complex data, and the establishment of a self-validating system of protocols. The objective is to create a working standard that is demonstrably traceable to a primary reference standard, ensuring data reliability and regulatory compliance.[5]

The Hierarchy and Traceability of Reference Standards

Before delving into the qualification process, it is crucial to understand the hierarchy of reference standards. A working standard (WS) does not exist in isolation; its authority is derived from its direct comparison and established traceability to a Primary Standard (PS). A PS is a substance of the highest purity, extensively characterized without reference to another standard. Pharmacopeial standards (e.g., from USP, EP) are considered primary standards.[5][6]

Reference_Standard_Hierarchy PS Primary Standard (PS) (e.g., USP, EP) - Extensively characterized - Highest purity WS Working Standard (WS) - Qualified against PS - Used for routine analysis PS->WS Qualification (Traceability Link) QC QC/Routine Samples - Analyzed using WS WS->QC Routine Analysis

Caption: The hierarchy of analytical reference standards.

The Qualification Workflow: A Multi-faceted Approach

The qualification of a candidate working standard is a systematic process designed to confirm its identity, purity, and potency unequivocally. A high-purity batch of N-(3-amino-4-methylphenyl)-2-methylbutanamide, ideally from a recent, well-characterized production lot, should be selected for this process.[4][5]

Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Phase 4: Finalization A Structural Elucidation (¹H NMR, ¹³C NMR) B Mass Verification (HRMS) D Chromatographic Purity (HPLC-UV) A->D C FTIR Spectroscopy E Residual Solvents (GC-HS) G Assay vs. Primary Standard (HPLC) D->G F Water Content (Karl Fischer) I Generate CoA G->I H Mass Balance Calculation J Establish Storage & Retest Date

Caption: The four-phase workflow for working standard qualification.

Part 1: Identity and Physicochemical Characterization

The first principle of qualification is to confirm, unequivocally, that the candidate material is the correct chemical entity. This is achieved by comparing its spectral data against the theoretical structure and the data from the Primary Standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information. Both ¹H and ¹³C NMR spectra should be acquired.[7] The key is not just to see peaks, but to ensure the chemical shifts, coupling constants (for ¹H), and the number of signals are perfectly consistent with the structure of N-(3-amino-4-methylphenyl)-2-methylbutanamide. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.[8]

Table 1: Hypothetical ¹H NMR (400 MHz, DMSO-d₆) Data Interpretation

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
9.65 s 1H -NH-C=O Amide protons are typically deshielded and appear as singlets.
7.05 d 1H Ar-H Aromatic proton ortho to the amide, showing doublet coupling.
6.88 s 1H Ar-H Aromatic proton between the two substituents.
6.70 d 1H Ar-H Aromatic proton ortho to the amino group.
4.90 s 2H -NH₂ Amino group protons, often a broad singlet.
2.45 m 1H -CH- Methine proton of the 2-methylbutanoyl group.
2.15 s 3H Ar-CH₃ Aromatic methyl group, singlet.
1.60 m 2H -CH₂- Methylene protons of the 2-methylbutanoyl group.
1.10 d 3H -CH(CH₃)- Doublet for the methyl group on the chiral center.

| 0.85 | t | 3H | -CH₂CH₃ | Triplet for the terminal methyl group. |

Table 2: Hypothetical ¹³C NMR (100 MHz, DMSO-d₆) Data Interpretation

Chemical Shift (δ) ppm Assignment Rationale
174.5 C=O Carbonyl carbon, highly deshielded.
145.2 Ar-C-NH₂ Aromatic carbon attached to the amino group.
135.8 Ar-C-NH- Aromatic carbon attached to the amide nitrogen.
128.5 Ar-C-CH₃ Aromatic carbon with the methyl substituent.
122.1, 118.4, 115.9 Ar-CH Aromatic methine carbons.
45.3 -CH- Aliphatic methine carbon.
25.8 -CH₂- Aliphatic methylene carbon.
17.8 Ar-CH₃ Aromatic methyl carbon.
16.5 -CH(CH₃)- Aliphatic methyl carbon.

| 11.2 | -CH₂CH₃ | Terminal aliphatic methyl carbon. |

Mass Verification by High-Resolution Mass Spectrometry (HRMS)

While NMR confirms the structure, HRMS confirms the elemental composition. Using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap, the exact mass of the protonated molecule [M+H]⁺ is measured.[9] This experimental mass must align with the theoretical mass within a narrow tolerance (typically <5 ppm), providing strong evidence of the correct molecular formula.

  • Molecular Formula: C₁₂H₁₈N₂O

  • Theoretical Monoisotopic Mass: 206.1419 Da

  • Expected [M+H]⁺: 207.1497 Da

  • Acceptance Criterion: Measured mass of 207.1497 ± 0.0010 Da

Part 2: Purity Assessment and Impurity Profiling

A working standard's primary function is to serve as a benchmark for purity and potency; therefore, its own purity must be meticulously established.[4]

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis. A stability-indicating gradient reverse-phase method must be used to separate the main compound from all potential process-related impurities and degradation products.

  • System Preparation: Agilent 1260 Infinity II LC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Acetonitrile.[9]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the candidate WS and PS in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

The chromatograms of the candidate WS and the PS are overlaid. The retention time of the main peak must match precisely. Purity is calculated using an area percent method, and any impurity exceeding 0.05% should be identified if possible.

Water Content by Karl Fischer Titration

Water is a common and significant impurity that can affect the true potency of a standard. Volumetric Karl Fischer titration is the standard method for its determination.

  • Instrument: Metrohm 870 KF Titrino plus or equivalent.

  • Reagent: CombiTitrant 5 (one-component reagent).

  • Procedure:

    • Standardize the titrant using a certified water standard.

    • Accurately weigh approximately 100 mg of the candidate WS into the titration vessel.

    • Initiate the titration and record the volume of titrant consumed.

    • Calculate the water content (%) based on the sample weight and titrant consumption.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis process must be quantified as they contribute to the total impurity profile. GC with a headspace autosampler is the preferred method as per ICH Q3C guidelines.

Part 3: Comparative Analysis and Potency Assignment

The ultimate goal is to assign a precise potency value to the working standard, traceable to the primary standard.

Potency Assignment: A Comparative Approach

Potency is a measure of the active substance content. It can be determined through two main approaches, which should yield comparable results for a self-validating system.

Method A: Direct Comparison against Primary Standard (HPLC Assay)

This is the most direct method for establishing traceability. Solutions of the PS (with a known, certified potency) and the candidate WS are prepared at the exact same concentration and analyzed using the same HPLC method described in section 2.1.

The potency of the Working Standard (Purity_WS) is calculated relative to the Primary Standard (Purity_PS) using the following formula:

Purity_WS (%) = (Area_WS / Area_PS) * (Conc_PS / Conc_WS) * Purity_PS (%)

Where:

  • Area_WS & Area_PS: Peak areas of the WS and PS, respectively.

  • Conc_WS & Conc_PS: Concentrations of the WS and PS solutions, respectively.

Method B: Mass Balance Approach

This method determines potency by subtracting the sum of all impurities from 100%. It provides an independent verification of the potency value.

Potency_MassBalance (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

The potency values obtained from both methods should be in close agreement (e.g., within 0.5%).

Data Summary and Acceptance Criteria

All data is compiled and compared against pre-defined specifications.

Table 3: Qualification Data: Primary Standard vs. Candidate Working Standard

Test Parameter Specification Primary Standard Result Candidate WS Result Comparison
Identity
¹H & ¹³C NMR Conforms to structure Conforms Conforms Conforms
HRMS [M+H]⁺ 207.1497 ± 0.0010 Da 207.1492 207.1495 Conforms
Purity & Impurities
Purity (HPLC) ≥ 99.5% 99.9% 99.8% Conforms
Individual Impurity ≤ 0.10% < 0.05% Single impurity at 0.08% Conforms
Water Content (KF) ≤ 0.5% 0.15% 0.12% Conforms
Residual Solvents Meets ICH limits < 0.01% < 0.01% Conforms
Potency
Assay vs. PS Report Value 99.9% (Certified) 99.8% Conforms

| Mass Balance | Report Value | N/A | 99.8% | Conforms |

Conclusion and Final Certificate of Analysis (CoA)

Based on the comprehensive data package, a final potency value is assigned to the new working standard. This value, along with all supporting data, is documented in a formal Certificate of Analysis. The CoA will specify the assigned potency (e.g., 99.8%), storage conditions (e.g., stored in amber vials, protected from light, at 2-8 °C), and a re-test date (typically 12-24 months), after which the standard must be re-qualified to ensure its continued integrity.[3]

The rigorous, multi-faceted qualification process detailed in this guide ensures that the working standard for N-(3-amino-4-methylphenyl)-2-methylbutanamide is fit for purpose. By integrating orthogonal analytical techniques and establishing direct traceability to a primary standard, we build a foundation of trust and scientific integrity into every subsequent analytical measurement.

References

  • Veeprho. (2020, August 28). Qualification of Pharmaceutical Working Standards. Available at: [Link]

  • Working Standards in Pharma: Ensuring Quality and Compliance. (2025, June 2). Simpliance. Available at: [Link]

  • BioPharma Consulting Group. (2023, October 23). Creating Working Reference Standard (WRS) Qualification Protocols. Available at: [Link]

  • Pharma Growth Hub. (2023, December 7). A Look Into the Working Standards of the Pharmaceutical Industry. Available at: [Link]

  • Pharmaguideline Forum. (2021, November 10). Qualification of Working Standards. Available at: [Link]

  • D'Aniello, A., et al. (2015, June 10). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Available at: [Link]

  • Supporting Information for "Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones". Royal Society of Chemistry. Available at: [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • NMR spectroscopy in pharmacy. alpaipars. Available at: [Link]

  • OCR A Level Chemistry. NMR spectroscopy (6.3.2). Medify. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS No. 946769-33-1), ensuring the safety of laboratory personnel and the protection of our environment. While specific data for this compound is limited, this document synthesizes established principles for the disposal of aromatic amines and amides, advocating for a cautious and responsible approach.

Hazard Assessment: Understanding the Risk Profile

N-(3-amino-4-methylphenyl)-2-methylbutanamide is a substituted aromatic amine and an amide. Compounds within this class are known to present a range of potential hazards. A thorough risk assessment is the foundational step in ensuring safe handling and disposal.

Structural Analogs and Potential Hazards:

  • Aromatic Amines: This functional group is often associated with toxicity, and some aromatic amines are known or suspected carcinogens.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Amides: While generally more stable than other carbonyl derivatives, amides can undergo hydrolysis under strong acidic or basic conditions to yield their constituent carboxylic acid and amine.[3]

  • Toxicity to Aquatic Life: Aromatic amine derivatives can be toxic to aquatic organisms and may persist in the environment.[1][4]

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat N-(3-amino-4-methylphenyl)-2-methylbutanamide as a hazardous substance. A safety data sheet for a closely related isomer, N-(3-Amino-2-methylphenyl)-3-methylbutanamide, indicates that it may cause skin and serious eye irritation, as well as potential allergic skin reactions.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.

Quantitative Data Summary (Predicted for Structurally Similar Compounds)

PropertyPredicted Value/InformationImplication for DisposalSource
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Handle with appropriate PPE. Avoid generating dust or aerosols.[2][5]
Skin/Eye Irritation Causes skin and serious eye irritation.Wear gloves and safety goggles.[2][6]
Environmental Fate Aromatic amines can be persistent and toxic to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[1][4]
Reactivity Incompatible with strong oxidizing agents and strong acids.Segregate from incompatible materials during storage and waste collection.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-(3-amino-4-methylphenyl)-2-methylbutanamide for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All work with the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.

Spill Management: Preparedness is Key

Accidental spills must be managed promptly and safely. Every laboratory should have a spill kit readily available.

Procedure for Small Spills:

  • Evacuate and Ventilate: Ensure the immediate area is clear and, if safe to do so, increase ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to cover the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash hands with soap and water.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of N-(3-amino-4-methylphenyl)-2-methylbutanamide must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a specific, compatible container for the N-(3-amino-4-methylphenyl)-2-methylbutanamide waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Step 2: Container Selection and Labeling
  • Container: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene or glass container is generally suitable for solid waste), and has a securely fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(3-amino-4-methylphenyl)-2-methylbutanamide". The approximate quantity or concentration should also be included. Follow your institution's specific labeling requirements.

Step 3: Accumulation and Storage
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Disposal
  • Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Provide them with all necessary information about the waste, as indicated on the label.

Visualizing the Disposal Workflow

DisposalWorkflow Disposal Workflow for N-(3-amino-4-methylphenyl)-2-methylbutanamide cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Segregate Waste from Incompatible Chemicals A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Transport by Authorized Personnel to Central Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: A flowchart outlining the key stages for the safe disposal of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

Recommended Disposal Method

For organic compounds like N-(3-amino-4-methylphenyl)-2-methylbutanamide, high-temperature incineration in a licensed hazardous waste facility is the preferred method of disposal. This process ensures the complete destruction of the compound, minimizing its potential impact on the environment. Chemical treatment methods, such as advanced oxidation processes, may also be employed by waste disposal facilities for aqueous waste containing aniline derivatives.[7][8][9]

The Causality Behind These Procedures

The stringent procedures outlined in this guide are rooted in a proactive approach to safety and environmental stewardship. The segregation of waste prevents potentially violent chemical reactions. Proper labeling ensures that everyone who handles the waste is aware of its identity and potential hazards. Relying on professional disposal services guarantees that the waste is managed in compliance with all local, state, and federal regulations, and that the chosen disposal method is both effective and environmentally sound.

By adhering to these protocols, researchers can ensure that the final step in their experimental workflow is conducted with the same level of rigor and responsibility as the research itself, fostering a culture of safety and building trust in our scientific practices.

References

  • Ahmed, M. B., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25), 200302. Available at: [Link]

  • Ahmed, M. B., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. ResearchGate. Available at: [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet for (S)-Fmoc-β-Phe(4-Me)-OH. Available at: [Link]

  • Ahmed, M. B., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)- Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]

  • Korepanov, V. I., et al. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Peer-reviewed journal. Available at: [Link]

  • MDPI. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Toxics. Available at: [Link]

  • P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an. Available at: [Link]

  • Rust-Oleum. (2018). Safety Data Sheet. Available at: [Link]

  • AFG Bioscience. (n.d.). Safety Data Sheet. Available at: [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Available at: [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092(1), 012051. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • DTIC. (n.d.). Environmental Fate and Transport Process Descriptors for Explosives. Available at: [Link]

  • Sustainability. (n.d.). Aromatic Amine Pollution. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(4-Amino-2-methylphenyl)-2-thiophenesulfonamide Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]

  • ChemWhat. (n.d.). N-(3-amino-4-methylphenyl)-3-methylbutanamide CAS#: 946769-33-1. Available at: [Link]

  • PubMed Central. (2023). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. Environmental Science & Technology. Available at: [Link]

  • eScholarship.org. (2023). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. University of California. Available at: [Link]

  • PubMed. (2023). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. Available at: [Link]

  • PubChem. (n.d.). N-(3-Amino-2-methylphenyl)-3-methylbutanamide. Available at: [Link]

Sources

Personal protective equipment for handling N-(3-amino-4-methylphenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-(3-amino-4-methylphenyl)-2-methylbutanamide

N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS: 946690-34-2) is a structurally complex intermediate frequently utilized in targeted drug development and synthetic organic chemistry[1][2]. Featuring both a primary aromatic amine and an amide linkage, this compound presents specific handling challenges. Aromatic amines are highly lipophilic, enabling rapid dermal penetration, and are associated with severe systemic toxicities, including methemoglobinemia, skin sensitization, and potential mutagenicity[3][4].

This guide provides field-proven, step-by-step methodologies for the safe handling, spill containment, and chemical deactivation of this compound, ensuring that your laboratory operations remain both efficient and uncompromisingly safe.

Hazard Assessment & Causality

To design an effective safety protocol, it is critical to understand the causality behind the hazards:

  • Dermal & Mucosal Absorption: The lipophilicity of the substituted toluidine ring facilitates rapid absorption through the stratum corneum[3]. Standard porous materials (like latex) offer insufficient resistance to aromatic amines, necessitating specialized high-density barrier materials[5].

  • Inhalation Hazards: As a solid, the compound can form fine crystalline dust. Inhalation of these particulates bypasses first-pass metabolism, directly introducing the amine into the bloodstream and increasing the risk of respiratory sensitization[6].

  • Chemical Reactivity: The primary amine group is highly susceptible to oxidation and diazotization. It must be strictly isolated from strong oxidizers, concentrated acids, and nitrites to prevent uncontrolled, exothermic reactions[7][8].

Personal Protective Equipment (PPE) Requirements

The following PPE matrix is engineered to provide overlapping layers of protection against the specific permeation and inhalation risks associated with aromatic amines[5][6].

Protection ZoneRecommended PPEMaterial / SpecificationCausality & Rationale
Hand Protection Double-layered chemical glovesInner: 4 mil Nitrile.Outer: 8 mil Butyl rubber or heavy-duty Nitrile.Aromatic amines rapidly permeate standard porous materials. Double gloving provides a fail-safe against micro-tears and solvent-assisted permeation[5][6].
Eye/Face Safety goggles & Face shieldANSI Z87.1 certified, unvented goggles; 8-inch minimum face shield.Prevents mucosal absorption from accidental liquid splashes or aerosolized dust particles[5][9].
Respiratory NIOSH-approved respiratorN95/P100 particulate filter (for powders); Organic vapor cartridges (if in solvent).Mitigates the inhalation of fine particulates during weighing, transferring, or sonicating[6].
Body Protection Lab coat & Chemical apronFlame-resistant cotton lab coat with a non-porous Tyvek apron.Prevents the accumulation of chemical dust on clothing, which can lead to chronic, unnoticed dermal exposure[5].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for minimizing exposure[5]. Every step in this workflow is designed to prevent the aerosolization and static dispersion of the compound.

Step 1: Environmental Control & Preparation

  • Conduct all open handling (weighing, transferring, solubilizing) within a certified Class II Type B2 biological safety cabinet or a chemical fume hood. Ensure the face velocity is maintained at a minimum of 100 fpm[5].

  • Clear the workspace of any strong oxidizing agents or incompatible acids[7].

  • Verify that an eyewash station and a chemical spill kit (containing inert absorbents and 10% bleach) are immediately accessible[5][6].

Step 2: Weighing and Transfer

  • Utilize a microbalance equipped with a draft shield inside the fume hood to prevent air currents from dispersing the powder[6].

  • Use an anti-static gun (ionizer) on weighing spatulas and anti-static weighing boats to neutralize static charges that cause powder to "jump" and aerosolize.

  • Dispense the compound slowly. Never use dry sweeping for cleanup.

Step 3: Solubilization

  • Always add the solvent to the pre-weighed compound rather than dropping the powder into the solvent. Dropping powder displaces air and forcefully ejects microscopic particulates into the breathing zone.

  • Seal the vial before removing it from the fume hood for vortexing or sonication.

Spill Management & Decontamination

In the event of a spill, immediate containment is critical to prevent laboratory cross-contamination[6]. The following self-validating workflow outlines the immediate response pathway.

SpillResponse Start Spill Detected Assess Assess State & Volume Start->Assess Solid Solid (Powder) Spill Assess->Solid Liquid Liquid (Solution) Spill Assess->Liquid WetWipe Dampen with Solvent (Prevent Dusting) Solid->WetWipe Absorb Apply Inert Absorbent Pads Liquid->Absorb Decon Decontaminate Surface (Acidified KMnO4 or Bleach) WetWipe->Decon Absorb->Decon Waste Seal in Hazardous Waste Container Decon->Waste

Caption: Workflow for N-(3-amino-4-methylphenyl)-2-methylbutanamide spill containment and decontamination.

Disposal & Chemical Deactivation Protocol

Aromatic amines cannot be disposed of in standard waste streams due to their environmental persistence and toxicity[10][11]. While diazotization followed by hypophosphorus acid protonation is a valid method for deamination, it is highly complex. Acidified potassium permanganate oxidation is the preferred, field-proven method for laboratory-scale destruction[7][8].

Step-by-Step Oxidative Deactivation: This protocol utilizes a self-validating colorimetric change to confirm the complete neutralization of the oxidizing agent.

  • Acidification: In a heavily vented 5-L reaction flask inside a fume hood, dissolve up to 0.01 mol of the aromatic amine waste in 3 L of 1.7 N sulfuric acid (

    
    )[7][8].
    
  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (

    
    ) to the acidic solution. The acidified permanganate will efficiently attack and cleave the aromatic amine structure[7][10].
    
  • Incubation: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidative degradation[7][8].

  • Reduction of Excess Oxidant (Self-Validation): Slowly add solid sodium hydrogen sulfite (

    
    ) to the mixture under continuous stirring. Continue addition until the deep purple color completely disappears. This visual cue guarantees that all excess permanganate has been safely reduced[7][8].
    
  • Final Disposal: Neutralize the clear solution to approximately pH 7 using dilute base. Depending on your institutional Environmental Health and Safety (EHS) guidelines, the deactivated, neutralized aqueous mixture can either be flushed down the drain with copious amounts of water or collected as non-hazardous aqueous waste[7][8].

References

  • guidechem.
  • chemsrc.com - tris(trans-2-methylcyclopentyl)
  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines URL
  • Safety & Risk Services, UBC - In-Laboratory Treatment of Chemical Waste URL
  • SKC Inc.
  • PubMed, NIH - Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl URL
  • HKUST - Chemical Waste Disposal Guidelines URL
  • BenchChem - Personal protective equipment for handling 1-butyl-1H-indol-4-amine URL
  • BenchChem - Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)
  • EPFL - PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS URL
  • Merck Millipore - SAFETY DATA SHEET URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-methylphenyl)-2-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-methylphenyl)-2-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.